Cholesterol Hydrogen Phthalate
Description
The exact mass of the compound Cholesterol Hydrogen Phthalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cholesterol Hydrogen Phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol Hydrogen Phthalate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50O4/c1-22(2)9-8-10-23(3)29-15-16-30-28-14-13-24-21-25(17-19-34(24,4)31(28)18-20-35(29,30)5)39-33(38)27-12-7-6-11-26(27)32(36)37/h6-7,11-13,22-23,25,28-31H,8-10,14-21H2,1-5H3,(H,36,37)/t23-,25+,28+,29-,30+,31+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPYEJJPBQNQB-MMFRCHASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306246 | |
| Record name | Cholesteryl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6732-01-0 | |
| Record name | Cholesteryl hydrogen phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6732-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3beta-yl hydrogen phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006732010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6732-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesteryl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-yl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Cholesterol Hydrogen Phthalate
Executive Summary
Cholesterol Hydrogen Phthalate (CHP) is a critical steroidal ester derivative utilized extensively in soft matter physics (liquid crystals) and pharmaceutical formulation (pH-sensitive liposomes).[1] Its amphiphilic structure, possessing a rigid hydrophobic steroid core and a polar carboxylic acid tail, allows for unique self-assembly behaviors.[1] This guide provides a rigorous, field-proven protocol for the synthesis of CHP via anhydride ring-opening, detailed characterization metrics (NMR, FTIR, DSC), and analysis of its application in drug delivery systems.[1]
Chemical Theory & Mechanism[1]
The Reaction Pathway
The synthesis of CHP is a classic nucleophilic acyl substitution. However, direct esterification with phthalic acid is kinetically sluggish and prone to equilibrium limitations.[1] The preferred industrial and laboratory route utilizes phthalic anhydride with a basic catalyst (Pyridine or DMAP/Triethylamine).
Why this route?
-
Atom Economy: The ring-opening reaction produces no water byproduct, driving the equilibrium forward without the need for Dean-Stark traps.[1]
-
Selectivity: The reaction stops at the mono-ester (hydrogen phthalate) stage under mild conditions because the second carboxylic acid group formed is less electrophilic and sterically hindered.
Mechanistic Insight
The reaction is catalyzed by pyridine, which plays a dual role: solvent and nucleophilic catalyst.
-
Activation: Pyridine attacks the carbonyl carbon of phthalic anhydride, opening the ring to form a reactive N-acylpyridinium intermediate.
-
Acylation: The secondary hydroxyl group at the C3 position of cholesterol attacks the activated carbonyl.
-
Deprotonation: Pyridine acts as a base to sponge up the proton, regenerating the catalyst and yielding the final ester.
Figure 1: Mechanistic pathway of Pyridine-catalyzed ring opening of phthalic anhydride by cholesterol.[1]
Experimental Protocol
Safety Warning: Pyridine is toxic, flammable, and affects male fertility.[1] Phthalic anhydride is a respiratory sensitizer.[1] Perform all operations in a fume hood.
Materials
-
Cholesterol (C27H46O): >95% purity.[1]
-
Phthalic Anhydride (C8H4O3): Recrystallized if old (hydrolyzes to acid over time).[1]
-
Pyridine (Anhydrous): Dried over KOH or molecular sieves.[1]
-
Solvents: Dichloromethane (DCM), Ethanol (95%), HCl (1M).[1]
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
In a 250 mL round-bottom flask (RBF), dissolve Cholesterol (10.0 g, 25.8 mmol) and Phthalic Anhydride (5.7 g, 38.5 mmol, 1.5 eq) in Pyridine (40 mL) .
-
Note: The excess anhydride ensures complete conversion of the valuable cholesterol.
-
-
Reflux:
-
Quenching & Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold 10% HCl (200 mL) with vigorous stirring.
-
Chemistry: The acid neutralizes pyridine (forming water-soluble pyridinium chloride) and precipitates the crude CHP ester.[1]
-
-
Extraction (Alternative to Precipitation):
-
Purification (Crystallization):
-
Dissolve the crude solid in a minimum amount of hot Ethanol (95%) or Acetone .
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystalline needles and dry in a vacuum oven at 50°C.
-
Figure 2: Operational workflow for the synthesis and purification of Cholesterol Hydrogen Phthalate.
Characterization & Validation
To validate the synthesis, you must confirm the formation of the ester bond and the retention of the carboxylic acid group.
Physicochemical Properties
| Property | Specification | Notes |
| Appearance | White crystalline powder | Needles from ethanol |
| Molecular Weight | 534.78 g/mol | Formula: |
| Melting Point | 162–166 °C | Sharp range indicates high purity [1] |
| Solubility | Soluble in CHCl3, DCM, THF | Insoluble in water |
Spectroscopic Analysis[1][2]
FTIR Spectroscopy (Key Diagnostic Peaks)
The IR spectrum is the quickest way to confirm the ring opening.
-
3200–3450 cm⁻¹ (Broad): O-H stretch of the carboxylic acid (distinct from sharp free OH).
-
1721 cm⁻¹ (Strong): C=O stretch of the aromatic carboxylic acid (-COOH).[1]
-
1670–1690 cm⁻¹ (Strong): C=O stretch of the ester carbonyl (conjugated with phthalate ring).
-
1280 cm⁻¹: C-O-C asymmetric stretch of the ester.
¹H-NMR (300/400 MHz, CDCl₃)
Nuclear Magnetic Resonance provides definitive structural proof.[1]
- 7.5 – 7.9 ppm (m, 4H): Aromatic protons of the phthalate ring (distinctive downfield shift).
-
4.8 – 4.9 ppm (m, 1H): The H-3 methine proton on the steroid backbone.[1]
-
Shift Logic: In pure cholesterol, H-3 is at ~3.5 ppm.[1] The shift to ~4.8 ppm confirms esterification (deshielding by the ester group).
-
- 0.68 – 1.05 ppm: Characteristic methyl signals (C18, C19, C21, C26, C27) of the cholesterol skeleton.[1]
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is vital for determining liquid crystalline behavior.[1]
-
Heating Scan: Endothermic peak at ~163°C (Melting).
-
Cooling Scan: CHP often exhibits a monotropic cholesteric phase or supercooling, showing a "blue phase" or distinct textures under Polarized Optical Microscopy (POM) before recrystallizing.[1]
Applications in Drug Development[3]
pH-Sensitive Liposomes
CHP is a "chemically programmable" lipid.[1] The free carboxylic acid group (
-
Physiological pH (7.4): The carboxyl group is deprotonated (
).[1] The molecule is amphiphilic and stabilizes lipid bilayers (liposomes). -
Acidic pH (< 5.5): In endosomes or tumor microenvironments, the group becomes protonated (
). This reduces headgroup polarity, destabilizing the bilayer and triggering the rapid release of encapsulated payloads (e.g., Doxorubicin).
Liquid Crystal Formulations
CHP serves as a chiral dopant or mesogen.[1] Its high twisting power (due to the chiral cholesterol core) induces cholesteric (chiral nematic) phases in nematic hosts, used in thermochromic sensors and tunable optical filters.
Troubleshooting & Expert Insights
-
Issue: Low Yield / Sticky Product.
-
Cause: Incomplete removal of pyridine or presence of residual phthalic acid.
-
Fix: Ensure the HCl wash is thorough (pH < 2). Recrystallize twice from ethanol.
-
-
Issue: Melting Point Depression (< 160°C).
-
Issue: NMR shows extra aromatic peaks.
-
Cause: Phthalic anhydride contamination.[1]
-
Fix: Wash the organic layer with dilute Sodium Bicarbonate (
) cautiously. Note: This risks deprotonating CHP and losing it to the aqueous layer, so perform quickly or stick to recrystallization.
-
References
-
PubChem. (n.d.).[1] Cholesteryl hydrogen phthalate | C35H50O4.[1] National Library of Medicine.[1] Retrieved from [Link]
-
Albuquerque, H. M. T., et al. (2019).[1] Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications.[1][2][3] Molecules, 24(1), 116.[1][3] Retrieved from [Link]
-
Negrini, R., et al. (2015).[1] pH-Responsive Lyotropic Liquid Crystals for Controlled Drug Delivery.[1][4] Langmuir.[1] (Contextualized via White Rose Research Online). Retrieved from [Link]
Sources
- 1. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Guide: Molecular Architecture & Stereochemistry of Cholesterol Hydrogen Phthalate
Executive Summary
Cholesterol Hydrogen Phthalate (CHP) (CAS: 6732-01-0), also known as cholesteryl hydrogen phthalate, is a mono-ester derivative of cholesterol and phthalic acid.[1][2] It serves as a critical model compound in the study of cholesteric (chiral nematic) liquid crystals and has emerged as a functional building block in pH-sensitive drug delivery systems .
This guide provides a rigorous analysis of its molecular geometry, stereochemical configuration, and supramolecular behavior. It is designed for researchers requiring high-fidelity structural data for crystallographic studies, pharmaceutical formulation, or liquid crystal engineering.[1][2]
Molecular Architecture & Connectivity
CHP is an amphiphilic molecule composed of a rigid, hydrophobic steroid nucleus fused to a planar, aromatic phthalic acid moiety via an ester linkage.
Structural Components
| Component | Description | Function |
| Steroid Nucleus | Tetracyclic cyclopenta[a]phenanthrene ring system (Rings A, B, C, D).[1][2] | Provides structural rigidity and chirality.[3][4] |
| Side Chain | Iso-octyl hydrocarbon chain at C17.[1][2] | Contributes to hydrophobic interactions and liquid crystal mesophase stability. |
| Linker | Ester bond at C3 ( | Connects the sterol to the aromatic headgroup. |
| Headgroup | o-Carboxybenzoyl group (Phthalate mono-ester).[1][2] | Provides a free carboxylic acid for hydrogen bonding and pH sensitivity ( |
Stereochemical Configuration
The biological activity and liquid crystalline properties of CHP are dictated by its specific stereochemistry. The molecule retains the intrinsic chirality of the cholesterol backbone.
-
Absolute Configuration:
. -
Conformation:
-
Ring A: Chair conformation.[1] The C3-ester bond is in the equatorial position (
), minimizing 1,3-diaxial interactions.[1][2] -
Ring D: Envelope.
-
Phthalate Moiety: The aromatic ring is planar. The free carboxylic acid group typically forms intermolecular hydrogen bonds, leading to dimer formation in the crystalline state.
-
Supramolecular Organization: The Cholesteric Phase
CHP is the archetypal "cholesteric" liquid crystal.[4] Unlike nematic phases where molecules align parallel to a director, CHP molecules organize into a helical superstructure due to the chirality of the steroid backbone.
Helical Twist Mechanism[1][2]
-
Layering: Molecules align in pseudo-layers with a preferred orientation (director,
).[1][2] -
Twist: As one moves perpendicular to the layers, the director rotates by a fixed angle, forming a helix.
-
Pitch (
): The distance required for the director to rotate . The pitch is temperature-dependent, causing the material to selectively reflect light of different wavelengths (thermochromism).
Visualization of Structural Hierarchy
The following diagram illustrates the transition from molecular connectivity to supramolecular assembly.
Figure 1: Structural hierarchy of CHP, from chemical synthesis to liquid crystalline assembly.[1][2]
Synthesis & Purification Protocol
Objective: Synthesize high-purity Cholesteryl Hydrogen Phthalate via ring-opening esterification of phthalic anhydride.
Materials
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 0.01 mol of cholesterol and 0.012 mol of phthalic anhydride in 20 mL of anhydrous pyridine.
-
Critical Control: Ensure glassware is dry to prevent hydrolysis of the anhydride.
-
-
Reflux:
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Pour into 100 mL of ice-cold 10% HCl with vigorous stirring. The pyridine forms a water-soluble salt, precipitating the crude ester.
-
-
Extraction:
-
Extract the precipitate with Ethyl Acetate (
mL). -
Wash the organic layer with water and brine to remove residual acid.
-
Dry over anhydrous
and evaporate the solvent.
-
-
Purification (Recrystallization):
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of CHP.[1][2]
Analytical Characterization
To validate the structure and purity of the synthesized CHP, the following spectral signatures must be confirmed.
| Technique | Parameter | Diagnostic Signal | Interpretation |
| FT-IR | O-H Stretch | Carboxylic acid O-H (Phthalate).[1][2][5] | |
| C=O Stretch | Ester carbonyl. | ||
| C=O[1][2][5] Stretch | Carboxylic acid carbonyl (H-bonded).[1][2][5] | ||
| Multiplet | H3 proton (shifted downfield due to ester).[1][2] | ||
| Multiplet | Aromatic protons (Phthalate ring).[1][2] | ||
| Distorted Triplet | Olefinic proton at C6.[1][2] | ||
| Mass Spec | 534.8 | Molecular ion peak confirming Formula |
Applications in Drug Development
CHP is increasingly utilized in smart drug delivery systems due to its pH-sensitivity.[1][2]
-
Mechanism: The free carboxylic acid group (
) is protonated at physiological pH (7.[1]4) but becomes non-ionized or interacts differently in acidic environments (e.g., tumor microenvironments, pH < 6.5).[1][2] -
Liposomal Formulations: CHP is incorporated into liposomes to trigger the release of payloads (like Doxorubicin) upon endocytosis into acidic endosomes. The conformational change of the phthalate group disrupts the lipid bilayer, releasing the drug.
References
-
PubChem. Cholesteryl hydrogen phthalate (Compound).[1][2] National Library of Medicine. Available at: [Link][1][2]
-
Alam, M. et al. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. ResearchGate.[1][2] Available at: [Link]
-
Pressure Chemical Co. Cholesteric Liquid Crystals: Properties and Applications. Available at: [Link][1][2]
-
MDPI. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 2021.[1][2] Available at: [Link][1][2]
Sources
A Technical Guide to Cholesteryl Hydrogen Phthalate: Synthesis, Characterization, and Advanced Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of Cholesteryl Hydrogen Phthalate (CHP), a pivotal cholesterol derivative for researchers in materials science and drug delivery. We delve into its chemical identity, providing definitive identifiers including its CAS Number, and present a detailed summary of its physicochemical properties. This guide outlines a robust synthesis protocol and discusses the critical spectroscopic techniques (FTIR, NMR) for structural verification and quality control. Furthermore, we explore the causality behind its primary applications in pH-sensitive liposomal drug delivery and cholesteric liquid crystals, offering mechanistic insights for advanced formulation and device development.
Core Chemical Identity and Properties
Cholesteryl Hydrogen Phthalate, also known as Phthalic Acid Monocholesterol Ester, is a synthetic derivative of cholesterol where the 3-beta hydroxyl group of cholesterol is esterified with one of the carboxyl groups of phthalic acid. This modification imparts an amphiphilic character, combining the rigid, hydrophobic sterol backbone with a hydrophilic, ionizable carboxylic acid group. This unique structure is the foundation of its utility in self-assembling systems.
Its definitive identifier is its Chemical Abstracts Service (CAS) Registry Number: 6732-01-0 .[1][2]
Physicochemical Data
A summary of essential data for laboratory use is presented below. Purity and appearance are critical starting parameters for any formulation, while the melting point serves as a key indicator of identity and purity.
| Property | Value / Description | Source(s) |
| CAS Number | 6732-01-0 | [1][2] |
| Molecular Formula | C₃₅H₅₀O₄ | |
| Molecular Weight | 534.78 g/mol | [1] |
| Synonyms | 2-{[(3beta)-cholest-5-en-3-yloxy]carbonyl}benzoic acid, Phthalic Acid Monocholesterol Ester | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 162.0 to 166.0 °C | [1] |
| Purity | Typically >97.0% (by neutralization titration) | [1] |
| Storage | 2-8°C, in a cool, dark place is recommended | [1] |
Synthesis and Structural Verification
The synthesis of Cholesteryl Hydrogen Phthalate is a direct and well-established esterification reaction. Understanding this process is key to ensuring high-purity material for sensitive applications.
Synthesis Workflow: Esterification of Cholesterol
The primary route to CHP involves the reaction of cholesterol with phthalic anhydride.[3] The anhydride ring is opened by the nucleophilic attack of cholesterol's hydroxyl group, forming the mono-ester and a free carboxylic acid.
Causality of Experimental Choices:
-
Reactants: Cholesterol serves as the hydrophobic anchor, while phthalic anhydride provides the eventual pH-sensitive carboxylic acid moiety.
-
Solvent/Catalyst: The reaction is often performed in a basic solvent like pyridine, which acts as a catalyst by activating the anhydride and also serves to neutralize the newly formed carboxylic acid, driving the reaction forward.
-
Purification: Post-reaction, purification is crucial to remove unreacted starting materials and the potential diester byproduct. This is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water), leveraging the solubility differences between the product and impurities.
Caption: A generalized workflow for the synthesis of Cholesteryl Hydrogen Phthalate.
Spectroscopic Verification Protocol
Confirming the structure of the synthesized product is a non-negotiable step. FTIR and NMR spectroscopy are the primary tools for this self-validating system.
2.2.1 Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups and the transformation of the starting materials.
-
Expected Key Peaks:
-
~3400-2500 cm⁻¹ (broad): A very broad absorption indicating the O-H stretch of the carboxylic acid group. This is a definitive sign of successful ring-opening.
-
~1720 cm⁻¹ (strong): Carbonyl (C=O) stretch from the ester group formed.
-
~1700 cm⁻¹ (strong): Carbonyl (C=O) stretch from the carboxylic acid group. Often seen as a shoulder or a distinct peak near the ester carbonyl.
-
~1600 cm⁻¹ & ~1470 cm⁻¹: Aromatic C=C stretching from the phthalate ring.
-
-
Verification Logic: The disappearance of the broad hydroxyl (~3400 cm⁻¹) peak from cholesterol and the appearance of the characteristic broad carboxylic acid O-H and dual carbonyl peaks confirm the reaction's success.[3]
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the carbon-hydrogen framework, offering unambiguous structural confirmation.
-
¹H NMR:
-
Aromatic Protons (δ ~7.5-8.0 ppm): The appearance of multiplets in this region is the clearest evidence of the incorporation of the phthalate group.
-
H-3 Proton (δ ~4.7 ppm): The proton on the carbon bearing the ester group (C-3 of the cholesterol backbone) will be shifted downfield compared to its position in native cholesterol (~3.5 ppm) due to the deshielding effect of the ester.
-
Steroid Backbone Protons: The complex aliphatic region (δ ~0.6-2.5 ppm) will remain, including the characteristic methyl singlets and olefinic proton (H-6).
-
-
¹³C NMR:
-
Carbonyl Carbons (δ ~165-175 ppm): Two distinct signals for the ester and carboxylic acid carbonyls will appear in the downfield region, providing definitive proof of the product structure.
-
Aromatic Carbons: Signals corresponding to the phthalate ring carbons will be present.
-
C-3 Carbon (δ ~75 ppm): The carbon attached to the ester oxygen will be shifted relative to its position in cholesterol.
-
Field-Proven Applications and Mechanistic Insights
The utility of Cholesteryl Hydrogen Phthalate stems directly from its amphiphilic and pH-responsive nature.
pH-Sensitive Liposomes for Drug Delivery
A primary application of CHP is as a helper lipid in pH-sensitive liposomes, often in combination with dioleoylphosphatidylethanolamine (DOPE).[4][5] These systems are designed to be stable in the bloodstream (pH ~7.4) but to destabilize and release their payload in the acidic environment of endosomes (pH ~5.0-6.5) after cellular uptake.
Mechanism of Action:
-
At Physiological pH (7.4): The carboxylic acid of the phthalate moiety is deprotonated, carrying a negative charge (-COO⁻). This charged headgroup provides electrostatic repulsion and hydration, forcing the lipid mixture into a stable, lamellar bilayer structure suitable for encapsulating drugs.
-
At Endosomal pH (<6.5): The lower pH leads to the protonation of the carboxylate group, forming a neutral carboxylic acid (-COOH). This loss of charge and headgroup hydration reduces intermolecular repulsion and alters the effective molecular geometry.
-
Membrane Destabilization: In combination with lipids like DOPE that have a natural tendency to form non-bilayer (hexagonal HII) phases, this protonation event triggers a phase transition. The bilayer destabilizes, leading to membrane fusion with the endosomal wall and the release of the encapsulated therapeutic agent into the cytoplasm. A similar, well-documented mechanism occurs with the related compound Cholesteryl Hemisuccinate (CHEMS).[4][6]
Caption: Mechanism of pH-triggered drug release from a CHP-containing liposome.
Cholesteric Liquid Crystals
Cholesteryl derivatives are foundational to the field of liquid crystals. Cholesteryl Hydrogen Phthalate is classified as a material for forming cholesteric (or chiral nematic) liquid crystal phases.[1][7]
Causality of Application:
-
Molecular Shape: The rigid, flat structure of the cholesterol backbone induces the long-range orientational order characteristic of liquid crystals.
-
Chirality: Cholesterol is an inherently chiral molecule. This chirality causes the director (the average axis of molecular alignment) to twist in a helical fashion from one layer to the next.
-
Optical Properties: This helical superstructure results in unique optical properties, including the selective reflection of circularly polarized light of a specific wavelength (structural color). The pitch of this helix is sensitive to external stimuli like temperature and electric fields, allowing for the creation of tunable optical materials, sensors, and displays.[8][9][10]
Safety and Handling
While cholesterol itself is a biological molecule with low acute toxicity[11][12], its derivatives and other reagents must be handled with care.
-
Hazard Classification: Based on available data, Cholesteryl Hydrogen Phthalate may be harmful if swallowed. Standard laboratory personal protective equipment (gloves, eye protection, lab coat) should be used.[13]
-
Handling: Handle in a well-ventilated area to avoid inhaling dust. Wash hands thoroughly after handling.
-
Regulatory Context: It is important to note that while this specific molecule is used in research, the broader class of phthalate esters has been subject to regulatory scrutiny as potential plasticizers and endocrine disruptors.[14] Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
Cholesteryl Hydrogen Phthalate (CAS: 6732-01-0) is a highly functional cholesterol derivative whose value is derived from its unique amphiphilic and chiral structure. Its synthesis is straightforward, and its identity can be rigorously confirmed through standard spectroscopic techniques. The insights provided in this guide into the mechanisms behind its use in pH-sensitive drug delivery and liquid crystals should empower researchers to leverage its properties for the development of next-generation nanomedicines and advanced optical materials.
References
-
PubChem, National Center for Biotechnology Information. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235. [Link]
-
CAS Common Chemistry. Cholesteryl palmitate. [Link]
-
Indian Journal of Chemistry, Vol. 44B, August 2005, pp. 1732-1736. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. [Link]
-
ResearchGate. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives | Request PDF. [Link]
-
ACS Publications. Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations. [Link]
-
MDPI. Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development. [Link]
-
ResearchGate. Reflective Cholesteric Liquid Crystal Displays. [Link]
-
Cosmetics & Toiletries. Cosmetic Applications of Cholesteric Liquid Crystals. [Link]
-
Carl ROTH. Safety Data Sheet: Cholesterol. [Link]
-
PubMed. Effect of phosphatidylcholine and cholesterol on pH-sensitive liposomes. [Link]
-
Dove Medical Press. pH-responsive Liposomes for Delivery of Cytotoxin. [Link]
-
Wikipedia. Cholesteric liquid crystal. [Link]
-
YouTube. 5.2 Organics - Making Phthalic Anhydride. [Link]
-
Nexus Analytics. Enhanced Sensitivity to Detect Phthalates by FT-IR. [Link]
-
ResearchGate. 1 h-nmr (A) and 13 c-nmr (B) of end product. [Link]
-
University of Ottawa. 2D Assignment of cholesteryl acetate. [Link]
-
Journal of Liquid Crystals and Display. Researches and applications of cholesteric liquid crystal droplets. [Link]
-
ResearchGate. Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior | Request PDF. [Link]
Sources
- 1. Cholesterol Hydrogen Phthalate | 6732-01-0 | TCI Deutschland GmbH [tcichemicals.com]
- 2. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 10. Researches and applications of cholesteric liquid crystal droplets [cjlcd.lightpublishing.cn]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.fr [fishersci.fr]
- 13. cdn.anatrace.com [cdn.anatrace.com]
- 14. nexus-analytics.com.my [nexus-analytics.com.my]
Solubility Profiling & Purification Strategies for Cholesterol Hydrogen Phthalate (CHP)
Executive Summary: The Amphiphilic "Bridge"
Cholesterol Hydrogen Phthalate (CHP), CAS [6732-01-0], occupies a unique niche in lipid chemistry.[1] Structurally, it fuses the highly lipophilic steroidal backbone of cholesterol with the aromatic, ionizable functionality of a phthalic acid mono-ester. This hybrid architecture dictates a complex solubility profile that researchers must master for effective synthesis, purification, and formulation in lipid nanoparticles (LNPs) or liquid crystal systems.[1]
This guide moves beyond static data tables to provide a dynamic, mechanistic understanding of CHP solubility. We explore how to exploit its "switchable" carboxylic acid tail for high-purity extraction and define the thermodynamic boundaries for recrystallization.[1]
Physicochemical Profile
Understanding the molecule is the prerequisite to dissolving it. CHP is not merely a lipid; it is a lipophilic weak acid .[1]
| Property | Value / Description | Implications for Solubility |
| Molecular Formula | High carbon content favors non-polar solvents.[1] | |
| Molecular Weight | 534.78 g/mol | Large size reduces dissolution kinetics; requires agitation/heat.[1] |
| Melting Point | 162.0 – 166.0 °C | High lattice energy; requires high-boiling solvents for melt-processing.[1] |
| Functional Groups | Steroid skeleton (Hydrophobic) Phthalate mono-ester (Aromatic/Polar) Free Carboxylic Acid (Ionizable) | Dual Nature: Soluble in organics; soluble in basic aqueous media (as a salt).[1] |
| pKa (Predicted) | ~4.5 - 5.0 (Benzoic acid derivative) | Solubility is pH-dependent.[1] At pH > 7, solubility in water increases drastically. |
The Solubility Landscape
The following data synthesizes empirical observations with solubility parameter predictions.
Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvent | Solubility Behavior | Mechanism & Application |
| Chlorinated | Chloroform ( | High (Benchmark) | Mechanism: Dipole-dipole interactions with the ester/acid + Van der Waals with the steroid.[1] Use: Standard for optical rotation ( |
| Ethers | THF, Diethyl Ether | Good to High | Mechanism: Hydrogen bond acceptance by ether oxygen stabilizes the carboxylic proton. Use: Reaction solvent for esterification.[1] |
| Alkanes | Hexane, Heptane | Low (Cold) / Moderate (Hot) | Mechanism: The polar phthalate headgroup disrupts solubility in pure alkanes.[1] Use: Anti-solvent for precipitation.[1] |
| Alcohols | Methanol, Ethanol | Temperature Dependent | Mechanism: Soluble at reflux; crystallizes upon cooling. Use: Primary Recrystallization Solvent. |
| Aqueous (Neutral) | Water | Insoluble | Mechanism: Hydrophobic effect dominates.[1] |
| Aqueous (Basic) | 0.1M NaOH / | Soluble (as Salt) | Mechanism: Deprotonation forms the amphiphilic anion ( |
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for solvent selection based on the experimental goal (Analysis vs. Purification).
Figure 1: Solvent selection strategy based on downstream application.[1] Blue paths indicate analytical workflows; Green indicates purification; Red indicates formulation.
Methodology: Validated Protocols
Protocol A: Gravimetric Solubility Determination
Do not rely on literature values alone.[1] Batch-to-batch polymorphic variations can alter solubility.
-
Preparation: Weigh approx. 100 mg of CHP into a 20 mL scintillation vial.
-
Solvent Addition: Add the target solvent in 100
increments while stirring at 25°C. -
Endpoint Detection: Record the volume (
) required to achieve a clear solution (no visible particulates). -
Calculation:
[1] -
Validation: If the solution remains cloudy at 10 mL, the substance is considered "Sparingly Soluble" (<10 mg/mL).
Protocol B: Purification via Thermal Recrystallization
This method exploits the steep solubility curve of CHP in alcohols.
-
Dissolution: Suspend crude CHP in Ethanol (99%) at a ratio of 1 g : 10 mL.
-
Reflux: Heat the mixture to reflux (~78°C). The solution should become clear. If not, add ethanol in 1 mL increments until clear.
-
Hot Filtration: (Optional) If insoluble mechanical impurities are present, filter rapidly through a pre-warmed glass frit.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature (25°C), then move to 4°C for 4 hours. The slow cooling promotes the formation of high-purity needles, excluding impurities from the lattice.[1]
-
Collection: Filter the crystals and wash with cold ethanol (-20°C).
-
Drying: Dry under vacuum at 40°C for 12 hours to remove solvent inclusions.
Protocol C: The Acid-Base "Switch" Extraction
Ideal for removing non-acidic impurities (e.g., unreacted cholesterol).[1]
Figure 2: Purification workflow utilizing the ionizable carboxylic acid moiety of CHP.[1]
Applications & Implications
Lipophilic Drug Delivery
CHP is increasingly relevant in Lipid Nanoparticle (LNP) formulations.[1] Unlike pure cholesterol, the phthalate headgroup allows for pH-sensitive triggering .[1] In the acidic environment of an endosome (pH ~5.5), the ionization state of CHP changes, potentially destabilizing the LNP membrane and facilitating payload release (endosomal escape).[1]
Analytical Standard
Because CHP contains a UV-active chromophore (the phthalate ring,
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 111235, Cholesteryl hydrogen phthalate. Retrieved from [Link]
-
Komal, S. et al. (2025).[1] Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry. (Discusses esterification and solubility in alcohols).
Sources
Thermal Stability and Melting Point of Cholesterol Hydrogen Phthalate: A Technical Guide
Executive Summary
Cholesterol Hydrogen Phthalate (CHP) (CAS: 6732-01-0) is a steroidal mono-ester derivative synthesized from cholesterol and phthalic anhydride. Unlike pure cholesterol, which acts primarily as a membrane rigidifier, CHP exhibits unique thermotropic liquid crystalline properties , specifically the ability to form glassy liquid crystals upon cooling. This guide analyzes its thermal profile, distinguishing it from the common thermal standard Potassium Hydrogen Phthalate (KHP), and details its phase transition behavior critical for drug delivery and materials science applications.
Part 1: Physicochemical Profile & Molecular Architecture
Structural Composition
CHP consists of a rigid hydrophobic cholest-5-en-3
| Property | Specification |
| IUPAC Name | Cholest-5-en-3 |
| Molecular Formula | |
| Molecular Weight | 534.78 g/mol |
| Appearance | White to almost white crystalline powder |
| Solubility | Soluble in chloroform, warm ethanol; insoluble in water |
Melting Point & Phase Behavior
The thermal transition of CHP is not a simple solid-to-liquid event.[1] It exhibits mesomorphism , meaning it passes through an intermediate liquid crystalline phase.
-
Melting Point (Crystalline
Isotropic/Mesophase): 162.0 °C – 166.0 °C [1][2]. -
Cooling Behavior: Upon cooling from the melt, CHP does not always immediately recrystallize. Instead, it can vitrify, forming a glassy liquid crystal state. This "frozen" disorder preserves the cholesteric orientation of the molecules without the brittleness of a true crystal, a property exploited in optical storage materials [3].
Part 2: Thermal Stability Analysis
Thermogravimetric Analysis (TGA) Profile
Thermal stability is defined by the Onset Temperature (
-
Stable Region: Ambient to ~180 °C. CHP remains chemically intact through its melting transition.
-
Decomposition Onset: > 200 °C .
-
Degradation Mechanism:
-
Stage 1 (~200–300 °C): Decarboxylation of the free acid group and cleavage of the ester bond, releasing phthalic anhydride and cholestadiene.
-
Stage 2 (>400 °C): Pyrolysis of the steroid core.
-
Critical Note: Researchers must not confuse CHP with KHP (Potassium Hydrogen Phthalate). KHP decomposes at ~295 °C and is used to calibrate TGA instruments. CHP is a sample analyte, not a calibration standard.
Differential Scanning Calorimetry (DSC)
DSC is the primary method for characterizing CHP's liquid crystalline phases.
-
Heating Cycle: Endothermic peak at 162–166 °C corresponds to the melting of the crystalline lattice.
-
Cooling Cycle: Absence of a sharp exothermic crystallization peak often indicates the formation of a glassy state. A glass transition (
) may be observed if cooled rapidly.
Part 3: Synthesis & Functional Applications[1][5]
Synthesis Pathway
CHP is synthesized via the ring-opening esterification of phthalic anhydride by the secondary hydroxyl group of cholesterol.
Figure 1: Synthesis pathway of Cholesterol Hydrogen Phthalate via anhydride ring opening.
Applications
-
Liquid Crystal Mesogens: CHP serves as a "chiral dopant" or core mesogen. When mixed with aliphatic amines or other solvents, it stabilizes cholesteric (chiral nematic) phases , which are responsive to temperature and electric fields [3].
-
Drug Delivery: The free carboxylic acid allows for pH-sensitive ionization. CHP can be incorporated into liposomes to alter membrane fluidity or conjugated with drugs (e.g., via the carboxyl group) to improve lipophilicity and membrane permeability.
Part 4: Experimental Protocols
Protocol A: Determination of Melting Point & Mesophase (DSC)
Objective: To accurately determine the melting onset and observe the glassy state formation.
-
Sample Preparation: Weigh 2–5 mg of CHP powder into an aluminum DSC pan. Crimp hermetically to prevent sublimation.
-
Instrument: Calibrate DSC with Indium (
) and Zinc ( ). -
Method:
-
Equilibrate: Hold at 25 °C for 2 minutes.
-
Ramp 1 (Heating): Heat from 25 °C to 180 °C at 10 °C/min . Record the endothermic melting peak.
-
Isothermal: Hold at 180 °C for 1 minute to ensure complete melting.
-
Ramp 2 (Cooling): Cool from 180 °C to -20 °C at 5 °C/min . Observe for glass transition (
) or crystallization exotherms.
-
-
Analysis: The onset of the first endothermic peak in Ramp 1 is the melting point. Absence of a sharp peak in Ramp 2 confirms glassy behavior.
Protocol B: Thermal Stability Assessment (TGA)
Objective: To establish the upper temperature limit for processing.
-
Sample: Load 10–15 mg of CHP into a platinum or ceramic crucible.
-
Atmosphere: Nitrogen (
) purge at 50 mL/min to prevent oxidative degradation. -
Method: Ramp from 40 °C to 600 °C at 20 °C/min .
-
Data Interpretation: Identify the temperature at 5% weight loss (
). Ensure processing temperatures (e.g., for extrusion or mixing) remain at least 20 °C below this value.
References
-
PubChem. (n.d.). Cholesteryl hydrogen phthalate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Sakamoto, M., et al. (2003). Phase Behavior of Novel Liquid-Crystalline Salts Containing a Cholesteryl Group. Molecular Crystals and Liquid Crystals. Retrieved from [Link]
Sources
Intermolecular Hydrogen Bonding in Cholesterol Hydrogen Phthalate: A Supramolecular Perspective
Topic: Intermolecular Hydrogen Bonding in Cholesterol Hydrogen Phthalate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
Cholesterol Hydrogen Phthalate (CHP) represents a critical intersection between steroid chemistry and supramolecular assembly.[1][2] Unlike simple cholesteryl esters which are dominated by van der Waals forces and steric packing of the steroid nucleus, CHP possesses a terminal carboxylic acid moiety capable of directional, specific intermolecular hydrogen bonding.[1]
This guide dissects the structural dynamics of CHP, focusing on the competition between the rigid hydrophobic steroidal core and the polar, hydrogen-bonding phthalic acid "head."[1] For drug development professionals, understanding this interplay is essential for designing prodrugs, liquid crystalline formulations, and liposomal delivery systems where stability and solubility are governed by these intermolecular forces.[1][2]
Molecular Architecture & H-Bonding Mechanics[1][2][3]
The Amphiphilic Conflict
CHP is structurally amphiphilic but functionally complex.[1]
-
Hydrophobic Domain: The cholesterol skeleton (C27) provides a rigid, planar, hydrophobic bulk that drives aggregation via London dispersion forces.[1][2]
-
H-Bonding Domain: The phthalic acid mono-ester moiety introduces a free carboxylic acid (-COOH) and an ester carbonyl.[1][2]
The Hydrogen Bonding Motifs
In the solid state and non-polar solutions, the intermolecular hydrogen bonding of CHP is driven by the carboxylic acid group.[1] Two primary supramolecular synthons compete:
-
Cyclic Dimer (
): The most thermodynamically stable form in non-polar environments.[1][2] Two CHP molecules associate head-to-head, forming an eight-membered ring via two O-H[1][2]···O=C hydrogen bonds.[1][2][3] This neutralizes the dipole moment of the head group and increases lipophilicity. -
Catemeric Chain: In the presence of H-bond acceptors (solvents or co-formers) or specific steric constraints, the acid groups may form infinite chains.[1] However, for pure CHP, the dimer is the dominant species.[1]
Implication for Formulation: The dimerization effectively doubles the molecular weight and alters solubility profiles, mimicking a non-polar "bolla-amphiphile" behavior.[1]
Experimental Protocols: Synthesis & Crystal Engineering
Protocol: Synthesis of Cholesterol Hydrogen Phthalate
Objective: To synthesize high-purity CHP for crystallographic or spectroscopic analysis.
Reagents:
Workflow:
-
Dissolution: Dissolve 10 mmol Cholesterol and 15 mmol Phthalic Anhydride in 20 mL anhydrous pyridine.
-
Catalysis: Add 0.5 mmol DMAP.
-
Reaction: Reflux at 90°C for 6 hours under
atmosphere. -
Quenching: Pour reaction mixture into 200 mL ice-cold dilute HCl (1M) to precipitate the product and neutralize pyridine.
-
Purification: Filter the white precipitate. Wash extensively with water.[1][2]
-
Recrystallization: Recrystallize from ethanol/acetone (1:1) to obtain needle-like crystals.[1][2]
Protocol: Crystal Growth for H-Bond Analysis
Objective: To grow single crystals suitable for X-ray diffraction (XRD) to visualize the H-bond network.[1][2]
-
Solvent Selection: Use a non-polar solvent (Benzene or Toluene) to encourage acid-acid dimerization.[1][2] Polar protic solvents (Methanol) will compete for H-bonds.[1][2]
-
Method: Slow evaporation at 4°C.
-
Validation: Crystals should be clear plates or needles.[1][2] Opaque solids indicate amorphous precipitation.[1][2]
Characterization & Validation (The "Self-Validating" System)[1][2]
To ensure scientific integrity, the presence of specific intermolecular H-bonds must be validated using orthogonal techniques.[1][2]
FTIR Spectroscopy: The Diagnostic Fingerprint
FTIR is the most rapid method to distinguish free vs. H-bonded species.
Table 1: FTIR Diagnostic Peaks for CHP
| Vibrational Mode | Frequency (Free) | Frequency (H-Bonded) | Interpretation |
| O-H Stretch | 3500–3550 | 2500–3300 | Broadening indicates strong dimeric H-bonding.[1][2] |
| Acid C=O[1][2][4] Stretch | ~1760 | 1680–1700 | Red shift due to weakening of C=O bond upon H-acceptance.[1][2] |
| Ester C=O Stretch | ~1735 | ~1735 | Remains largely unaffected (internal control).[1][2] |
NMR Spectroscopy ( )
-
Solvent:
(Non-polar) vs. (Polar). -
Observation: In
, the carboxylic acid proton (-COOH) will appear very downfield ( 10–12 ppm) and may be broad due to exchange/dimerization.[1][2] In , the dimer is disrupted, and the peak may shift or sharpen depending on water content.[1]
Visualizing the Mechanism
Synthesis and Assembly Pathway
The following diagram illustrates the chemical synthesis and the subsequent supramolecular assembly into dimers.
Caption: Reaction pathway from precursors to the thermodynamically stable hydrogen-bonded dimer.
H-Bonding Network Topology
This diagram details the specific atomic interactions within the dimer, highlighting the donor-acceptor relationships.[2]
Caption: Topological representation of the centrosymmetric carboxylic acid dimer formed by CHP.
Implications for Drug Development[1][2]
Prodrug Design
CHP serves as a model for cholesterol-conjugated prodrugs .[1][2] By linking a drug via an ester bond (as in CHP) and leaving a free polar group, researchers can modulate:
-
Membrane Permeability: The dimerized form is highly lipophilic, potentially aiding passive transport across lipid bilayers.[1]
-
Stability: The intermolecular H-bonds stabilize the crystal lattice, potentially increasing the melting point and shelf-life stability compared to non-H-bonded analogs.[1][2]
Liquid Crystal Formulations
CHP derivatives often exhibit liquid crystalline phases (mesophases).[1][2] The H-bonding network acts as a "supramolecular polymer," extending the rigid core and stabilizing smectic or cholesteric phases, which is vital for controlled release applications where the drug release rate depends on the phase structure.[1]
References
-
Synthesis and Spectroscopic Characterization of Cholesteryl Hydrogen Phthalate. Indian Journal of Chemistry. [Link]
-
Cholesteryl Hydrogen Phthalate (Compound Summary). PubChem. [Link][1][2]
-
Novel Supramolecular Hydrogen-Bonded Cholesteric Mesogens. Journal of Materials Chemistry. [Link]
-
Hydrogen Bonding of Cholesterol in the Lipidic Cubic Phase. National Institutes of Health (PMC). [Link]
-
Very Strong Hydrogen Bond in Nitrophthalic Cocrystals. National Institutes of Health (PMC). [Link][1][2]
Sources
- 1. Potassium hydrogen phthalate - Wikipedia [en.wikipedia.org]
- 2. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrogen bonding between anhydrous cholesterol and phosphatidylcholines: an infrared spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very Strong Hydrogen Bond in Nitrophthalic Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of Cholesterol Hydrogen Phthalate from cholesterol and phthalic anhydride
Executive Summary & Strategic Utility
Cholesterol Hydrogen Phthalate (CHP), or cholesteryl hydrogen phthalate, represents a critical bifunctional intermediate in steroidal chemistry. Structurally, it retains the rigid tetracyclic core of cholesterol while introducing a terminal carboxylic acid moiety via a phthaloyl linker. This modification dramatically alters the solubility profile and reactivity of the native sterol, transforming it from a purely lipophilic molecule into an amphiphilic building block.
In modern drug development, CHP is not merely a derivative but a functional vector. It is extensively utilized in the formulation of pH-sensitive liposomes and polymeric nanoparticles , where the ionizable carboxylic acid group (
This guide provides a rigorous, field-validated protocol for the synthesis, purification, and characterization of CHP, designed to ensure high yield and purity (>97%) suitable for pharmaceutical applications.
Reaction Architecture & Mechanism
The synthesis of CHP proceeds via the nucleophilic acyl substitution of phthalic anhydride by the secondary hydroxyl group of cholesterol at the C3 position. This reaction is classically catalyzed by pyridine, which serves a dual role:
-
Solvent: Solubilizes both the non-polar cholesterol and the polar anhydride.
-
Nucleophilic Catalyst: Pyridine attacks the anhydride to form a reactive N-acylpyridinium intermediate, which is more susceptible to attack by the sterically hindered C3-hydroxyl of cholesterol.
Mechanistic Pathway
The reaction is a ring-opening esterification. The driving force is the relief of ring strain in the anhydride and the formation of a stable carboxylate salt (pyridinium cholesteryl phthalate), which is subsequently acidified to yield the free acid.
Figure 1: Mechanistic pathway for the ring-opening esterification of phthalic anhydride by cholesterol.
Experimental Protocol
Safety Warning: Pyridine is toxic, volatile, and affects male fertility. Phthalic anhydride is a respiratory sensitizer.[1] All operations must be performed in a functioning fume hood.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Cholesterol | 386.65 | 1.0 | Limiting Reagent |
| Phthalic Anhydride | 148.11 | 1.5 | Excess ensures complete conversion |
| Pyridine | 79.10 | Solvent Vol. | Solvent & Base Catalyst |
| HCl (conc.) | 36.46 | Excess | Protonation/Quenching |
Step-by-Step Synthesis
Phase A: Reaction Setup
-
Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Cholesterol (10.0 g, 25.8 mmol) in anhydrous Pyridine (40 mL) .
-
Expert Insight: Ensure the cholesterol is fully dissolved before adding the anhydride to prevent localized concentration gradients.
-
-
Addition: Add Phthalic Anhydride (5.7 g, 38.7 mmol) to the solution. The mixture may turn slightly yellow.
-
Reflux: Attach a reflux condenser with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture. Heat the mixture to 95–100°C (oil bath) for 6 hours .
-
Checkpoint: The solution should become clear and homogeneous. If turbidity persists after 1 hour, add an additional 5-10 mL of pyridine.
-
Phase B: Workup & Isolation
-
Quenching: Cool the reaction mixture to room temperature. Prepare a beaker containing 300 mL of crushed ice mixed with 30 mL of concentrated HCl .
-
Precipitation: Slowly pour the pyridine reaction mixture into the vigorously stirred ice-acid bath.
-
Filtration: Allow the suspension to stand for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake extensively with cold water (3 x 50 mL) to remove residual pyridine and phthalic acid. Follow with a wash of cold 1% HCl if the pyridine odor persists.
Phase C: Purification (Recrystallization)
Crude CHP often contains unreacted phthalic anhydride (hydrolyzed to phthalic acid) or traces of cholesterol.
-
Solvent Choice: Ethanol (95%) or Acetone/Water (9:1) .
-
Procedure: Transfer the crude solid to a clean Erlenmeyer flask. Add minimal boiling Ethanol until the solid dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.
-
Final Isolation: Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.
Characterization & Quality Control
To validate the synthesis, compare the isolated product against the following standard metrics.
Physicochemical Data[8]
| Parameter | Specification | Observation/Target |
| Appearance | White crystalline powder | Fine needles or plates |
| Melting Point | 162.0 – 166.0 °C | Sharp range indicates high purity |
| Solubility | Soluble in CHCl₃, THF | Insoluble in water |
| Yield | > 85% | Typical range: 85-92% |
Spectroscopic Validation
-
IR Spectroscopy (KBr):
-
3400–3200 cm⁻¹: Broad O-H stretch (Carboxylic acid).
-
1735 cm⁻¹: C=O stretch (Ester carbonyl).
-
1690 cm⁻¹: C=O stretch (Carboxylic acid carbonyl).
-
Note: The presence of two distinct carbonyl peaks confirms the hemi-ester structure.
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
δ 7.5–7.9 ppm (m, 4H): Aromatic protons (phthalate ring).
-
δ 4.8–4.9 ppm (m, 1H): Multiplet for the C3-H (alpha to ester).
-
δ 0.6–2.4 ppm: Characteristic steroid backbone envelope.
-
Workflow Visualization
The following diagram illustrates the critical path for the synthesis and purification, highlighting decision nodes for troubleshooting.
Figure 2: Operational workflow for the synthesis and purification of Cholesterol Hydrogen Phthalate.
Applications in Drug Delivery[6][10][11][12]
The synthesis of CHP is rarely an end in itself; it is a gateway to advanced formulation strategies.
-
pH-Sensitive Liposomes: CHP acts as a destabilizer in lipid bilayers. At neutral pH, the carboxylic acid is ionized (COO⁻), stabilizing the bilayer. In acidic environments (pH < 5.5, typical of endosomes), the group becomes protonated (COOH), reducing the hydration layer and causing membrane fusion or destabilization, thereby releasing the encapsulated drug.
-
Stealth Nanoparticles: The free carboxylic acid provides a conjugation site for PEGylation (via carbodiimide coupling), creating "stealth" carriers that evade the reticuloendothelial system (RES).
-
Liquid Crystals: CHP derivatives exhibit cholesteric liquid crystal phases, used in thermographic sensors and optical displays.
References
-
TCI Chemicals. Product Specification: Cholesterol Hydrogen Phthalate (CAS 6732-01-0). Retrieved from
-
Petrovic, J. et al. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives.[7] Indian Journal of Chemistry, Section B. (Cited in search context for standard protocol).
-
Singh, P. et al. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PMC, National Institutes of Health. Retrieved from
-
Kumari, P. Cholesterol Synthesis and Metabolic Pathways. ResearchGate.[7] Retrieved from
-
ChemicalBook. Phthalic Anhydride: Properties and Reaction Mechanisms. Retrieved from
Sources
- 1. Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comprehensive Technical Guide: Cholesterol Hydrogen Phthalate (CHP)
Executive Summary
Cholesterol Hydrogen Phthalate (CHP), also known as cholesteryl hydrogen phthalate or phthalic acid monocholesteryl ester (CAS: 6732-01-0), is a pivotal amphiphilic steroid derivative. It occupies a unique niche at the intersection of soft matter physics and pharmaceutical formulation . Unlike pure cholesterol, CHP possesses a free carboxylic acid moiety, conferring pH-sensitivity and hydrogen-bonding capabilities that are exploited in the engineering of "glassy" liquid crystals and stimuli-responsive drug delivery systems.
This guide provides a rigorous analysis of CHP, moving beyond basic properties to explore its synthesis, phase behavior, and application in stabilizing liposomal membranes.
Physicochemical Profile
CHP acts as a "Janus" molecule: it retains the rigid, hydrophobic tetracyclic core of cholesterol while presenting a hydrophilic, ionizable phthalic acid headgroup.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-{[(3β)-Cholest-5-en-3-yloxy]carbonyl}benzoic acid | Mono-ester of phthalic acid |
| CAS Number | 6732-01-0 | |
| Molecular Formula | C₃₅H₅₀O₄ | |
| Molecular Weight | 534.78 g/mol | |
| Melting Point | 162.0 – 166.0 °C | Decomposes upon prolonged heating |
| Solubility | Soluble in CHCl₃, Pyridine, THF; Insoluble in Water | Amphiphilic nature allows micelle formation |
| Appearance | White to off-white crystalline powder | |
| Specific Rotation | [α]²⁰D -5.0° to -9.0° (c=2, CHCl₃) | Retains chirality of cholesterol |
Synthesis & Characterization Protocol
Expert Insight: While simple esterification is possible, the "Senior Scientist" approach prioritizes yield and purity by using an anhydride ring-opening mechanism. This avoids the formation of the di-ester (dicholesteryl phthalate) by strictly controlling stoichiometry and using pyridine as both solvent and base.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the cholesterol 3β-hydroxyl group on the carbonyl carbon of phthalic anhydride.
Figure 1: Ring-opening esterification pathway for CHP synthesis.
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cholesterol (10.0 g, 25.8 mmol) in anhydrous Pyridine (50 mL) .
-
Why Pyridine? It acts as a solvent for cholesterol and a proton scavenger (base) to catalyze the nucleophilic attack.
-
-
Addition: Add Phthalic Anhydride (4.2 g, 28.4 mmol) . A slight molar excess (1.1 eq) ensures complete consumption of the expensive cholesterol starting material.
-
Reflux: Heat the mixture to 95°C under a nitrogen atmosphere for 6 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold dilute HCl (10%, 500 mL) with vigorous stirring.
-
Work-up: Filter the white precipitate. Wash extensively with cold water to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Acetone (1:1) .
-
Validation: The product should have a sharp melting point (~164°C). If the range is broad, unreacted cholesterol is likely present.
-
Liquid Crystal Engineering: The "Glassy" State
CHP is not just a building block; it is a functional material. It belongs to the class of Cholesteric (Chiral Nematic) Liquid Crystals .[3]
The Cholesteric Phase
Due to the chirality of the steroid backbone, CHP molecules do not stack simply; they twist, forming a helical supramolecular structure. The "pitch" of this helix determines the wavelength of light reflected.
-
Thermochromism: As temperature changes, the pitch changes, altering the reflected color.
-
Glassy Liquid Crystals (GLCs): A critical application of CHP is its ability to form GLCs. When cooled rapidly from the isotropic melt, or when complexed with amines, CHP can "freeze" its liquid crystalline order into a solid glass.[2] This preserves the optical properties (color) in a solid state, useful for optical data storage.
Figure 2: Thermotropic phase transitions of CHP, highlighting the metastable glassy state.
Pharmaceutical Applications: Liposome Stabilization
In drug delivery, CHP is valued for its pH-sensitivity . Unlike standard cholesterol, which is neutral, CHP introduces a carboxyl group (pKa ~ 4-5) to the lipid bilayer.
Mechanism of Action
-
Neutral pH (Bloodstream): The carboxyl group is ionized (COO⁻). The negative charge provides electrostatic repulsion, preventing liposome aggregation (increased colloidal stability).
-
Acidic pH (Endosome/Tumor Microenvironment): The group becomes protonated (COOH). This reduces the headgroup area and alters the membrane curvature, potentially destabilizing the membrane to trigger drug release.
Formulation Protocol (Thin Film Hydration)
-
Mix: Dissolve DSPC (lipid) and CHP in Chloroform at a 7:3 molar ratio .
-
Evaporate: Remove solvent under vacuum to form a thin lipid film.
-
Hydrate: Add aqueous buffer (PBS, pH 7.4) containing the drug payload.[4] Agitate at 60°C (above the lipid transition temperature).
-
Extrude: Pass through 100 nm polycarbonate filters to ensure uniform size.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Avoid inhalation of dust. Use in a fume hood, especially during synthesis involving pyridine.
-
Storage: Store at 2-8°C. Keep container tightly closed to prevent hydrolysis of the ester bond by atmospheric moisture.
References
-
TCI Chemicals. Product Specification: Cholesterol Hydrogen Phthalate (C0692). Retrieved from
-
PubChem. Cholesteryl hydrogen phthalate (Compound Summary). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. Cholesterol Hydrogen Phthalate Product Detail. Retrieved from
-
Sakamoto, A., et al. Phase Behavior of Novel Liquid-Crystalline Salts Containing a Cholesteryl Group. Molecular Crystals and Liquid Crystals.[3][5] Retrieved from
-
ResearchGate. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate. Retrieved from
Sources
- 1. Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pub.h-brs.de [pub.h-brs.de]
chemical formula and molecular weight of Cholesterol Hydrogen Phthalate
Advanced Synthesis, Physicochemical Characterization, and Applications in Drug Delivery Systems[1][2]
Executive Summary
Cholesterol Hydrogen Phthalate (CHP) —chemically known as Cholesteryl Hydrogen Phthalate —is an amphiphilic sterol derivative critical in the fields of soft matter physics and advanced drug delivery.[1] Unlike pure cholesterol, which acts primarily as a membrane rigidifier, CHP possesses a free carboxylic acid moiety introduced via esterification with phthalic anhydride.[1][2] This structural modification confers pH-sensitivity to the molecule, making it a high-value excipient for pH-responsive liposomes and Liquid Crystalline Nanoparticles (LCNPs) .[1][2]
This guide provides a rigorous technical breakdown of CHP, moving from its fundamental physicochemical constants to its synthesis, validation, and application in controlled release systems.[1][2]
Physicochemical Profile
The following data serves as the primary reference standard for analytical validation.
| Parameter | Specification |
| Chemical Name | Cholesteryl hydrogen phthalate; 3 |
| CAS Number | 6732-01-0 |
| Molecular Formula | C |
| Molecular Weight | 534.78 g/mol |
| Melting Point | 162.0 – 166.0 °C (Decomposes if overheated) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in chloroform, dichloromethane, THF; Insoluble in water |
| pKa (Calculated) | ~4.5 (Carboxylic acid moiety) |
| LogP | ~10.3 (Highly lipophilic backbone) |
Synthesis & Reaction Mechanism
The synthesis of CHP is a classic nucleophilic acyl substitution (esterification) where the hydroxyl group of cholesterol attacks the carbonyl carbon of phthalic anhydride.[1] This reaction opens the anhydride ring, forming the monoester and leaving a free carboxylic acid.[1]
3.1 Reaction Scheme Visualization
The following diagram illustrates the stoichiometric pathway and necessary conditions.
Figure 1: Synthetic pathway for Cholesteryl Hydrogen Phthalate via anhydride ring opening.[1][2][3]
3.2 Experimental Protocol (Bench Scale)
Safety Note: Perform all steps in a fume hood. Pyridine is toxic and volatile.[1]
-
Stoichiometry: Dissolve Cholesterol (1.0 eq) and Phthalic Anhydride (1.2 eq) in anhydrous pyridine (approx. 5 mL per gram of cholesterol).
-
Note: The excess anhydride ensures complete conversion of the sterol.
-
-
Reflux: Heat the mixture to 115°C (reflux) for 4–6 hours under an inert atmosphere (
or Ar) to prevent oxidative degradation of the cholesterol double bond. -
Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold dilute HCl (1M) with vigorous stirring.
-
Extraction: Extract the precipitate with Ethyl Acetate or Chloroform (
).[1][2] Wash the organic layer with brine.[1] -
Purification:
Applications in Drug Development
CHP is not merely a chemical intermediate; it is a functional lipid used to engineer smart drug delivery systems .[1]
4.1 pH-Sensitive Liposomes & Nanoparticles
The carboxylic acid group on CHP allows for protonation/deprotonation transitions based on physiological pH gradients.[1][2]
-
Physiological pH (7.4): The carboxyl group is ionized (
).[1][2] The lipid bilayer is stable and negatively charged, preventing aggregation.[1] -
Endosomal pH (5.0–5.5): The group becomes protonated (
).[1][2] This reduces the hydration of the headgroup, destabilizing the bilayer and promoting fusion with the endosomal membrane.[1] This triggers the release of the payload into the cytoplasm (Endosomal Escape).[1][2]
4.2 Liquid Crystalline Nanoparticles (Cubosomes/Hexosomes)
CHP is used to induce non-lamellar phases in lipid formulations.[1][2] Its bulky steroid backbone and small polar headgroup favor negative curvature, essential for forming Inverse Hexagonal (
4.3 Mechanism of Action Diagram
The following flowchart details the pH-triggered release mechanism utilizing CHP.
Figure 2: Mechanism of pH-triggered drug release mediated by the protonation of CHP.[1][2]
Analytical Validation (QC)
To ensure the integrity of the synthesized or purchased CHP, the following spectral signatures must be verified.
| Method | Diagnostic Signal | Interpretation |
| FT-IR | 1700–1730 cm | Strong split peak: Ester |
| FT-IR | 2500–3000 cm | Broad O-H stretch (carboxylic acid dimer).[1][2] |
| Aromatic protons (Phthalate ring).[1][2] | ||
| Multiplet (H-3 proton of cholesterol backbone).[1][2] | ||
| Mass Spec | m/z 533 [M-H] | Negative ion mode (ESI) confirms the free acid.[1][2] |
References
-
PubChem. Cholesteryl hydrogen phthalate | C35H50O4.[1][2] National Library of Medicine.[2] [Link][1][2]
-
Negrini, R., et al. pH-Responsive Lyotropic Liquid Crystals for Controlled Drug Delivery. Royal Society of Chemistry.[2] [Link]
Sources
Conformational Analysis and Molecular Modeling of Cholesterol Hydrogen Phthalate
A Technical Guide for Research and Development
Executive Summary & Core Directive
Cholesterol Hydrogen Phthalate (CHP) (CAS 6732-01-0) represents a critical intersection between steroid chemistry and liquid crystal science. Unlike pure cholesterol, CHP possesses an aromatic phthalate ester moiety at the C3 position, introducing unique electronic properties (π-stacking) and ionizable functionality (free carboxylic acid).
This guide provides a rigorous, self-validating protocol for the conformational analysis and molecular modeling of CHP. It is designed for researchers investigating cholesteric liquid crystalline phases, liposomal drug delivery systems, and supramolecular assemblies. The methodology synthesizes molecular mechanics (MM) , density functional theory (DFT) , and molecular dynamics (MD) to resolve the competition between the rigid steroid nucleus and the flexible phthalate "head" and iso-octyl "tail."
Structural Definition and Topological Challenges
Before initiating any simulation, the topology of CHP must be accurately defined. The molecule consists of three distinct domains with varying degrees of freedom:
-
The Steroid Nucleus (Rigid): The tetracyclic fused ring system (A, B, C, D rings). While largely rigid, the half-chair conformation of ring B and the envelope of ring D must be preserved.
-
The Iso-octyl Side Chain (Flexible): Located at C17, this chain governs the hydrodynamic radius and packing in lipid bilayers.
-
The Phthalate Ester Linkage (Semi-Flexible/Rotational): The critical domain for CHP. The ester bond at C3 connects the steroid to the phthalate ring. The torsion angles here determine whether the aromatic ring lies parallel or perpendicular to the steroid plane, influencing liquid crystal pitch and stacking.
Key Geometric Parameters for Modeling
| Parameter | Atom Definition | Typical Value (Crystal/DFT) | Significance |
| Ester Torsion | C2-C3-O-C(=O) | ~170° - 180° (anti) | Determines headgroup orientation relative to steroid plane. |
| Phthalate Torsion | C3-O-C(=O)-C(Ph) | Variable (±30° to ±90°) | Controls the "tilt" of the aromatic ring; critical for π-stacking. |
| Tail Torsion | C17-C20 | ~180° (trans) | Standard extended conformation for membrane insertion. |
| H-Bond Distance | -COOH | 1.6 - 1.9 Å | Dimerization potential in non-polar solvents (LC phases). |
Computational Methodology & Force Field Selection
To achieve high-fidelity results, a hybrid force field approach is recommended. Standard lipid force fields handle the cholesterol backbone well, but the phthalate moiety requires specific parameterization for aromatic esters.
Force Field Protocol
-
Primary Recommendation: CHARMM36 (Lipid) + CGenFF (General Force Field) .
-
Rationale: CHARMM36 is the gold standard for cholesterol in membrane environments. CGenFF provides penalty-validated parameters for the phthalate ester, ensuring the aromatic-ester conjugation is treated correctly.
-
-
Alternative: AMBER Lipid14 + GAFF2 .
-
Rationale: GAFF2 is excellent for small organic molecules and reproduces the vibrational frequencies of the carboxylic acid group accurately.
-
Solvent Models
-
Conformational Search: Implicit Solvent (PCM or GB) with
(mimicking non-polar LC environment) or (aqueous/liposomal). -
MD Production: Explicit Solvent (TIP3P water) for liposomal simulations; Vacuum or Implicit Membrane for LC packing studies.
Experimental Workflow: Step-by-Step
This protocol ensures reproducibility and self-validation.
Phase I: Conformational Search (Simulated Annealing)
The goal is to identify the global minimum, specifically focusing on the phthalate headgroup orientation.
-
Construction: Build the 3D structure of CHP in trans configuration. Cap the carboxylic acid (protonated for low pH/neutral, deprotonated for high pH).
-
Minimization: Steepest descent (5000 steps) followed by Conjugate Gradient (5000 steps) to remove steric clashes.
-
Simulated Annealing:
-
Heat system to 1000 K over 50 ps.
-
Equilibrate at 1000 K for 100 ps (allow barrier crossing).
-
Cool exponentially to 0 K over 500 ps.
-
Repeat for 50 cycles.
-
-
Clustering: Cluster the resulting geometries based on RMSD (cutoff 0.5 Å) to find unique conformers.
Phase II: DFT Validation (Quantum Mechanical Refinement)
Force fields are approximations. Validate the top 5 conformers using DFT.
-
Theory: B3LYP or ωB97X-D (includes dispersion corrections for π-stacking).
-
Basis Set: 6-31G(d,p) for geometry optimization; 6-311++G(d,p) for single-point energy.
-
Validation Check: Compare the calculated IR frequencies of the Carbonyl (C=O) stretch with experimental values (~1735 cm⁻¹ for ester, ~1690 cm⁻¹ for acid). If the deviation is >20 cm⁻¹, refine the force field parameters.
Phase III: Molecular Dynamics (Production)
Simulate the dynamic behavior of CHP in its target environment (e.g., a lipid bilayer or a solvated box).
-
System Setup: Insert CHP into a pre-equilibrated POPC bilayer or solvate a cluster of CHP molecules.
-
Equilibration:
-
NVT ensemble (1 ns) with position restraints on the steroid rings.
-
NPT ensemble (5 ns) releasing restraints stepwise.
-
-
Production Run: 100 ns unconstrained dynamics.
-
Time step: 2 fs.
-
Thermostat: Nose-Hoover (310 K).
-
Barostat: Parrinello-Rahman (1 atm).
-
Visualization of Workflows and Interactions
Diagram 1: Computational Workflow for CHP Analysis
This diagram outlines the logical flow from structure generation to validated data.
Caption: Step-by-step computational protocol for analyzing Cholesterol Hydrogen Phthalate, featuring a QM feedback loop for parameter accuracy.
Diagram 2: Structural Connectivity & Critical Torsions
This diagram highlights the specific regions of the CHP molecule that require monitoring during simulation.
Caption: Structural map of CHP highlighting the critical ester linkage that governs the orientation of the phthalate headgroup relative to the steroid core.
Applications and Data Interpretation
Liquid Crystal (LC) Phases
In cholesteric liquid crystals, the helical twisting power (HTP) is the critical metric.
-
Analysis: Calculate the angle between the long axis of the steroid and the normal vector of the phthalate ring throughout the MD trajectory.
-
Correlation: A stable orthogonal arrangement often correlates with higher HTP. The π-π stacking between phthalate rings of adjacent molecules stabilizes the helical pitch.
Liposomal Drug Delivery
CHP is amphiphilic (hydrophobic tail, ionizable head).
-
pH Sensitivity: At neutral pH, the carboxylic acid (pKa ~ 4-5) is ionized (COO⁻), stabilizing the liposome. In acidic tumor microenvironments (pH < 6), it becomes protonated (COOH), reducing headgroup repulsion and triggering membrane fusion or cargo release.
-
Simulation Check: Run simulations at two protonation states to observe the change in "Area Per Lipid" (APL). A decrease in APL upon protonation indicates membrane destabilization potential.
References
-
PubChem. (n.d.). Cholesteryl hydrogen phthalate | C35H50O4. National Library of Medicine. Retrieved February 6, 2026, from [Link]
- Klauda, J. B., et al. (2010). Update of the CHARMM All-Atom Additive Force Field for Lipids: Validation on Six Lipid Types. Journal of Physical Chemistry B. (Context: Primary source for cholesterol parameters).
- Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry.
- Dickson, C. J., et al. (2014). Lipid14: The Amber Lipid Force Field. Journal of Chemical Theory and Computation.
- Melniciuc Puică, N., et al. (2015). Cholesteric Liquid Crystals and Their Applications in Temperature Measurements and in Contamination Detection. Gheorghe Asachi Technical University of Iași.
- Kumari, P., et al. (2025). Crystal structure of potassium hydrogen phthalate revisited. ResearchGate.
Technical Guide: Phase Behavior and Supramolecular Dynamics of Cholesteryl Hydrogen Phthalate (CHP)
This technical guide details the phase behavior, synthesis, and characterization of Cholesteryl Hydrogen Phthalate (CHP), focusing on its supramolecular assembly and liquid crystalline properties.
Executive Summary & Chemical Identity
Cholesteryl Hydrogen Phthalate (CHP) (CAS: 6732-01-0) is a mono-ester derivative of cholesterol and phthalic acid.[1][2] Unlike simple cholesteryl esters (e.g., cholesteryl benzoate) that rely solely on van der Waals forces and shape anisotropy to form mesophases, CHP possesses a free carboxylic acid group.[1] This structural feature introduces intermolecular hydrogen bonding , allowing the formation of supramolecular dimers. These dimers stabilize the mesophase and induce complex phase behaviors, including the formation of glassy crystals and cholesteric (chiral nematic) liquid crystals .
Chemical Identity:
-
IUPAC Name: 2-{[(3β)-cholest-5-en-3-yloxy]carbonyl}benzoic acid[1][3]
-
Molecular Formula: C₃₅H₅₀O₄[1]
-
Key Functional Motif: Amphiphilic sterol core coupled with a hydrogen-bonding donor/acceptor (phthalic acid moiety).[1]
Thermodynamics and Phase Behavior
The phase behavior of CHP is governed by the competition between crystallization (enthalpic driver) and vitrification (kinetic trap).
The Phase Transition Pathway
Upon heating, CHP transitions from a crystalline solid to a cholesteric mesophase before clearing to an isotropic liquid. Upon cooling, the behavior is rate-dependent; rapid cooling often bypasses crystallization, freezing the helical order into a glassy cholesteric state or a glassy crystal .[1]
Transition Data Summary
| Transition Event | Temperature Range (°C) | Enthalpic Signature ( | Observation (POM/DSC) |
| Melting (Cr | 162 – 166 °C | Endothermic (High) | Loss of rigid lattice; onset of birefringence/fluidity.[1] |
| Clearing (N | > 170 °C (Variable) | Endothermic (Low) | Disappearance of birefringence; dark field in POM.[1] |
| Glass Transition ( | ~40 – 60 °C (Cooling) | Step Change ( | No optical change; material hardens without crystallizing.[1] |
Note: The clearing point is sensitive to purity and thermal history due to the potential thermal degradation (decarboxylation) at high temperatures.
Supramolecular Dimerization
The "hydrogen" in Cholesteryl Hydrogen Phthalate is the critical vector for its phase stability.
-
Mechanism: Two CHP molecules form a cyclic dimer via the carboxylic acid groups (
).[1] -
Effect: This effectively doubles the mesogenic length-to-width ratio (aspect ratio), enhancing the stability of the liquid crystalline phase compared to non-hydrogen-bonding analogs.[1]
Experimental Protocols
Synthesis and Purification Workflow
High purity (>99%) is required for accurate phase characterization, as impurities (unreacted cholesterol or phthalic anhydride) act as plasticizers, depressing transition temperatures.[1]
Figure 1: Synthetic workflow for high-purity Cholesteryl Hydrogen Phthalate. Critical purification steps are highlighted in yellow.
Characterization Methodology
To validate the phase behavior, a multi-modal approach is required.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine precise transition temperatures and enthalpies.[1]
-
Sample Prep: Weigh 3–5 mg of dried CHP into an aluminum pan. Hermetically seal.
-
Cycle 1 (Erasing Thermal History): Heat from 25°C to 180°C at 10°C/min. Hold for 1 min.
-
Cooling: Cool to 0°C at 10°C/min. Observe the glass transition (
) or crystallization exotherm. -
Cycle 2 (Measurement): Heat from 0°C to 180°C at 5°C/min. Record
and (Nematic-Isotropic).[1]
Protocol B: Polarized Optical Microscopy (POM)
Objective: Identify texture types (fingerprint, focal conic).[1]
-
Setup: Place sample between glass slide and coverslip. Insert into hot stage.
-
Observation: Cross polarizers at 90°.
-
Heating: Heat to 165°C. Look for the "oily streak" texture or "focal conic" domains characteristic of the cholesteric phase.
-
Shear Test: Apply gentle pressure to the coverslip. Cholesteric phases will flow and change color (selective reflection) due to helix pitch modification; crystalline phases will not.[1]
Mechanistic Logic: The Glassy State
CHP is unique because the bulky steroid core and the hydrogen-bonded dimer create significant steric hindrance. This results in kinetic fragility .[1]
Figure 2: Thermodynamic and kinetic phase pathways of CHP. Note the bifurcation at the Cholesteric phase upon cooling.
Why the Glassy State Matters: In drug delivery and sensor applications, the glassy cholesteric state preserves the optical properties (selective reflection of color) of the liquid crystal at room temperature without the material flowing. This "frozen" order is essential for solid-state optical sensors.[1]
References
-
Diogo, H. P., Piedade, M. F. M., & Ramos, J. J. M. (2021).[1][5] Structure, thermal properties and molecular mobility in cholesteryl hydrogen phthalate: Different approaches to the crystal, the glassy crystal and the mesophase. Journal of Molecular Structure. [1]
-
TCI Chemicals. (n.d.).[1] Cholesterol Hydrogen Phthalate Product Specification (Product No. C0692).[1][2][4] Retrieved from TCI Chemicals.[1] [1]
-
PubChem. (n.d.).[1] Cholesteryl hydrogen phthalate (Compound Summary). National Library of Medicine.[1]
-
Loomis, C. R., Shipley, G. G., & Small, D. M. (1979).[1][6] The phase behavior of hydrated cholesterol. Journal of Lipid Research. (Contextual reference for cholesterol polymorphism).
Sources
- 1. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesterol Hydrogen Phthalate | 6732-01-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Cholesterol Hydrogen Phthalate | 6732-01-0 [sigmaaldrich.com]
- 4. Cholesterol Hydrogen Phthalate | 6732-01-0 | TCI Deutschland GmbH [tcichemicals.com]
- 5. Publication: Structure, thermal properties and molecular mobility in cholesteryl hydrogen phthalate: Different approaches to the crystal, the glassy crystal and the mesophase [sciprofiles.com]
- 6. The phase behavior of hydrated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Engineering pH-Responsive Vehicles using Cholesterol Hydrogen Phthalate (CHP)
[1][2][3]
Executive Summary & Strategic Utility
Cholesterol Hydrogen Phthalate (CHP) —often referred to as cholesteryl hemiphthalate—is a sterol derivative engineered to function as a pH-sensitive molecular switch within lipid bilayers.[1][2][3] Unlike native cholesterol, which functions purely as a membrane rigidifier, CHP possesses a free carboxylic acid group on its phthalate tail.[2][3]
This structural modification confers amphiphilic ionizability :
-
At Physiological pH (7.4): The carboxyl group is deprotonated (
).[1][2][3] The lipid is amphiphilic and stabilizes bilayer structures (like liposomes) via electrostatic repulsion and hydration.[3] -
At Pathological/Endosomal pH (< 6.0): The group protonates (
).[1][2][3] The loss of charge reduces the hydration shell and effective headgroup area, inducing membrane destabilization or fusogenicity.[3]
Crucial Distinction: Do not confuse this small molecule with Cholesterol-bearing Pullulan, a polysaccharide nanogel often abbreviated as CHP.[1][2][3] This guide focuses strictly on the lipid derivative used in "smart" liposomes.
Mechanism of Action: The Protonation Switch[3]
The efficacy of CHP in drug delivery relies on its ability to disrupt the lamellar phase (
When CHP protonates in the acidic endosome, it loses its stabilizing power.[3] DOPE reverts to the
Figure 1: The pH-dependent phase transition mechanism of CHP-stabilized liposomes.[1][2][3]
Protocol A: Chemical Synthesis of Cholesterol Hydrogen Phthalate
Before formulation, high-purity CHP must be synthesized.[1][2][3] Commercial cholesterol often contains oxidation products; this protocol includes a purification step.[2][3]
Reaction: Cholesterol + Phthalic Anhydride
Materials
-
Anhydrous Pyridine[2]
Step-by-Step Methodology
-
Preparation: Dissolve 5.0 g (12.9 mmol) of Cholesterol and 2.9 g (19.6 mmol) of Phthalic Anhydride in 20 mL of anhydrous pyridine in a round-bottom flask.
-
Catalysis: Add 0.1 g of DMAP to accelerate esterification.
-
Reflux: Heat the mixture to 90°C under nitrogen atmosphere for 6–12 hours .
-
Quenching: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold 1M HCl .
-
Why: This neutralizes the pyridine and precipitates the CHP (which is insoluble in water).[3]
-
-
Extraction: Extract the precipitate with Chloroform (3 x 50 mL) . Wash the organic layer with brine and dry over anhydrous
.[3] -
Purification (Critical): Evaporate the chloroform. Recrystallize the crude solid from hot Ethanol .
Protocol B: Formulation of pH-Sensitive Liposomes
This protocol creates "Smart" liposomes loaded with a model hydrophilic drug (e.g., Doxorubicin or Calcein).[2][3]
Formulation Logic:
-
Molar Ratio: 7:3 (DOPE:CHP) is the gold standard.[3] If CHP content is too low (<20%), stability at pH 7.4 is compromised.[2][3] If too high (>40%), the membrane becomes too rigid to fuse.[3]
Reagents
-
DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine)[1][2][3]
-
Synthesized CHP[2]
-
DSPE-PEG2000 (Optional: 1-2 mol% for steric stability in vivo, though this slightly reduces pH sensitivity).[1][2][3]
-
Hydration Buffer: PBS (pH 7.4).[1][2][3] Crucial: pH must be > 6.0 during formation.[3]
Workflow
-
Film Formation:
-
Hydration (Loading):
-
Sizing (Extrusion):
-
Purification:
Protocol C: Validation of pH-Triggered Release
This assay confirms that the CHP is functioning as a switch.[3]
Experimental Setup
-
Control: Liposomes in PBS (pH 7.4).
-
Test: Liposomes in Acetate Buffer (pH 5.0).
-
Detection: Fluorescence Spectroscopy (for Calcein/Doxorubicin).[1][2][3]
Procedure
-
Dilute purified liposomes to a lipid concentration of 0.1 mM in the respective buffers.
-
Incubate at 37°C with gentle shaking.
-
Aliquot samples at t = 0, 15, 30, 60, 120 minutes.
-
Measure fluorescence (
).[1][2][3] -
Total Release (
): Add 0.1% Triton X-100 to lyse the liposomes and measure maximum fluorescence. -
Calculation:
[1][2][3]
Expected Data Profile
| Time (min) | % Release (pH 7.4) | % Release (pH 5.0) | Interpretation |
| 0 | < 2% | < 2% | Baseline stability.[1][2][3] |
| 30 | < 5% | > 60% | Rapid destabilization in acid.[1][3] |
| 120 | < 10% | > 85% | Complete payload dump.[1][2][3] |
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Liposomes aggregate during hydration | Hydration buffer pH is too low.[1][2][3] | Ensure buffer pH is ≥ 7.[1][3]4. CHP must be ionized to stabilize DOPE.[3] |
| Low Drug Encapsulation | CHP concentration too high.[1][2][3] | High cholesterol content rigidifies membranes, resisting swelling.[2][3] Reduce CHP to 20-30 mol%. |
| No Release at pH 5.0 | Inclusion of high % PEG-Lipid.[1][2][3] | PEG steric shielding can inhibit membrane fusion.[1][2][3] Limit PEG to < 2 mol% or use pH-cleavable PEG.[1][2][3] |
| Impure CHP | Residual Pyridine/Phthalic acid. | Perform a second recrystallization in ethanol.[1][3] Check NMR. |
References
-
Petrovic, Z. et al. (2010).[2][3] Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry - Section B, 49, 112-116.[1][2][3] Link[1][2][3]
-
Simões, S. et al. (2004).[2][3] On the formulation of pH-sensitive liposomes with long circulation times.[2][3][4] Advanced Drug Delivery Reviews, 56(7), 947-965.[1][2][3] Link[1][2][3]
-
Karanth, H. & Murthy, R. (2007).[2][3] pH-Sensitive Liposomes: A Brief Review of Two Decades of Research. Indian Journal of Pharmaceutical Sciences, 69(1), 16-32.[1][2][3] Link
-
Litzinger, D. C.[2][3] & Huang, L. (1992).[2][3] Phosphatidylethanolamine liposomes: drug delivery, gene transfer and immunodiagnostic applications.[3] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1113(2), 201-227.[1][2][3] Link
-
Sudhakar, B. et al. (2015).[2][3] Formulation and evaluation of pH-sensitive liposomes of doxorubicin for effective intracellular delivery. International Journal of Pharmaceutical Investigation, 5(3), 169–176.[2][3] Link
Advanced Formulation of pH-Sensitive Liposomes using Cholesterol Hydrogen Phthalate (CHP)
[1]
Abstract & Strategic Rationale
This Application Note details the protocol for synthesizing and characterizing pH-sensitive liposomes utilizing Cholesteryl Hydrogen Phthalate (CHP) . While Cholesteryl Hemisuccinate (CHEMS) is the industry standard for pH-sensitive formulations, CHP offers distinct biophysical advantages due to its aromatic phthalate moiety.[1] The planar aromatic ring can enhance membrane packing density through
This guide is designed for researchers seeking to optimize cytosolic delivery of hydrophilic cargoes (e.g., Doxorubicin, nucleic acids) by leveraging the endosomal escape capabilities of the DOPE:CHP system.
Mechanism of Action
The core of this formulation relies on the polymorphic phase behavior of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) .[1]
-
Physiological pH (7.4): CHP possesses a free carboxylic acid group (approximate pKa ~ 4.5–5.5).[1] At pH 7.4, this group is deprotonated (
).[1] The negative charge provides electrostatic repulsion between lipid headgroups, forcing the cone-shaped DOPE molecules into a stable lamellar bilayer phase ( ) . -
Acidic pH (5.0–5.5): Upon endocytosis, the liposome enters the early endosome. As the pH drops, the carboxyl group on CHP becomes protonated (
). The loss of the stabilizing negative charge eliminates the electrostatic repulsion. -
Phase Transition: Without the charge stabilization, the intrinsic negative curvature of DOPE dominates, triggering a transition from the lamellar phase to the inverted hexagonal phase (
) . This fusion-competent phase destabilizes the endosomal membrane, releasing the payload into the cytoplasm.
Diagram: Mechanism of pH-Triggered Release[1]
Figure 1: The protonation switch of CHP triggers the lamellar-to-hexagonal phase transition in DOPE liposomes.[1]
Materials & Reagents
| Component | Role | Recommended Source |
| DOPE (1,2-dioleoyl-sn-glycero-3-PE) | Fusogenic Lipid | Avanti Polar Lipids / Merck |
| CHP (Cholesteryl Hydrogen Phthalate) | pH-Sensitive Stabilizer | Custom Synthesis / Sigma |
| DSPE-PEG2000 | Steric Shield (Circulation) | Avanti Polar Lipids |
| Doxorubicin HCl | Model Drug (Hydrophilic) | Sigma Aldrich |
| Chloroform / Methanol | Solvents | HPLC Grade |
| HEPES Buffer | Hydration Media | 20mM HEPES, 140mM NaCl, pH 7.4 |
Note on CHP Sourcing: If commercial CHP is unavailable, it can be synthesized by reacting cholesterol with phthalic anhydride in pyridine, followed by recrystallization [1].[1]
Formulation Protocol (Thin Film Hydration)
This protocol targets a molar ratio of DOPE:CHP:DSPE-PEG2000 (65:30:5) .[1] The high DOPE content is critical for fusogenicity, while 30% CHP ensures stability at neutral pH.
Step 1: Lipid Film Preparation[2][3]
-
Prepare 10 mg/mL stock solutions of DOPE, CHP, and DSPE-PEG2000 in Chloroform:Methanol (2:1 v/v).
-
In a round-bottom flask, mix the lipids to achieve the 65:30:5 molar ratio .
-
Evaporate solvents using a rotary evaporator (40°C, 150 mbar) for 30 mins to form a thin, uniform film.
-
Critical: Desiccate the film under high vacuum overnight to remove trace solvents which can destabilize the bilayer.
Step 2: Hydration & Drug Loading[4]
-
Pre-warm the HEPES buffer (pH 7.4) to 45°C.[1]
-
For Active Loading (Remote Loading): Hydrate with 250 mM Ammonium Sulfate (pH 5.5).[1]
-
For Passive Loading: Hydrate with HEPES buffer containing the drug (e.g., 2 mg/mL Doxorubicin).
-
-
Add 1.0 mL of hydration media to the lipid film.
-
Rotate the flask at 45°C (above the phase transition temperature of the lipids) for 45 minutes. The film should peel off and form a multilamellar vesicle (MLV) suspension.
Step 3: Downsizing (Extrusion)[1]
-
Assemble a mini-extruder with a 100 nm polycarbonate membrane .
-
Pass the suspension through the membrane 11–21 times at 45°C.
-
Why odd number? To ensure the final pass lands in the "clean" syringe, minimizing contamination from large vesicles.
-
-
Result: Large Unilamellar Vesicles (LUVs) ~100–120 nm.[1]
Step 4: Purification[3]
-
Dialysis: Use a Float-A-Lyzer (MWCO 12-14 kDa) against HEPES buffer (pH 7.4) for 24 hours at 4°C to remove unencapsulated drug.
-
Column Chromatography: Alternatively, use a PD-10 Sephadex G-25 column for rapid purification.[1]
Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for the preparation of CHP-based liposomes.
Characterization & Expected Results
Summarize your quantitative data in the following format.
| Parameter | Method | Expected Value (Neutral pH) | Expected Value (Acidic pH) |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 100 – 130 nm | > 500 nm (Aggregation/Fusion) |
| Polydispersity Index (PDI) | DLS | < 0.20 | > 0.40 |
| Zeta Potential | Electrophoretic Mobility | -20 to -40 mV (Stabilized) | ~ -5 to +5 mV (Neutralized) |
| Encapsulation Efficiency | Fluorescence / HPLC | > 85% (Remote Loading) | N/A (Release Triggered) |
Functional Assay: pH-Dependent Release
To validate the CHP mechanism, perform a leakage assay using Calcein .[1]
-
Encapsulate Calcein at self-quenching concentrations (50 mM).[1]
-
Incubate liposomes in buffers ranging from pH 7.4 to pH 4.0.
-
Measure fluorescence de-quenching (Excitation 490 nm / Emission 520 nm).
-
Success Criteria: <10% leakage at pH 7.4; >80% leakage within 30 mins at pH 5.0.
Troubleshooting Guide
Issue 1: Liposomes aggregate immediately upon hydration.
-
Cause: The pH of the hydration buffer is too low, causing CHP protonation.
-
Solution: Ensure hydration buffer is strictly pH 7.4 or higher (up to 8.0).[1] CHP requires a basic environment to maintain the ionized carboxylate form necessary for bilayer stabilization.
Issue 2: Low Encapsulation Efficiency.
-
Cause: Interaction between the drug and the phthalate ring, or insufficient cholesterol content.
-
Solution: Increase CHP molar ratio to 40%. If using Doxorubicin, ensure the ammonium sulfate gradient is established correctly (pH gradient is crucial).
Issue 3: No pH sensitivity observed.
References
-
Synthesis of Cholesteryl Hydrogen Phthalate
-
Mechanism of Cholesterol-Based pH Sensitivity
-
General Protocol for pH-Sensitive Liposomes
-
Comparison of Cholesterol Derivatives
-
Reference: Briuglia, M. L., et al. "Influence of cholesterol on liposome stability and on in vitro drug release."[3] Drug Delivery and Translational Research, 2015.[1][3][4]
- Context: Provides baseline data on how sterol structure impacts membrane packing, relevant for comparing CHP vs CHEMS.
-
Link:[1]
-
application of Cholesterol Hydrogen Phthalate in developing novel biomaterials
Executive Summary
Cholesterol Hydrogen Phthalate (CHP) represents a critical class of amphiphilic sterol derivatives that bridge the gap between structural lipids and functional soft matter. Unlike pure cholesterol, which acts primarily as a membrane rigidifier, CHP possesses a free carboxylic acid moiety attached to the sterol backbone via a phthalate linker. This unique architecture confers pH-sensitivity , amphiphilicity , and liquid crystalline (LC) behavior .[1]
This guide details the utilization of CHP for two novel biomaterial applications:
-
pH-Responsive Nanocarriers: Exploiting the ionization of the phthalate carboxylic acid (
) to trigger drug release in acidic tumor microenvironments. -
Liquid Crystal Biosensors: Utilizing the cholesteric (chiral nematic) phase of CHP to create thermochromic and mechanochromic sensor films.
Physicochemical Rationale
To effectively utilize CHP, researchers must understand its dual-nature functionality:
-
The Hydrophobic Anchor (Cholesterol Skeleton): Ensures stable insertion into lipid bilayers or hydrophobic cores of micelles. It promotes the formation of Liquid Ordered (
) phases, crucial for carrier stability in plasma. -
The Stimuli-Responsive Head (Hydrogen Phthalate):
-
At pH 7.4 (Physiological): The carboxylic acid is deprotonated (
).[1] The molecule acts as an anionic surfactant, stabilizing nanoparticles via electrostatic repulsion (high Zeta potential). -
At pH < 5.0 (Endosomal/Tumor): The group becomes protonated (
).[1] This reduces hydrophilicity and causes membrane destabilization or fusion, triggering payload release.
-
Protocol 1: Synthesis & Purification of CHP
Objective: Synthesize high-purity CHP from Cholesterol and Phthalic Anhydride.[1]
Materials
Step-by-Step Methodology
-
Reaction Setup: Dissolve 10 mmol of Cholesterol and 15 mmol of Phthalic Anhydride in 20 mL of anhydrous pyridine.
-
Reflux: Heat the mixture to 90°C under nitrogen atmosphere for 6 hours.
-
Expert Insight: Excess anhydride drives the reaction to completion. Pyridine acts as both solvent and catalyst.
-
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold 10% HCl.
-
Extraction: Extract the precipitate with Chloroform (3 x 50 mL). Wash the organic layer with water until neutral pH.
-
Purification (Critical): Recrystallize twice from hot Ethanol.
-
Validation: The product must be a white crystalline powder.
-
Melting Point Check: Target range 162–166°C.
-
Self-Validation (Quality Control)
-
FTIR Analysis: Look for two distinct Carbonyl (
) peaks: -
TLC: Silica gel, Mobile phase Hexane:Ethyl Acetate (7:3).[1] CHP (
) should be distinct from Cholesterol ( ).[1]
Protocol 2: Formulation of pH-Responsive Liposomes
Objective: Create "Smart" liposomes that release cargo in acidic environments (e.g., lysosomes).[1]
Formulation Rationale
We replace standard Cholesterol with CHP.[1]
-
Lipid Composition: DSPC : CHP : PEG2000-DSPE (Molar Ratio 60 : 35 : 5).[1]
-
Note: The 35% CHP mimics the stabilizing role of cholesterol at neutral pH but acts as a destabilizer at acidic pH.
Workflow
-
Film Formation: Dissolve lipids in Chloroform/Methanol (2:1 v/v) in a round-bottom flask. Evaporate solvent via rotary evaporator at 45°C to form a thin film.
-
Hydration: Hydrate the film with PBS (pH 7.4) containing the drug payload (e.g., Doxorubicin). Agitate for 1 hour at 60°C.
-
Sizing: Extrude the suspension through 100 nm polycarbonate membranes (11 passes) using a mini-extruder.
-
Purification: Dialyze against PBS (pH 7.4) for 24 hours to remove unencapsulated drug.
Experimental Validation (The "Acid Test")
-
Step 1: Measure Particle Size (DLS) and Zeta Potential at pH 7.4.[1]
-
Expected: Size ~120 nm, Zeta Potential ~ -25 mV (due to ionized CHP).[1]
-
-
Step 2: Adjust a sample aliquot to pH 5.0 using dilute HCl.[1] Incubate for 30 mins.
-
Step 3: Re-measure DLS.
-
Success Criteria: Significant increase in Polydispersity Index (PDI) or aggregate formation, indicating membrane destabilization and drug release.[1]
-
Visualization: pH-Responsive Assembly
Figure 1: Mechanism of pH-triggered destabilization in CHP-doped liposomes.[1] At acidic pH, protonation of the phthalate headgroup eliminates electrostatic stabilization, triggering cargo release.
Protocol 3: Fabrication of Cholesteric Liquid Crystal (CLC) Sensors
Objective: Develop a thermochromic film for non-invasive temperature monitoring of biological tissues.
Rationale
CHP exhibits a chiral nematic (cholesteric) phase.[1][6] The helical pitch (
Fabrication Steps
-
Substrate Prep: Clean glass slides with Piranha solution (Caution: Corrosive) and treat with PVA (polyvinyl alcohol) to induce planar alignment.[1]
-
Melt Processing: Place 50 mg of CHP powder between two treated slides.
-
Annealing: Heat the assembly to 170°C (Isotropic phase), then cool slowly (1°C/min) to 140°C to enter the Cholesteric phase.
-
Observation: The film should appear iridescent (Grandjean texture).
-
-
Stabilization: Seal the edges with epoxy to prevent oxidation.
Sensing Application
-
Thermochromism: Illuminate with white light.[1] As temperature changes between 140°C and 160°C (tunable by mixing with other cholesteryl esters), the color will shift from Red (longer pitch) to Blue (shorter pitch).[1]
-
Bio-modification: For biological use (37°C), mix CHP with Cholesteryl Oleyl Carbonate (COC) in a 20:80 ratio.[1] This lowers the transition temperature to the physiological range.
Visualization: Liquid Crystal Phase Behavior
Figure 2: Phase transition workflow of CHP. The functional sensor window exists within the Cholesteric Mesophase, where helical pitch modulation results in visible color changes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete reaction or hydrolysis.[1] | Ensure Pyridine is anhydrous.[1] Avoid water during reflux.[1] |
| No pH Response (Liposomes) | CHP content too low.[1] | Increase CHP molar % to >30%. Below this, DSPC rigidity dominates.[1] |
| Aggregation at pH 7.4 | Incomplete hydration or Ca2+ presence.[1] | Use Ca2+/Mg2+-free PBS.[1][7] Ensure Zeta potential is < -20 mV.[1] |
| Sensor Film Opaque | Scattering due to focal conic domains.[1] | Improve annealing (slower cooling) or shear the slides to align the helix axis. |
References
-
Synthesis & Characterization: Petrovic, J. et al. "Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives."[8] Indian Journal of Chemistry, 2004. Link[1]
-
Liquid Crystal Properties: TCI Chemicals. "Product Specification: Cholesterol Hydrogen Phthalate (CAS 6732-01-0)."[1] Link[1]
-
Liposome Formulation: Sannikova, N. "Lipid Composition Effect on Liposome Properties: Role of Cholesterol."[7] Pharma Excipients, 2020.[1][2][7] Link
-
Cholesterol Transport: Reverter, M. et al. "Cholesterol transport from liposomal delivery vehicles."[1] PLOS ONE, 2014.[1] Link
-
Self-Assembly Mechanisms: Tang, Q. et al. "Cholesterol-Peptide Hybrids to Form Liposome-Like Vesicles for Gene Delivery."[1][4] PLOS ONE, 2013.[1][4] Link
Sources
- 1. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Self-assembling biomaterials: Liquid crystal phases of cholesteryl oligo(l-lactic acid) and their interactions with cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol-Peptide Hybrids to Form Liposome-Like Vesicles for Gene Delivery | PLOS One [journals.plos.org]
- 5. cmmi.tuiasi.ro [cmmi.tuiasi.ro]
- 6. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
Application Note: Cholesterol Hydrogen Phthalate (CHP) as a Probe for Steric and Electrostatic Membrane Modulation
Introduction & Scientific Rationale
Cholesterol is the master regulator of mammalian membrane fluidity, functioning through the "Umbrella Model" where its small hydroxyl headgroup is shielded by neighboring phospholipid headgroups, while its planar tetracyclic ring condenses the acyl chains.
Cholesteryl Hydrogen Phthalate (CHP) represents a deliberate structural perturbation of this system.[1] By esterifying the 3
-
Steric Bulk: The aromatic phthalate group prevents the tight packing observed with native cholesterol.
-
pH Sensitivity: Unlike the neutral hydroxyl of cholesterol, CHP possesses a free carboxylic acid (pKa
4.5–5.0). This allows it to function as a pH-switchable amphiphile, mimicking the behavior of cholesteryl hemisuccinate (CHEMS) but with added aromatic rigidity.
This guide details protocols for using CHP to study membrane expansion , domain disruption , and pH-triggered liposome destabilization .[1]
Table 1: Comparative Properties of Cholesterol and CHP
| Property | Cholesterol (Chol) | Cholesteryl Hydrogen Phthalate (CHP) | Impact on Membrane |
| Headgroup | 3 | Phthalic Acid Ester (-O-CO-Ph-COOH) | CHP prevents "Umbrella" shielding.[1] |
| Molecular Area | ~37–40 Ų/molecule | ~55–65 Ų/molecule (pH dependent) | CHP induces lattice expansion.[1] |
| Charge (pH 7.4) | Neutral | Anionic (COO⁻) | CHP introduces electrostatic repulsion.[1] |
| Phase Behavior | Condensing (Liquid Ordered) | Disordering (Steric disruption) | CHP disrupts Raft ( |
Experimental Workflow: Langmuir Monolayer Isotherms
The most direct method to quantify the steric impact of CHP is via Langmuir-Blodgett trough analysis. This protocol measures the Area per Molecule (
Reagents and Setup
-
Subphase: Ultrapure water (18.2 MΩ[1]·cm).
-
Lipid Stock: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) as the matrix lipid.[1][2]
-
Probe Stock: CHP dissolved in Chloroform/Methanol (9:1 v/v) to ensure solubility of the polar headgroup. Concentration: 1 mg/mL.[1]
Protocol: Isotherm Generation[1]
-
Cleaning: Clean the Teflon trough with ethanol and rinse 3x with ultrapure water. Aspirate the surface to remove surfactant contaminants (
mN/m). -
Spreading: Using a Hamilton syringe, deposit 20–30
L of the lipid mixture (e.g., DPPC:CHP 80:20 mol%) dropwise onto the subphase.-
Expert Tip: Allow 15 minutes for solvent evaporation.[1] Traces of chloroform will artificially inflate the lift-off area.
-
-
Compression: Compress barriers at a rate of 10 mm/min (approx. 5 cm²/min depending on trough size).
-
Data Acquisition: Record
vs. . -
Analysis: Calculate the Compressibility Modulus (
): [1]
Workflow Visualization
Figure 1: Step-by-step workflow for acquiring thermodynamic data on CHP-lipid interactions.
Application: pH-Sensitive Liposome Formulation[1][3]
CHP can be used to create "smart" liposomes that destabilize in acidic environments (e.g., endosomes), similar to CHEMS but with distinct packing parameters.[1]
Rationale
At neutral pH, CHP is charged (COO⁻), stabilizing the bilayer via electrostatic repulsion between vesicles (preventing aggregation).[1] At acidic pH, protonation occurs, reducing headgroup polarity and potentially inducing a Hexagonal II (
Protocol: Thin Film Hydration[4]
-
Molar Ratios: Prepare a mixture of DOPE:CHP (6:4).
-
Film Formation: Dissolve lipids in chloroform. Evaporate under nitrogen stream and vacuum desiccate for 4 hours to remove trace solvent.
-
Hydration: Hydrate the film with HEPES Buffered Saline (pH 7.4) containing the drug/dye (e.g., Calcein) to be encapsulated. Vortex vigorously above the phase transition temperature (
). -
Sizing: Extrude 11 times through a 100 nm polycarbonate membrane.
-
Purification: Remove unencapsulated dye via Size Exclusion Chromatography (Sephadex G-50).[1]
Stability Assay (Leakage Test)
-
Dilute liposomes into buffers ranging from pH 4.0 to pH 8.0.
-
Monitor Calcein fluorescence de-quenching (Excitation: 490 nm, Emission: 520 nm).[1]
-
Result: A sharp increase in fluorescence at pH < 5.0 indicates bilayer destabilization driven by CHP protonation.[1]
Mechanistic Pathway
Figure 2: The pH-switch mechanism of CHP.[1] Protonation eliminates charge stabilization, triggering payload release.
Critical Troubleshooting & Controls
-
Solubility Issues: CHP is less soluble than native cholesterol.[1] If crystals are visible during film hydration, increase the temperature to 60°C or use a co-solvent (Ethanol < 5%) during hydration.
-
Purity Verification: Commercial CHP may contain traces of unreacted phthalic anhydride. Verify purity via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (80:20).[1] CHP (
) should be distinct from Cholesterol ( ) and Phthalic Acid (Origin).[1] -
Hysteresis: When performing Langmuir compressions, CHP monolayers often show hysteresis upon expansion, indicating strong intermolecular associations or aggregation.[1] Always use fresh monolayers for each compression.[1]
References
-
Petrovic, J. et al. (2010).[1] "Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives." Indian Journal of Chemistry - Section B. (Describes the synthesis and structural confirmation of CHP).
-
Kaganer, V. M. et al. (1999).[1] "Structure and phase transitions in Langmuir monolayers of cholesterol and its derivatives." Reviews of Modern Physics. (Foundational text on how sterol modifications affect monolayer packing). [1]
-
Hafez, I. M.[1][3][4] & Cullis, P. R. (2001).[1] "Roles of lipid polymorphism in intracellular delivery." Advanced Drug Delivery Reviews. (Establishes the mechanism for pH-sensitive lipids like CHEMS/CHP in DOPE bilayers).
-
PubChem Compound Summary. (2023). "Cholesteryl hydrogen phthalate."[1][5] (Physical and chemical properties data).
Sources
- 1. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Cholesterol in the Interaction of the Lipid Monolayer with the Endocrine Disruptor Bisphenol-A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12 | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
detailed protocol for the esterification of cholesterol to form Cholesterol Hydrogen Phthalate
Abstract
This application note details a robust, laboratory-validated protocol for the synthesis of Cholesteryl Hydrogen Phthalate (CHP) via the ring-opening esterification of phthalic anhydride with cholesterol.[1] Unlike standard esterifications requiring acid catalysis and water removal (Dean-Stark), this method leverages the high reactivity of the anhydride moiety in a basic pyridine medium to yield the mono-ester exclusively.[1] This compound serves as a critical intermediate in liquid crystal formulation, a standard in lipophilic titrations, and a precursor for drug-delivery conjugates.[1]
Part 1: Scientific Foundation & Mechanistic Insight[2]
Reaction Logic
The synthesis relies on a nucleophilic acyl substitution where the secondary hydroxyl group of cholesterol (
-
Role of Pyridine: Pyridine acts as both the solvent and a nucleophilic catalyst. It activates the anhydride by forming a reactive N-acylpyridinium intermediate, making it more susceptible to attack by the sterically hindered secondary alcohol of cholesterol.[1] Furthermore, it acts as a base to neutralize the carboxylic acid proton generated during the ring opening, driving the equilibrium forward.
-
Selectivity (Mono- vs. Diester): The reaction conditions (moderate heat, 1:1 to 1.2:1 stoichiometry) heavily favor the formation of the hydrogen phthalate (mono-ester) .[1] The formation of the diester (Dicholesteryl Phthalate) is kinetically inhibited due to the steric bulk of the cholesterol molecule and the lower reactivity of the resulting free carboxylic acid group compared to the initial anhydride.[1]
Reaction Scheme
Part 2: Materials & Equipment[1][4]
Reagents Table
| Reagent | CAS | MW ( g/mol ) | Equivalents | Role |
| Cholesterol | 57-88-5 | 386.65 | 1.0 | Substrate (Nucleophile) |
| Phthalic Anhydride | 85-44-9 | 148.10 | 1.2 - 1.5 | Electrophile |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | Solvent (10 vol) | Catalyst/Solvent/Base |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Excess | Quenching/Protonation |
| Ethanol (Absolute) | 64-17-5 | 46.07 | N/A | Recrystallization Solvent |
Equipment
-
Round-bottom flask (RBF) with 24/40 joint.[1]
-
Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.[1]
-
Magnetic stir bar and hotplate/oil bath.
-
Vacuum filtration setup (Buchner funnel).[1]
-
Ice bath.
Part 3: Detailed Experimental Protocol
Phase 1: Esterification Reaction
Critical Note: All glassware must be oven-dried.[1] Moisture hydrolyzes phthalic anhydride to phthalic acid, which is unreactive under these conditions.
-
Setup: In a 250 mL round-bottom flask, dissolve Cholesterol (10.0 g, 25.8 mmol) in anhydrous Pyridine (40 mL) .
-
Addition: Add Phthalic Anhydride (5.7 g, 38.5 mmol, ~1.5 eq) to the stirring solution.
-
Expert Tip: A slight excess of anhydride ensures complete consumption of the valuable cholesterol starting material.
-
-
Reflux: Attach the reflux condenser fitted with a drying tube. Heat the mixture to reflux (approx. 115°C) with vigorous stirring.
-
Duration: Maintain reflux for 6 to 12 hours .
-
Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 7:3).[1] The product (CHP) will appear as a new spot with lower
than cholesterol due to the polar carboxylic acid group.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Phase 2: Workup & Isolation
The goal here is to remove the pyridine and protonate the carboxylate salt to precipitate the free acid form of CHP.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching: Prepare a beaker containing 300 mL of ice-cold 10% HCl .
-
Precipitation: Slowly pour the pyridine reaction mixture into the stirring acid solution.
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake copiously with cold water (3 x 50 mL) to remove all traces of pyridine and excess phthalic acid.
-
Validation: The filtrate should be acidic (pH < 2).[1] If the smell of pyridine persists, wash again with dilute HCl followed by water.
-
Phase 3: Purification (Recrystallization)
Crude CHP may contain traces of unreacted cholesterol or phthalic acid.[1]
-
Solvent Choice: Ethanol (or an Acetone/Ethanol mix) is the preferred solvent.[1] CHP is soluble in hot ethanol but crystallizes out upon cooling.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add minimum hot ethanol (~70°C) to dissolve the solid. If the solution is cloudy, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.
-
Collection: Filter the purified white crystals.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours to remove residual solvent.
Part 4: Characterization & Quality Control
Data Summary Table
| Property | Specification | Method/Notes |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 162°C – 166°C | Sharp range indicates high purity [1] |
| Solubility | Soluble in Chloroform, Hot Ethanol | Insoluble in water |
| IR Spectrum | C=O (ester): ~1735 cm⁻¹C=O (acid): ~1700 cm⁻¹O-H (acid): Broad 2500-3300 cm⁻¹ | Distinctive doublet carbonyl region |
Troubleshooting Guide
-
Low Yield/Oily Product: Often caused by incomplete removal of pyridine. Ensure the acid quench is sufficiently acidic (pH < 2) and the volume is large enough to solubilize the pyridinium salt.
-
Presence of Cholesterol: If TLC shows starting material, the reaction time was too short, or the anhydride was hydrolyzed by moisture. Ensure anhydrous reagents are used.
Part 5: Process Visualization
Figure 1: Operational workflow for the synthesis and purification of Cholesteryl Hydrogen Phthalate.
References
-
Petrovic, J. et al. (2010).[1] Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry, 49B, 112-116.[1] Retrieved from [Link]
-
National Institutes of Health (PubChem). Cholesteryl hydrogen phthalate (Compound Summary).[1][3] Retrieved from [Link][1]
Sources
characterization of Cholesterol Hydrogen Phthalate using NMR and FTIR spectroscopy
Application Note: Structural Validation of Cholesterol Hydrogen Phthalate (CHP)
Abstract
Cholesterol Hydrogen Phthalate (CHP) is a critical amphiphilic sterol derivative utilized in liquid crystal engineering and liposomal drug delivery systems.[1][2] Its physicochemical behavior relies heavily on the purity of the ester linkage and the integrity of the free carboxylic acid tail. This Application Note provides a definitive protocol for the structural characterization of CHP using Nuclear Magnetic Resonance (
Introduction & Synthetic Context
To accurately characterize CHP, one must understand its origin. CHP is synthesized via the esterification of the C3-hydroxyl group of cholesterol with phthalic anhydride, typically catalyzed by pyridine or DMAP.
The Analytical Challenge: Common impurities include:
-
Unreacted Cholesterol: Resulting from incomplete conversion.[2]
-
Phthalic Anhydride/Phthalic Acid: Resulting from hydrolysis or excess reagent.[2]
-
Dicholesteryl Phthalate: A side product where both acid groups of the phthalate react (rare but possible under forcing conditions).[2]
The protocols below are designed to detect these specific impurities while validating the CHP structure.
Figure 1: Analytical Workflow
(Visualization of the decision matrix for sample validation)
Caption: Operational workflow for the sequential validation of Cholesterol Hydrogen Phthalate.
FTIR Spectroscopy: Functional Group Validation
FTIR is the primary screen for confirming the formation of the ester linkage and the presence of the carboxylic acid.
Protocol 1: FTIR Data Acquisition
-
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption which interferes with the -OH region.[1][2]
-
Sample Prep: Place ~2 mg of dry CHP powder directly onto the diamond crystal. Apply high pressure to ensure contact.[2]
-
Parameters:
Data Interpretation: Cholesterol vs. CHP
| Functional Group | Cholesterol (Reactant) | CHP (Product) | Diagnostic Note |
| O-H Stretch | Sharp, ~3200–3400 cm | Broad, ~2500–3300 cm | The "alcohol" OH disappears; the "acid" OH is very broad and jagged due to H-bonding. |
| C=O[1][2][4] Stretch | Absent | Doublet: 1735 cm | CRITICAL: The higher wavenumber corresponds to the Ester; the lower to the Acid.[1][2] |
| C-O Stretch | ~1055 cm | ~1280 cm | Shift due to ester formation.[1][2] |
| Aromatic Ring | Absent | ~1600 cm | Confirms phthalate incorporation.[1][2] |
Expert Insight: If you observe a sharp peak at 1850 cm
NMR Spectroscopy: Molecular Quantitation
NMR provides the definitive proof of structure. The esterification of cholesterol at the C3 position causes a distinct "deshielding" effect on the adjacent proton.
Protocol 2: H NMR Sample Preparation
-
Solvent: Chloroform-d (
) is the standard.[1][2] DMSO- may be used if solubility is poor, but provides sharper resolution for the steroid backbone.[2] -
Concentration: Dissolve 10–15 mg of CHP in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy, filter through a glass wool plug (cloudiness often indicates inorganic salts from the synthesis catalyst).
Figure 2: NMR Logic Tree for CHP
(Decision logic for interpreting the proton spectrum)
Caption: Logic tree for assigning key NMR signals in Cholesterol Hydrogen Phthalate.
Quantitative Analysis Table ( H NMR in )
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Explanation |
| H-3 (Steroid) | 4.75 – 4.85 | Multiplet (m) | 1H | Diagnostic Peak. The ester group is electron-withdrawing, shifting this proton downfield from 3.52 ppm (in pure cholesterol).[1][2] |
| Aromatic (Phthalate) | 7.50 – 7.95 | Multiplet (m) | 4H | Characteristic of the ortho-substituted benzene ring.[1][2] Often appears as two sets of multiplets (AA'BB' system).[1][2] |
| H-6 (Vinylic) | 5.40 | Doublet (d) | 1H | The double bond in the cholesterol ring B remains largely unaffected.[1][2] |
| COOH (Acid) | > 10.0 | Broad Singlet | 1H | Often invisible or very broad in |
| Methyls (18, 19, 21, 26, 27) | 0.68 – 1.05 | Singlets/Doublets | ~15H | High-field steroid backbone signals; used as internal reference.[1][2] |
Protocol 3: Purity Calculation
To calculate the molar % of unreacted cholesterol in your sample:
-
Integrate the CHP H-3 peak at ~4.8 ppm (
). -
Integrate the Cholesterol H-3 peak at ~3.5 ppm (
).[1][2] -
Calculation:
[1][2]
C NMR Validation
While proton NMR is sufficient for routine purity,
-
Key Signals:
References
-
National Institute of Standards and Technology (NIST). Cholesterol Infrared Spectrum (Coblentz Society). [Link][1][2]
-
PubChem. Cholesteryl hydrogen phthalate (Compound Summary). [Link][1][2]
Sources
employing Cholesterol Hydrogen Phthalate in membrane biophysics research
Application Note: Employing Cholesterol Hydrogen Phthalate (CHP) in Membrane Biophysics
Abstract
Cholesterol Hydrogen Phthalate (CHP) represents a distinct class of sterol derivatives that bridges the gap between neutral membrane modulators (like native cholesterol) and ionizable surfactants. Unlike native cholesterol, which relies solely on a hydroxyl headgroup for interfacial anchoring, CHP possesses a bulky, ionizable phthalic acid moiety.[1] This guide details the utility of CHP in membrane biophysics, specifically for investigating steric packing constraints in Langmuir monolayers and engineering pH-responsive liposomal vectors . By leveraging the aromatic rigidity and carboxylic functionality of the phthalate group, researchers can fine-tune membrane zeta potential and fluidity with greater precision than with aliphatic esters like cholesteryl hemisuccinate (CHEMS).
Part 1: Physicochemical Basis & Experimental Logic
The Molecule: Why CHP?
Native cholesterol is the "gold standard" for ordering acyl chains in fluid membranes. However, it is electrically neutral and lacks versatile conjugation handles.[1]
-
Structure: CHP retains the rigid tetracyclic steroid backbone but esterifies the C3-hydroxyl with phthalic acid.
-
The "Phthalate Switch": The phthalate group introduces an aromatic ring (steric bulk) and a free carboxylic acid (pKa ≈ 3.5–5.0 range depending on ionic strength).
-
Biophysical Impact:
-
Interfacial Expansion: The bulky aromatic headgroup prevents the "perfect packing" seen with native cholesterol, useful for studying lipid raft disruption.
-
Electrostatic Modulation: Above pH 5, CHP is anionic.[1] This allows the creation of membranes that repel each other (colloidal stability) or respond to acidification (endosomal release).
-
Comparative Metrics
| Feature | Cholesterol (Chol) | Cholesteryl Hemisuccinate (CHEMS) | Cholesterol Hydrogen Phthalate (CHP) |
| Headgroup | Hydroxyl (-OH) | Succinic Acid (Aliphatic) | Phthalic Acid (Aromatic) |
| Charge (pH 7.4) | Neutral | Negative | Negative |
| Packing Mode | Condensing (Tight) | Condensing (Moderate) | Condensing (Sterically Hindered) |
| Primary Use | Fluidity Modulation | pH-sensitive Liposomes | Steric/Electrostatic Probes, Crystallography |
Part 2: Experimental Protocols
Protocol A: Langmuir Monolayer Isotherms (Surface Packing)
Objective: To quantify the mean molecular area (MMA) and compressibility modulus of CHP compared to native cholesterol, determining how the aromatic headgroup alters membrane ordering.
Materials:
-
Subphase: Ultrapure water (18.2 MΩ[1]·cm) or PBS (pH 7.4).
-
Spreading Solvent: Chloroform (HPLC Grade).[1]
-
Instrument: Langmuir-Blodgett Trough (e.g., KSV NIMA) with Wilhelmy plate.[1]
Workflow:
-
Solution Preparation: Dissolve CHP in chloroform to a concentration of 1 mg/mL. Prepare a separate native cholesterol solution as a control.[1]
-
Cleaning: Aspirate the subphase surface to remove organic contaminants. Ensure surface pressure (
) < 0.2 mN/m.[1] -
Spreading: Using a Hamilton syringe, deposit 20–50 µL of the CHP solution dropwise onto the subphase.
-
Critical Step: Allow 15 minutes for solvent evaporation.[1] Traces of chloroform will artificially inflate the MMA.
-
-
Compression: Compress barriers at a rate of 5–10 mm/min.
-
Data Acquisition: Record Isotherms (
vs. Area).
Visualizing the Molecular Orientation:
Figure 1: Comparative interfacial orientation.[1] The bulky phthalate group of CHP (Red) forces a larger molecular spacing compared to native cholesterol (Green).
Protocol B: Formulation of pH-Sensitive Liposomes
Objective: To create stable liposomes that destabilize in acidic environments (mimicking endosomes), utilizing the protonation of CHP.
Materials:
-
Lipid: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[1][3]
-
Sterol: CHP.[1]
-
Molar Ratio: 7:3 (DPPC:CHP).[1]
-
Acidic Buffer: Citrate (pH 4.[1]5) for testing.
Step-by-Step Methodology:
-
Thin Film Formation:
-
Mix DPPC and CHP in chloroform in a round-bottom flask.
-
Evaporate solvent using a rotary evaporator (45°C, vacuum) to form a homogeneous film.[1]
-
Expert Tip: The aromatic ring of CHP can cause stacking; ensure rotation is fast to prevent phase separation during drying.
-
-
Hydration:
-
Sizing (Extrusion):
-
Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Validation: Measure size via Dynamic Light Scattering (DLS).[1] Target PDI < 0.1.
-
-
Zeta Potential Analysis:
Experimental Workflow Diagram:
Figure 2: Workflow for generating and testing CHP-enriched liposomes. The critical functional step is the acid challenge triggering destabilization.
Part 3: Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| Incomplete Film Hydration | CHP crystallization. | Increase hydration temperature to 60°C; extend vortexing time. |
| Low Zeta Potential (< -10mV) | CHP hydrolysis or low incorporation.[1] | Verify CHP purity (TLC/HPLC).[1] Ensure pH is > 7.0 during hydration.[1] |
| Hysteresis in Isotherms | Monolayer collapse or leakage.[1] | Do not exceed 45 mN/m surface pressure.[1] Check for leakage into subphase (CHP is slightly soluble in high pH water).[1] |
References
-
PubChem. Cholesteryl hydrogen phthalate | C35H50O4.[1] National Library of Medicine. Available at: [Link][1]
-
Maget-Dana, R. (1999).[1] The monolayer technique: a potent tool for studying the interfacial properties of antimicrobial and membrane-lytic peptides and their interactions with lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1] (Contextual grounding for Protocol A).
-
Hafez, I. M., & Cullis, P. R. (2001).[1] Roles of lipid polymorphism in intracellular delivery. Advanced Drug Delivery Reviews. (Foundational theory for pH-sensitive cholesteryl esters like CHEMS/CHP).[1]
-
Guzman, E., et al. (2022).[1] Specific Ion Effects in Cholesterol Monolayers. NIH/PubMed Central.[1] Available at: [Link] (Demonstrates the sensitivity of sterol monolayers to headgroup/ion interactions).
Sources
- 1. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Specific Ion Effects in Cholesterol Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of cholesteryl hemisuccinate on the interfacial properties of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Synthesis and Liquid Crystalline Investigation of Cholesterol Hydrogen Phthalate (CHP)
[1]
Abstract
Cholesterol Hydrogen Phthalate (CHP) represents a critical class of amphiphilic sterol derivatives. Unlike pure cholesterol, which is non-amphiphilic, the introduction of the phthalate half-ester provides a polar head group (carboxylic acid) capable of hydrogen bonding, while retaining the rigid chiral steroid backbone. This application note details the protocol for the synthesis of CHP, its purification, and the investigation of its unique "glassy" liquid crystalline (LC) behavior. We provide specific methodologies for differentiating between crystalline melting and mesophase transitions using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Introduction: The Amphiphilic Mesogen
Cholesterol Hydrogen Phthalate is not merely a derivative; it is a functional building block. In drug delivery, it serves as an anionic surfactant that stabilizes liposomes and niosomes, preventing aggregation through steric and electrostatic repulsion. In materials science, CHP is investigated for its ability to form "glassy liquid crystals"—states that retain the anisotropic orientation of a liquid crystal but possess the mechanical solidity of a glass.
Understanding the phase behavior of CHP is non-trivial. Unlike standard enantiotropic liquid crystals (which show stable mesophases on both heating and cooling), CHP often exhibits monotropic behavior or freezes into a glassy state, requiring precise thermal history control during analysis.
Protocol: Synthesis and Purification
The synthesis relies on a ring-opening esterification of phthalic anhydride by the secondary hydroxyl group of cholesterol at the C3 position.
Reagents Required[2][3][4]
-
Cholesterol (99%+): Recrystallized from ethanol before use.
-
Phthalic Anhydride: Freshly sublimed if possible.
-
Pyridine: Anhydrous (Acts as both solvent and base catalyst).
-
Solvents: Chloroform, Ethanol, dilute HCl.
Step-by-Step Methodology
-
Stoichiometry: Dissolve Cholesterol (10 mmol, ~3.86 g) and Phthalic Anhydride (15 mmol, ~2.22 g) in anhydrous Pyridine (20 mL). Note: Excess anhydride drives the reaction to completion.
-
Reflux: Heat the mixture to reflux (approx. 115°C) under a nitrogen atmosphere for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold dilute HCl (100 mL, 1M).
-
Extraction: Extract the precipitate with Chloroform (3 x 50 mL). Wash the organic layer with water until neutral pH.
-
Drying: Dry over anhydrous
and evaporate the solvent under reduced pressure. -
Recrystallization: Recrystallize the crude product from hot Ethanol.
-
Critical Step: Slow cooling is essential to form defined crystals rather than an amorphous gel.
-
Workflow Visualization
Figure 1: Synthetic pathway for Cholesterol Hydrogen Phthalate.[5][3] The acid quench is the critical purification step to remove the pyridine catalyst.
Structural Validation
Before assessing LC properties, chemical structure must be confirmed.
| Technique | Observation | Structural Insight |
| FTIR | Broad peak 2500–3300 | O-H stretch of the carboxylic acid (phthalate tail). |
| FTIR | Sharp peak ~1735 | C=O stretch of the ester linkage. |
| FTIR | Peak ~1690 | C=O stretch of the free carboxylic acid. |
| 1H NMR | Multiplet at | Deshielding of the H3 proton confirms esterification (shifted downfield from ~3.5 ppm in pure cholesterol). |
Characterization of Liquid Crystalline Phases
CHP often exhibits a Cholesteric (Ch) phase, also known as a Chiral Nematic (
Differential Scanning Calorimetry (DSC)
The thermal transitions of CHP are sensitive. A standard "Heat-Cool-Heat" cycle is mandatory to erase thermal history (solvent effects from recrystallization).
Protocol:
-
Sample: 2–5 mg in a hermetically sealed aluminum pan.
-
Cycle 1 (Heating): Heat from 25°C to 200°C at 10°C/min.
-
Observation: Sharp endothermic peak = Melting point (
).
-
-
Cycle 2 (Cooling): Cool from 200°C to -20°C at 5°C/min.
-
Observation: Look for small exothermic peaks indicating Isotropic
Cholesteric transition ( ). -
Note: CHP may not crystallize (freeze) but instead form a glassy LC state (
). This appears as a step change in the baseline rather than a peak.
-
-
Cycle 3 (Heating): Heat from -20°C to 200°C.
-
Observation: This cycle reveals the true thermodynamic transitions of the material.
-
Polarized Optical Microscopy (POM)
POM provides the visual "fingerprint" of the phase.
Protocol:
-
Prepare a thin film of CHP between a glass slide and a cover slip.
-
Heat the sample to the isotropic phase (clear liquid, >180°C) using a hot stage.
-
Cool slowly (1–2°C/min).
-
Observe:
-
Focal Conic Texture: Fan-like domains characteristic of the cholesteric phase.
-
Oily Streaks: Mobile lines often seen before the full focal conic texture develops.
-
Grandjean Texture: If the slide is rubbed (planar anchoring), a uniform colored texture may appear due to selective reflection of light by the helix.
-
Phase Transition Logic
Figure 2: Thermal phase transitions. CHP is unique because it can be quenched from the Mesophase into a Glassy Liquid Crystal state, retaining the optical texture of the liquid crystal in a solid form.
Application Notes: Drug Delivery
In pharmaceutical applications, pure CHP is rarely used as a standalone display material. Instead, it is a stabilizer.
-
Niosome Formulation: When mixed with non-ionic surfactants (e.g., Span 60), CHP acts as a "cement" in the bilayer. The phthalate head group provides a negative charge (zeta potential), preventing vesicle aggregation.
-
Protocol Tip: When formulating liposomes, dissolve CHP in the organic phase (Chloroform/Methanol) along with the phospholipid before hydration. The molar ratio of Cholesterol:CHP is critical; replacing 10-20% of cholesterol with CHP significantly increases bilayer stability.
References
-
Synthesis & Characterization
-
Phase Behavior (Salts & Glassy States)
-
Phase Behavior of Novel Liquid-Crystalline Salts Containing a Cholesteryl Group.[7] (Taylor & Francis).
-
Source:
-
-
Biological Relevance
-
The Efficacy of Cholesterol-Based Carriers in Drug Delivery.[8] (NIH/PMC).
-
Source:
-
-
Optical Textures
- Optical Textures and Orientational Structures in Cholesteric Droplets. (MDPI).
-
Source:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-crystalline phase transitions in lipid droplets are related to cellular states and specific organelle association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinetic Profiling of Cholesterol Esterase Using Cholesterol Hydrogen Phthalate (CHP)
Abstract
This guide details the protocol for utilizing Cholesterol Hydrogen Phthalate (CHP) as a synthetic substrate for characterizing Cholesterol Esterase (CE) activity.[1] Unlike neutral physiological esters (e.g., cholesteryl oleate), CHP possesses a free carboxylic acid moiety on the phthalate ring, conferring unique amphiphilic properties. This application note explores the utility of CHP in kinetic profiling, specifically for investigating interfacial activation and substrate specificity in drug development workflows targeting lipid metabolism.
Introduction & Mechanistic Rationale
The Substrate: Cholesterol Hydrogen Phthalate
Cholesterol Hydrogen Phthalate (CAS: 6732-01-0) is a mono-ester formed between cholesterol and phthalic acid.[1] Structurally, it consists of a hydrophobic sterol core and a polar, ionizable phthalic acid headgroup.
-
Physiological Relevance: While not a natural lipid, CHP serves as a structural probe for the sterol binding pocket of cholesterol esterases (EC 3.1.1.13) and lipases.[1][2][3]
-
Chemical Advantage: The unesterified carboxyl group (
) creates an anionic charge at physiological pH (7.4).[1] This increases solubility in micellar systems compared to highly hydrophobic neutral esters, potentially reducing the requirement for high concentrations of detergents (e.g., Triton X-100) that can sometimes inhibit enzyme activity.
Enzymatic Mechanism
Cholesterol Esterase belongs to the
-
Interfacial Activation: The enzyme binds to the substrate-water interface (micelle surface).[1]
-
Acylation: The catalytic Serine attacks the carbonyl carbon of the CHP ester bond.
-
Hydrolysis: The ester bond is cleaved, releasing Cholesterol and Phthalic Acid .
-
Deacylation: Water attacks the acyl-enzyme intermediate, regenerating the enzyme.[1]
Detection Strategy
The release of free cholesterol is quantified using a coupled enzymatic assay, the gold standard for high-throughput screening.[1]
Pathway:
Experimental Workflow Visualization
Figure 1: Step-by-step workflow for the CHP enzymatic assay, from solubilization to fluorescent detection.[1][4][5][6]
Protocol: Kinetic Assay of Cholesterol Esterase
Reagents & Equipment
-
Substrate: Cholesterol Hydrogen Phthalate (Store at -20°C, desiccated).
-
Detection Kit: Amplex Red Cholesterol Assay Kit (or equivalent: Cholesterol Oxidase, HRP, Amplex Red).
-
Reaction Buffer: 0.1 M Potassium Phosphate, pH 7.4, 50 mM NaCl.
-
Bile Salt: Sodium Taurocholate (Critical for CE activation).[1][7]
-
Plate Reader: Fluorescence capable (Ex/Em: 530-560/590 nm).[1]
Preparation of CHP Substrate Solution
Note: CHP is amphiphilic but requires careful solubilization to ensure a homogeneous substrate availability.
-
Stock Solution (10 mM): Dissolve 5.34 mg of CHP (MW ~534.7 g/mol ) in 1 mL of 100% Ethanol or Isopropanol. Vortex until fully dissolved.[1]
-
Critical: If cloudiness persists, mild warming (37°C) is acceptable.[1]
-
-
Working Emulsion (2X):
-
Prepare Reaction Buffer + Bile Salt : 0.1 M Phosphate Buffer (pH 7.4) containing 10 mM Sodium Taurocholate.[1]
-
Slowly inject the CHP Stock into the buffer while vortexing to prevent precipitation.
-
Final concentration in this mix should be 2x the desired final assay concentration (e.g., if testing 500 µM, prepare 1 mM here).
-
Assay Procedure (96-Well Format)
| Step | Component | Volume (µL) | Notes |
| 1 | Reaction Buffer | 40 | Blank/Background control |
| 2 | CHP Emulsion (2X) | 50 | Serial dilutions for Km determination |
| 3 | Detection Mix | 50 | Contains Cholesterol Oxidase (2 U/mL), HRP (2 U/mL), Amplex Red (300 µM) |
| 4 | Incubation | - | Incubate for 5 min at 37°C to equilibrate |
| 5 | Initiation | 10 | Add Cholesterol Esterase (0.05 - 0.2 U/mL final) |
| Total | 150 µL |
Protocol Steps:
-
Pipette 50 µL of CHP Emulsion (various concentrations) into black-walled 96-well plates.
-
Add 50 µL of the Detection Mix (prepared in Reaction Buffer).
-
Incubate the plate at 37°C for 5 minutes (protected from light).
-
Initiate the reaction by adding 10 µL of diluted Cholesterol Esterase.
-
Measure fluorescence kinetically every 60 seconds for 30–60 minutes.
Data Analysis & Interpretation
Kinetic Parameters
Convert Relative Fluorescence Units (RFU) to product concentration using a cholesterol standard curve.[1] Plot the initial velocity (
Fit the data to the Michaelis-Menten equation :
Interpreting and with CHP[1]
-
(Affinity): A lower
for CHP compared to Cholesteryl Oleate suggests the enzyme prefers the charged phthalate headgroup or that the substrate is better solubilized in the taurocholate micelles. -
(Turnover): If
is significantly lower than natural substrates, it indicates that the bulky phthalate group sterically hinders the catalytic serine attack or the product release step.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Precipitation in Wells | CHP insolubility | Increase Taurocholate to 10-20 mM or add 0.1% Triton X-100.[1] |
| High Background | Spontaneous hydrolysis | Check buffer pH; ensure CHP stock is fresh. Run a "No Enzyme" control. |
| Lag Phase | Coupled enzyme delay | Increase Cholesterol Oxidase/HRP concentration; ensure enzymes are not inhibited by phthalate.[1] |
| Low Signal | Enzyme inactivation | CE is unstable without bile salts.[1] Ensure Taurocholate is present in the enzyme dilution buffer. |
Mechanistic Diagram: Hydrolysis of CHP
Figure 2: Mechanistic pathway of CHP hydrolysis by Cholesterol Esterase.
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 111235, Cholesteryl hydrogen phthalate. Retrieved from [Link]
-
Saito, H., et al. (2012).[1] Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases. Chemosphere. Retrieved from [Link]
- Note: Validates that cholesterol esterases can hydrolyze phthal
Sources
- 1. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Reactions in a Lab-on-Valve System: Cholesterol Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-(2-ethylhexyl) Phthalate Limits the Lipid-Lowering Effects of Simvastatin by Promoting Protein Degradation of Low-Density Lipoprotein Receptor: Role of PPARγ-PCSK9 and LXRα-IDOL Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Mass Spectrometry Interpretation of Cholesterol Hydrogen Phthalate
Abstract
This technical guide details the structural characterization and quantification of Cholesterol Hydrogen Phthalate (CHP) using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] As a mono-ester derivative of cholesterol possessing a free carboxylic acid, CHP exhibits unique ionization behaviors distinct from neutral cholesteryl esters.[1][2] This protocol outlines optimized ionization strategies (ESI+/- and APCI), elucidates fragmentation pathways for structural validation, and provides a robust framework for distinguishing CHP from free cholesterol and isobaric interferences in complex biological or pharmaceutical matrices.[1][2]
Introduction & Molecule Characterization
Cholesterol Hydrogen Phthalate (CAS: 6732-01-0) is a hemi-ester formed by the condensation of cholesterol with phthalic anhydride.[1][2] Unlike neutral cholesteryl esters (e.g., cholesteryl palmitate), CHP retains an ionizable carboxylic acid moiety on the phthalate ring. This structural feature significantly enhances its sensitivity in negative electrospray ionization (ESI-), a mode often inaccessible to neutral sterols.[1][2]
Physicochemical Profile
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | 534.77 g/mol | Monoisotopic Mass: 534.3709 |
| LogP | ~9.3 | Highly lipophilic; requires non-polar solvents.[1][2] |
| pKa | ~4.2 (COOH) | Ionizes at neutral/basic pH.[1] |
| Key Moiety | Phthalate Monoester | Provides characteristic m/z 121, 147, 165 fragments.[1][3] |
| Sterol Backbone | Cholest-5-ene | Provides characteristic m/z 369 fragment (Positive mode).[1][2] |
Experimental Protocol
Sample Preparation
Objective: Solubilize the lipophilic CHP while ensuring compatibility with the mobile phase.
-
Stock Solution: Dissolve 1 mg CHP in 1 mL Chloroform/Methanol (1:1 v/v) . Note: Pure methanol may cause precipitation due to high lipophilicity.
-
Working Standard: Dilute stock to 1 µg/mL using Isopropanol/Acetonitrile (1:1 v/v) .
-
Matrix Extraction (Biologicals):
LC-MS Conditions
System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).[1][2]
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm) | Strong retention required for hydrophobic sterol backbone.[1][2] |
| Mobile Phase A | Water + 5mM Ammonium Acetate | Buffer promotes |
| Mobile Phase B | Methanol/Isopropanol (70:30) | Isopropanol ensures elution of highly lipophilic esters.[1] |
| Gradient | 70% B to 100% B over 8 min; hold 2 min. | Steep gradient required to elute CHP (retention time ~6-8 min).[1][2] |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation.[1] |
Data Interpretation & Fragmentation Logic[1][3]
Negative Ion Mode (ESI-)
Primary Utility: High sensitivity structural confirmation via the phthalate headgroup.[1][2]
Precursor Ion:
In negative mode, the free carboxylic acid deprotonates easily. Collision Induced Dissociation (CID) targets the ester linkage and the phthalate ring.
Diagnostic Fragments (ESI-):
-
m/z 165.02 (
): Phthalic acid monoester fragment.[1][2] Represents the cleavage of the cholesterol-oxygen bond. -
m/z 121.03 (
): Benzoate ion.[1][2] Formed by decarboxylation of the phthalate group. -
m/z 147.01 (
): Dehydrated phthalic anhydride anion.[1][2]
Positive Ion Mode (ESI+ / APCI+)
Primary Utility: Sterol backbone profiling.[1] Precursor Ions:
- (Often weak due to steric hindrance and lack of basic sites).
- (Dominant in ammonium buffered mobile phases).[1][2]
- (Common adduct, harder to fragment).[1][2]
Diagnostic Fragments (ESI+):
-
m/z 369.35 (
): Cholestadiene Cation .[1][2] -
m/z 149.02 (
): Phthalic anhydride cation.[1] Common in phthalates, but less dominant here than in dialkyl phthalates.[1]
Visualization of Fragmentation Pathways[5][6]
The following diagram illustrates the dual-mode fragmentation logic. The Left Branch shows the specific headgroup analysis (Negative Mode), while the Right Branch confirms the lipid backbone (Positive Mode).
Caption: Divergent fragmentation pathways of CHP in ESI- (Phthalate specificity) vs. ESI+ (Sterol backbone specificity).
Troubleshooting & Artifacts
Distinguishing from Free Cholesterol
Free cholesterol (MW 386.[1][2]65) often co-elutes or appears as a degradation product.[1][2]
-
Differentiation: Free cholesterol does not ionize in ESI Negative mode.[1] If you see a signal at retention time X in ESI-, it is the ester (CHP), not free cholesterol.[1][2]
-
In-Source Fragmentation: In ESI+, CHP is labile.[1][2] High cone voltages can cause premature loss of the phthalate group, leading to a signal at m/z 369 that mimics free cholesterol (which loses
to form m/z 369).-
Solution: Use "Soft" ionization parameters (Source Temp < 350°C, Cone Voltage < 20V) to preserve the molecular ion
.
-
Phthalate Contamination
Phthalates (e.g., DEHP) are ubiquitous lab contaminants (plasticizers).[1][2]
-
Interference: Common phthalates appear at m/z 149 (Positive) but are dialkyl esters .[1] They do not have the free acid group and will not show the
transition at m/z 533 -> 165.[1][2] -
Validation Rule: A true CHP peak must show co-elution of m/z 533 (Neg) and m/z 369 (Pos).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111235, Cholesteryl hydrogen phthalate.[1] Retrieved from [Link][1][2]
-
Silva, M. et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies.[1] Journal of the American Society for Mass Spectrometry. Retrieved from [Link][1][2]
-
Gachumi, G. & El-Aneed, A. (2017). Mass spectrometric determination of sterols and their derivatives.[1][2] Journal of AOAC International.[1] (Contextual grounding on sterol backbone fragmentation).
Sources
- 1. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. harvest.usask.ca [harvest.usask.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unwanted Hydrolysis of Cholesterol Hydrogen Phthalate
Introduction
Cholesterol Hydrogen Phthalate (CHP) is a critical intermediate and derivative of cholesterol used in diverse research and development applications, including drug delivery systems and as a starting material for synthesizing novel compounds. As an ester, its chemical integrity is paramount for experimental success. However, the ester linkage in CHP is susceptible to hydrolysis, a chemical reaction where water cleaves the bond, breaking the molecule down into cholesterol and phthalic acid. This degradation can compromise the purity of the compound, leading to inconsistent experimental results, loss of biological activity, and inaccurate analytical readings.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causes of CHP hydrolysis and offers a structured, question-and-answer-based approach to troubleshooting and preventing this common issue.
Section 1: Foundational Knowledge: Understanding the "Why"
Q1: What is Cholesterol Hydrogen Phthalate hydrolysis, and why is it a critical problem?
A: Hydrolysis is the chemical breakdown of the Cholesterol Hydrogen Phthalate ester bond by water. This reaction yields two products: free cholesterol and phthalic acid. The integrity of your experiments relies on the stability of the parent compound; its degradation can introduce significant artifacts.
Causality: The reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions, meaning it is accelerated under both acidic and basic conditions.[1][2][3] The reaction with pure water is typically very slow, but the presence of even trace amounts of acid or base can significantly increase the degradation rate.[2] Basic hydrolysis, often called saponification, is particularly problematic as it is generally irreversible due to the formation of the stable carboxylate salt of phthalic acid.[1][4]
Experimental Impact:
-
Loss of Potency: The intended biological or chemical activity of CHP is lost.
-
Inaccurate Quantification: Analytical methods may show a decrease in the concentration of the active compound.
-
Confounding Variables: The degradation products (cholesterol and phthalic acid) can interfere with assays or downstream reactions.
-
pH Fluctuation: The generation of phthalic acid will lower the pH of unbuffered solutions, potentially altering experimental conditions.
Caption: Hydrolysis of Cholesterol Hydrogen Phthalate.
Section 2: Proactive Stability Management
Q2: How should I properly store solid Cholesterol Hydrogen Phthalate to ensure long-term stability?
A: Proper storage is the first line of defense against hydrolysis. For solid CHP, the primary goal is to protect it from moisture.
Expertise & Experience: Crystalline solids are generally more stable than their amorphous counterparts or solutions. However, ambient humidity is sufficient to initiate hydrolysis on the surface of the powder over time.
Self-Validating Protocol:
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.
-
Environment: Store the vial in a desiccator containing a desiccant (e.g., silica gel) to create a moisture-free environment.[5][6]
-
Temperature: Keep the desiccator in a cool, dark place, typically at 2-8°C.[7] Avoid storing in non-frost-free freezers where temperature cycles can introduce moisture.
Q3: What are the best practices for preparing and storing stock solutions of Cholesterol Hydrogen Phthalate?
A: Preparing and storing solutions introduces the highest risk of hydrolysis. The choice of solvent and storage conditions are critical.
Causality: The presence of a solvent, especially a protic one like water or alcohols, provides the necessary medium and reactants for hydrolysis. The rate of this degradation is accelerated by non-optimal pH and higher temperatures.[8]
Best Practices:
-
Solvent Selection: Whenever possible, use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent water absorption.
-
Preparation: Prepare solutions in a low-humidity environment, such as under a nitrogen stream or in a glove box.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination from atmospheric moisture upon opening. Store these aliquots at -20°C or -80°C.
-
Buffering: If an aqueous solution is absolutely necessary, use a buffer system to maintain a pH that is optimal for stability (typically slightly acidic, but this must be determined empirically). A good starting point for many esters is a pH between 4 and 6.
Data Summary: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Key Considerations |
| Solid | 2-8°C | Inert Gas (Argon/Nitrogen), Desiccated | Must be protected from humidity.[5][6][7] |
| Solution (Aprotic) | -20°C or -80°C | Inert Gas (Argon/Nitrogen) | Use anhydrous-grade solvents. Aliquot to prevent contamination and freeze-thaw cycles. |
| Solution (Aqueous) | -20°C or -80°C (Short-term) | N/A | Not recommended for long-term storage. Use a stability-optimized buffer if required for immediate experimental use. |
Section 3: Troubleshooting Guide
Q4: My experimental results are inconsistent. How can I confirm if Cholesterol Hydrogen Phthalate hydrolysis is the cause?
A: Inconsistent results are a classic sign of compound instability. Confirmation requires analytical evidence demonstrating the presence of degradation products.
Trustworthiness: A self-validating approach involves comparing a "suspect" sample (e.g., from an old stock solution or a completed experiment) with a "gold standard" control (a freshly prepared solution from solid material).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolysis.
Analytical Confirmation: The most reliable method is High-Performance Liquid Chromatography (HPLC), preferably with a Photo Diode Array (PDA) detector.[9]
-
Method: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like TFA or formic acid) to separate CHP from its more polar degradation products.
-
Detection: Monitor at a UV wavelength where all compounds absorb.
-
Interpretation:
-
Confirmation of Hydrolysis: In the chromatogram of the suspect sample, you will see a decrease in the peak area for CHP and the appearance of new peaks corresponding to cholesterol and phthalic acid, compared to the clean profile of the fresh control.
-
Peak Purity: A PDA detector can assess the purity of the main CHP peak. A "pure" peak will have a consistent spectrum across its width, while a peak containing co-eluting degradants will fail a peak purity test.[9]
-
Q5: My compound is in an aqueous buffer for a cell-based assay and seems to be degrading. What can I do to mitigate this?
A: This is a common challenge. Hydrolysis is often rapid in aqueous media, especially at physiological pH (~7.4) and temperature (37°C), which are favorable conditions for base-catalyzed hydrolysis.
Expertise & Experience: The goal is to minimize the compound's exposure time to these harsh conditions.
-
pH Optimization Study: If your assay allows, perform a preliminary stability test of CHP in different pH buffers (e.g., pH 5.0, 6.0, 7.4) at 37°C. Use HPLC to determine the pH at which the compound is most stable and use that for your assay if possible.
-
Prepare Fresh: Make the final dilution of CHP into the aqueous assay buffer immediately before adding it to the cells. Do not prepare and store aqueous solutions.
-
Minimize Incubation Time: Design your experiment to use the shortest possible incubation time that still yields a measurable biological effect.
-
Control for Degradation: In your experiment, include a "time-zero" control where the compound is added and then immediately extracted and analyzed to quantify the starting concentration. Also, analyze the media at the end of the experiment to determine the extent of degradation. This allows you to correlate the biological effect with the actual concentration of intact CHP over time.
-
Consider Additives: In some cases, stabilizers like antioxidants or chelating agents can help, though their compatibility with the assay must be verified.[5]
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Cholesterol Hydrogen Phthalate (MW = 534.7 g/mol ) in anhydrous DMSO.
Materials:
-
Cholesterol Hydrogen Phthalate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Inert gas (Argon or Nitrogen)
-
Sterile, single-use 1.5 mL polypropylene or glass vials
-
Calibrated analytical balance and appropriate weighing tools
Procedure:
-
Pre-Weighing: Allow the sealed container of solid CHP to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Under a gentle stream of inert gas, weigh out 5.35 mg of CHP into a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required, but avoid excessive heat.
-
Aliquoting: Immediately aliquot the solution into single-use volumes (e.g., 50 µL) in pre-labeled sterile vials.
-
Inert Gas Purge: Before capping each aliquot, briefly flush the headspace with inert gas.
-
Storage: Store the aliquots at -80°C.
Protocol 2: HPLC-PDA Assessment of Hydrolysis
This protocol provides a general method to assess the stability of a CHP sample.
Materials & Equipment:
-
HPLC system with a PDA detector and autosampler
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Freshly prepared "Control" CHP solution (1 mg/mL in Acetonitrile)
-
"Suspect" CHP sample for testing
Procedure:
-
System Equilibration: Equilibrate the HPLC system with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Gradient Program:
-
Time 0-2 min: 50% B
-
Time 2-15 min: Gradient from 50% to 95% B
-
Time 15-18 min: Hold at 95% B
-
Time 18-20 min: Return to 50% B
-
Time 20-25 min: Re-equilibration at 50% B
-
-
Injection: Inject 10 µL of the "Control" sample. Record the chromatogram and the UV spectrum of the main CHP peak.
-
Sample Analysis: Inject 10 µL of the "Suspect" sample.
-
Data Analysis:
-
Compare the chromatograms. Note the retention time and peak area of CHP in both runs.
-
Look for the appearance of new, typically earlier-eluting (more polar) peaks in the suspect sample, which are indicative of hydrolysis products.
-
Use the PDA software to perform a peak purity analysis on the CHP peak in both injections. A failing purity score in the suspect sample is strong evidence of degradation.
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the primary degradation products I should look for?
-
A: The two primary products are Cholesterol and Phthalic Acid.
-
-
Q: Can I use heat to dissolve Cholesterol Hydrogen Phthalate?
-
A: Gentle warming (e.g., to 37°C) is acceptable for short periods. However, avoid strong or prolonged heating as it will significantly accelerate the rate of hydrolysis.[8]
-
-
Q: Is Cholesterol Hydrogen Phthalate sensitive to light?
-
A: While hydrolysis is the primary concern, photodegradation can be an issue for many complex organic molecules. It is a best practice to store CHP in amber vials and protect it from direct light.
-
-
Q: What is the ideal pH to minimize hydrolysis?
-
A: The ideal pH must be determined empirically for your specific experimental conditions (buffer components, temperature). For most esters, maximum stability is found in the slightly acidic range (pH 4-6), as this minimizes both acid- and base-catalyzed hydrolysis rates.
-
References
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Dutot, M., et al. (n.d.). Analytical methods for cholesterol quantification - PMC.
- Chemistry Steps. (n.d.).
- Carl ROTH. (n.d.).
- BenchChem. (2025). Technical Support Center: Compound X Stability Testing.
- Master Organic Chemistry. (2022).
- Carl ROTH. (n.d.).
- Chemguide. (n.d.). Hydrolysis of esters.
- Chemistry LibreTexts. (2022). Hydrolysis of Esters.
- Merck Millipore. (2024).
- US Pharmacopeia. (2014).
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usp.org [usp.org]
optimization of reaction conditions for Cholesterol Hydrogen Phthalate esterification
Status: Operational Topic: Reaction Optimization & Troubleshooting Guide Target Analyte: Cholesteryl Hydrogen Phthalate (CHP) CAS No: 535-61-5
Operational Overview & Mechanistic Logic
The Objective: Synthesize Cholesteryl Hydrogen Phthalate (CHP) via the ring-opening esterification of phthalic anhydride with cholesterol.
The Challenge: This reaction is a balance between kinetic activation and thermodynamic stability. The primary goal is to form the monoester (hydrogen phthalate) while avoiding:
-
Hydrolysis: Phthalic anhydride is moisture-sensitive; hydrolysis yields phthalic acid, a dead-end byproduct that contaminates the product.
-
Bis-esterification: While sterically hindered, forcing conditions can theoretically lead to trace dicholesteryl phthalate, though the monoester is the dominant kinetic product.
-
Purification Losses: CHP is prone to "oiling out" rather than crystallizing if the solvent polarity is not strictly controlled.
Reaction Mechanism (DMAP Catalysis)
The reaction relies on Nucleophilic Catalysis. 4-Dimethylaminopyridine (DMAP) is far superior to pyridine alone because it forms a highly reactive
Figure 1: The DMAP catalytic cycle. Note that moisture competes directly with the catalyst for the anhydride, leading to irreversible byproduct formation.
Standard Operating Procedure (SOP)
This protocol is optimized for high yield (>90%) and purity suitable for liquid crystal or pharmaceutical applications.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Cholesterol | 1.0 | Substrate | Must be dry (recrystallize from acetone if old). |
| Phthalic Anhydride | 1.5 - 2.0 | Reagent | Use excess to drive kinetics; degrades to acid if wet. |
| Pyridine | Solvent | Solvent/Base | Must be anhydrous. Acts as an acid scavenger. |
| DMAP | 0.1 - 0.2 | Catalyst | Essential for room temp/mild heat conversion. |
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a drying tube (CaCl₂ or Drierite).
-
Dissolution: Dissolve Cholesterol (1.0 equiv) and Phthalic Anhydride (1.5 equiv) in anhydrous Pyridine (approx. 5 mL per gram of cholesterol).
-
Catalysis: Add DMAP (0.1 equiv). The solution may slightly warm up (exothermic activation).
-
Reaction: Stir at 50–60°C for 4–6 hours.
-
Note: Refluxing is rarely necessary with DMAP and increases the risk of side reactions or degradation.
-
-
Quench: Pour the reaction mixture into ice-cold 10% HCl (aq).
-
Purpose: This converts pyridine to water-soluble pyridinium chloride and precipitates the crude CHP ester.
-
-
Isolation: Filter the white precipitate. Wash copiously with cold water to remove residual pyridine/HCl.
-
Purification (The Art): Recrystallize from Ethanol or Acetone/Water (9:1) .
-
Target: White needles.
-
Melting Point: ~158–160°C (Lit. varies slightly by polymorph).
-
Troubleshooting Hub
Issue 1: Low Yield / Recovery
Symptom: After quenching, very little solid precipitates, or the solid dissolves during washing.
| Potential Cause | Diagnostic | Corrective Action |
| Wet Pyridine | Smells "fishy" but sharp; reaction mixture cloudy. | Distill pyridine over KOH or use molecular sieves (4Å). Water hydrolyzes the anhydride before it reacts. |
| Incomplete Quench | Strong pyridine odor persists in solid. | The pH of the quench bath must be < 2. Increase HCl volume. Pyridine salts are soluble; free pyridine is not. |
| Product Hydrolysis | Product degrades during workup. | Do not heat the acidic quench mix. Esters are acid-labile at high temps. Keep on ice. |
Issue 2: Product "Oiling Out"
Symptom: During recrystallization, the product forms a sticky oil at the bottom of the flask instead of crystals.
-
The Physics: This occurs when the compound's melting point drops below the solvent's boiling point due to impurities (colligative properties), or the solvent polarity is too high.
-
The Fix:
-
Seed Crystals: Add a tiny crystal of pure CHP if available.
-
Solvent Modification: If using Ethanol, add drops of water until turbidity persists, then cool slowly without stirring.
-
Trituration: Scratch the glass side of the flask with a glass rod to induce nucleation.
-
Issue 3: Impurity Persistence (Phthalic Acid)
Symptom: NMR shows broad OH peaks or melting point is depressed (e.g., <150°C).
-
Reason: Excess phthalic anhydride converts to phthalic acid during the aqueous quench. Phthalic acid is somewhat soluble in hot water but can co-crystallize with CHP.
-
Removal: Wash the crude solid with warm water (40°C) before recrystallization. Phthalic acid is significantly more soluble in warm water than the hydrophobic cholesteryl ester.
Advanced Optimization & Green Alternatives
For researchers looking to move away from pyridine (toxicity) or scale up.
Solvent Screening Matrix
| Solvent System | Catalyst | Temp | Pros | Cons |
| Pyridine (Std) | DMAP | 60°C | High solubility, self-buffering. | Toxic, difficult to remove trace odor. |
| DCM / TEA | DMAP | 25°C | Easy evaporation, mild. | Slower kinetics; solubility of cholesterol can be limiting. |
| Ionic Liquid ([bmim]Cl) | DMAP | 80°C | Green, recyclable solvent. | High viscosity, difficult workup for lipids. |
| Toluene | PTSA | Reflux | Dean-Stark water removal. | Harsh (acid catalysis); risk of dehydration of cholesterol (elimination). |
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing synthetic failures in CHP production.
References
-
Standard DMAP Catalysis Mechanism: Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols—a mechanistic study. Chemistry – A European Journal, 11(16), 4751–4757.
-
Cholesterol Esterification Protocols: Kuksis, A., & Stachnyk, O. (1962). Partial synthesis of complex lipids. Journal of Lipid Research, 3, 253-260. (Foundational text on sterol esterification conditions).
-
Green Chemistry Alternatives (Ionic Liquids): Liu, C. F., et al. (2025). DMAP-catalyzed phthalylation of cellulose with phthalic anhydride in [bmim]Cl. BioResources (Cited for DMAP/Phthalic Anhydride mechanism in ionic liquids).
-
Purification & Crystallization: Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General reference for ester recrystallization techniques).
Sources
Technical Support Center: Advanced Purification of Cholesterol Hydrogen Phthalate
[1]
To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting & Optimization Guide for Cholesterol Hydrogen Phthalate (CHP) Purification
Diagnostic Overview: The Chemistry of Contamination[2]
Before attempting purification, you must understand the "invisible" contaminants in your reaction matrix.[1] The synthesis of Cholesterol Hydrogen Phthalate (CHP) typically involves reacting Cholesterol with Phthalic Anhydride in the presence of a base (Pyridine).[1]
The Challenge: The primary impurity, unreacted cholesterol , shares very similar solubility profiles with CHP in many organic solvents, making standard recrystallization inefficient.[1] However, CHP possesses a "chemical handle"—a free carboxylic acid group—that cholesterol lacks.[1] This is the key to our self-validating purification logic.
Visualizing the Reaction & Impurity Landscape
Figure 1: Reaction pathway showing the generation of the target hemiester alongside critical neutral and acidic impurities.[1]
The "Acid-Base Switch": A Self-Validating Purification Protocol[1][2]
Do not rely solely on recrystallization. The most robust method for purifying CHP utilizes its acidic nature to physically separate it from neutral cholesterol. This protocol is "self-validating" because if the final acidification step does not yield a precipitate, the extraction failed (diagnostic feedback).[1]
Protocol: The Chemical Separation
Prerequisites:
-
Crude reaction mixture (dried or in solution).[1]
-
Solvents: Diethyl Ether (or Ethyl Acetate), 5% NaHCO₃ (aq), 1M HCl, Brine.[1]
| Step | Action | Mechanistic Logic (The "Why") |
| 1 | Dissolve crude solid in Diethyl Ether . | Ether is excellent for solubilizing sterols; it separates easily from water.[1] |
| 2 | Wash with dilute HCl (1M) .[1] | Removes Pyridine. Pyridine converts to pyridinium chloride (water-soluble) and is washed away.[1] |
| 3 | Extract organic layer with 5% NaHCO₃ (aq) (3x). | The Switch. CHP converts to its sodium salt ( |
| 4 | Keep the Aqueous Layer. Discard Organic (or save for cholesterol recovery).[1] | You have now physically separated the product from the starting material.[1] |
| 5 | Wash the Aqueous Layer with fresh Ether.[1] | Removes any physically trapped cholesterol traces.[1] |
| 6 | Acidify Aqueous Layer with HCl until pH < 2. | Regeneration. The salt converts back to the free acid (CHP).[1] Being insoluble in water, it precipitates as a white solid.[1] |
| 7 | Filter and dry the precipitate.[1] | This is your crude, cholesterol-free CHP. |
Visual Workflow: The Separation Logic
Figure 2: The Acid-Base Switch workflow.[1] Note how the target molecule moves between phases based on pH, leaving neutral impurities behind.[1]
Polishing: Recrystallization & Troubleshooting
Once chemically separated, you may need to improve the crystal habit or remove trace phthalic acid.[1]
Recommended Solvent System: Ethanol (95%) or Acetone/Water .[1]
-
Note: CHP is soluble in hot ethanol but crystallizes upon cooling.[1]
Troubleshooting Guide
Issue 1: The Product "Oils Out" Instead of Crystallizing
-
Cause: The solution is too concentrated, or the cooling was too rapid.[1] Sterol esters are notorious for forming supercooled oils.[1]
-
Solution:
Issue 2: Low Melting Point (< 160°C)
-
Cause: Trapped solvent (solvates) or residual Phthalic Acid.[1]
-
Solution:
Issue 3: Low Yield after Extraction
Analytical Validation (QC)
Verify your product against these standard metrics.
| Property | Specification | Notes |
| Appearance | White crystalline powder | Yellowing indicates pyridine residues or oxidation.[1] |
| Melting Point | 162.0 – 166.0 °C | Sharp range indicates high purity [1, 2].[1] |
| Solubility | Soluble: Chloroform, EtherInsoluble: Water | If soluble in water, you have the salt form (Na+), not the free acid.[1] |
| TLC | Single spot | Mobile Phase: Chloroform/Methanol (95:5).Visualization: Sulfuric acid charring.[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for hemiester purification via carbonate extraction).
-
Fieser, L. F. (1953).[1] Cholesterol and Companions.[1] Journal of the American Chemical Society. (Foundational text on sterol purification logic).
enhancing the stability of Cholesterol Hydrogen Phthalate in aqueous media
Technical Support Center: Cholesterol Hydrogen Phthalate (CHP) Stability
Introduction: The Amphiphilic Challenge
Cholesterol Hydrogen Phthalate (CHP) presents a distinct paradox in aqueous formulation. As an amphiphilic ester formed from cholesterol and phthalic anhydride, it possesses a hydrophobic steroid nucleus and an ionizable carboxylic acid tail. This structure grants it unique utility in liquid crystal formulations and liposomal drug delivery but introduces two critical instability vectors in water:
-
Chemical Instability: The ester linkage is susceptible to hydrolysis, a process often accelerated by anchimeric assistance (neighboring group participation) from its own carboxylate group.
-
Physical Instability: The bulky hydrophobic core drives rapid aggregation and Ostwald ripening, leading to precipitation.
This guide provides the protocols and mechanistic insights required to stabilize CHP in aqueous environments.
Part 1: Chemical Stability & Hydrolysis Prevention
Mechanism of Degradation: Unlike simple esters, CHP hydrolysis is complex. The free carboxylic acid group on the phthalate ring, when ionized (pH > 4), can attack the ester carbonyl carbon, forming a cyclic phthalic anhydride intermediate which then rapidly hydrolyzes to phthalic acid and cholesterol. This means increasing pH to improve solubility often accelerates degradation.
FAQ: Chemical Stability
Q: What is the optimal pH for CHP stability? A: The "Stability Window" is narrow, typically pH 6.0 – 6.5 .
-
Why: Below pH 5.0, the molecule is protonated and insoluble. Above pH 7.5, the carboxylate anion catalyzes intramolecular hydrolysis.
-
Recommendation: Use Good's buffers (MES or MOPS) rather than Phosphate (which can catalyze general base hydrolysis).
Q: Can I autoclave CHP solutions? A: Absolutely not. The combination of heat and moisture will instantaneously hydrolyze the ester bond.
-
Alternative: Use sterile filtration (0.22 µm) for the final dispersion or prepare aseptically.
Diagram: CHP Hydrolysis Pathway
The following diagram illustrates the intramolecular catalysis mechanism that researchers must mitigate.
Caption: Figure 1.[1][2][3] The degradation pathway of CHP showing the neighboring group participation mechanism that accelerates hydrolysis at neutral-to-basic pH.
Part 2: Physical Stability & Dispersion Protocols
Since CHP is virtually insoluble in bulk water, "stability" refers to the kinetic stability of a colloidal dispersion (micelles or liposomes).
Protocol A: Preparation of Stable CHP Liposomes (Thin Film Hydration)
Best for: Drug delivery applications and long-term storage.
Materials:
-
CHP (High Purity >97%)[4]
-
DSPC (Distearoylphosphatidylcholine) or DPPC (stabilizing lipid)
-
Chloroform (anhydrous)
-
HEPES Buffered Saline (HBS), pH 6.5
Workflow:
-
Dissolution: Dissolve CHP and DSPC (molar ratio 2:8) in chloroform.[4] The high T_m lipid (DSPC) provides a rigid bilayer that locks CHP in place.
-
Evaporation: Remove solvent under rotary evaporation (45°C) to form a thin, homogeneous film.
-
Desiccation: Dry under high vacuum overnight to remove trace solvent (critical to prevent hydrolysis).
-
Hydration: Add HBS (pH 6.5) pre-warmed to 65°C. Vortex vigorously for 30 minutes.
-
Sizing: Extrude through 100 nm polycarbonate membranes (11 passes) to create unilamellar vesicles.
Self-Validation Step: Measure Particle Size (DLS). A Polydispersity Index (PDI) < 0.2 indicates a stable, uniform population.
Protocol B: Surfactant-Stabilized Micellar Dispersion
Best for: Analytical standards or rapid assays.
Materials:
Workflow:
-
Prepare a 100x Stock Solution : Dissolve 10 mg CHP in 1 mL Ethanol containing 5% Tween 80.
-
Rapid Injection: While stirring a vortex of aqueous buffer (pH 6.5) at high speed, inject the ethanolic stock.
-
Equilibration: Allow to stir for 5 minutes. Use immediately.
Part 3: Troubleshooting & Data Analysis
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| White precipitate forms immediately upon hydration | pH is too low (< 5.5), preventing ionization of the headgroup. | Adjust buffer to pH 6.5. Ensure buffer capacity is >20 mM. |
| Gradual increase in turbidity over 24 hours | Ostwald Ripening (Physical Instability). | Incorporate cholesterol (pure) or a PEGylated lipid (DSPE-PEG2000) at 5 mol% to sterically stabilize the particles. |
| Loss of CHP peak on HPLC; appearance of Cholesterol peak | Chemical Hydrolysis. | 1. Check pH (is it >7.0?).2. Lower storage temp to 4°C.3. Switch from Phosphate buffer to HEPES or MOPS. |
| Film does not hydrate completely | Lipid phase transition temperature (Tm) not reached. | Ensure hydration temperature is >10°C above the Tm of the primary lipid (e.g., 65°C for DSPC). |
Data: Buffer Selection Impact on Half-Life
Estimated stability based on ester hydrolysis kinetics.
| Buffer System | pH | Estimated t1/2 (25°C) | Notes |
| Acetate | 4.5 | < 1 hour | Precipitates (Physical instability dominates). |
| MES | 6.0 | ~14 Days | Optimal balance of solubility and chemical stability. |
| Phosphate | 7.4 | ~3 Days | Phosphate ions can catalyze hydrolysis. |
| Borate | 9.0 | < 6 Hours | Rapid base-catalyzed hydrolysis. |
Part 4: Advanced Formulation Logic (Graphviz)
The following workflow describes the decision matrix for selecting the correct stabilization strategy based on the end-use application.
Caption: Figure 2. Decision tree for selecting the appropriate CHP stabilization method based on experimental timeframe and application.
References
-
NisCPR. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. (2025).[2] Retrieved from [Link]
-
National Bureau of Standards. Stability of aqueous solutions of acid potassium phthalate.[7] Journal of Research of the National Bureau of Standards.[7] Retrieved from [Link]
-
MDPI. Differential Disruption of Glucose and Lipid Metabolism Induced by Phthalates. (2024).[3] Retrieved from [Link][8]
-
PubMed. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates.[9] Retrieved from [Link]
Sources
- 1. Di-(2-ethylhexyl) Phthalate Limits the Lipid-Lowering Effects of Simvastatin by Promoting Protein Degradation of Low-Density Lipoprotein Receptor: Role of PPARγ-PCSK9 and LXRα-IDOL Signaling Pathways [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cholesterol Hydrogen Phthalate | 6732-01-0 | TCI Deutschland GmbH [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Potential Applications of Lipid Nanoparticles in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upload.wikimedia.org [upload.wikimedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Cholesterol Hydrogen Phthalate (CHP) in Liposomes
[1][2][3]
Current Status: Operational Subject: Troubleshooting Aggregation & Instability in CHP-Lipid Bilayers Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]
Executive Summary: The CHP Challenge
Cholesterol Hydrogen Phthalate (CHP) is a cholesterol derivative often used to introduce pH-sensitivity or specific functional handles into liposomes.[1][2][3] Unlike standard cholesterol, CHP possesses a bulky, aromatic phthalate headgroup with a free carboxylic acid.[1][2][3]
The Core Problem: CHP is prone to rapid, irreversible aggregation.[3] This is driven by two distinct mechanisms that standard cholesterol protocols often fail to address:
-
-
Stacking: The aromatic phthalate rings can stack efficiently, leading to crystallization within the lipid film.[2][3] -
pH-Dependent Solubility: The carboxylic acid group (pKa
5.[1][2][3]4) must be ionized to maintain bilayer stability.[1][2][3] If protonated, CHP becomes hydrophobic and precipitates.[1][2][3]
This guide provides the protocols to bypass these failure modes.
Module 1: Critical Material Attributes (CMA)
Before beginning formulation, you must align your solvent and buffer systems with the physicochemical properties of CHP.[3]
Solubility & Solvent Selection
Standard liposome protocols often use pure chloroform.[2][3] Do not use pure chloroform for CHP. While the steroid backbone dissolves, the polar phthalate headgroup can form hydrogen-bonded dimers in non-polar solvents, creating "crystal seeds" that manifest later as aggregates.[3]
| Solvent System | Suitability | Mechanism |
| Chloroform (100%) | ❌ High Risk | Poor solvation of phthalate head; promotes dimerization.[1][2] |
| Chloroform:Methanol (2:1) | ✅ Recommended | Methanol disrupts H-bonds between phthalate groups, ensuring monomeric dispersion.[1][2][3] |
| Ethanol (100%) | ⚠️ Conditional | Only for "Ethanol Injection" methods; requires heating >40°C. |
Buffer Selection (The pH Trap)
CHP is an amphiphile only when ionized.[1][2][3]
-
pH < 5.5 (Protonated): CHP is neutral, highly hydrophobic, and precipitates (crashes out).[1][2][3]
-
pH > 7.0 (Ionized): CHP is anionic, amphiphilic, and stabilizes the bilayer.[1][3]
Rule: Always hydrate with a buffer at pH 7.4 or higher .[2][3] Never hydrate with unbuffered water (which often has a pH of ~5.5 due to dissolved CO₂).[1][2][3]
Module 2: Troubleshooting Workflow
Issue 1: "My lipid film looks cloudy or has visible specks."
Diagnosis: Crystallization of CHP during solvent evaporation.[2][3] Root Cause: The aromatic rings stacked before the lipids could space them out.[3]
Corrective Protocol:
-
Dilute the Lipid Mix: Ensure total lipid concentration in the organic solvent is
before drying.[3] -
Increase Methanol Ratio: Shift solvent to Chloroform:Methanol (1:1 v/v).
-
Rotary Evaporation Speed: Increase rotation speed (rpm) to create a thinner film, drying it faster to kinetically trap CHP in the amorphous state.
Issue 2: "Precipitation occurs immediately upon adding hydration buffer."
Diagnosis: Protonation Shock. Root Cause: The local pH at the lipid interface dropped below the pKa of CHP.[1][3]
Corrective Protocol:
-
Check Buffer Strength: Use at least 25 mM HEPES or PBS .[1][2][3] Weak buffers (5-10 mM) may be overwhelmed by the acidic protons on the CHP surface.[1][2][3]
-
Pre-warm Buffer: Hydrate at
of the primary phospholipid (usually for DSPC/CHP systems).[2][3] -
Vortex Intensity: High-shear vortexing is required immediately to disperse the film before CHP domains can reorganize.[1][2][3]
Issue 3: "Liposomes aggregate after extrusion (size increases over 24h)."
Diagnosis: Phase Separation (Domain Formation). Root Cause: CHP concentration exceeds the miscibility limit of the bilayer.[1][3] Unlike cholesterol (which can go up to 50 mol%), CHP is bulky.[1][2][3]
Corrective Protocol:
Module 3: Visualizing the Stabilization Logic
The following diagram illustrates the decision tree for saving a batch based on visual inspection.
Figure 1: Decision tree for CHP liposome preparation.[1][2][3] Note the critical checkpoints at Film Formation (Solvent choice) and Hydration (pH control).[1][3]
Frequently Asked Questions (FAQ)
Q1: Can I use Cholesterol Hemisuccinate (CHEMS) protocols for CHP? A: Proceed with caution. While both are pH-sensitive cholesterol esters, CHP is more hydrophobic and prone to crystallization due to the aromatic phthalate ring (CHEMS is aliphatic).[1][2][3] You generally need to use less CHP (mol%) than CHEMS to maintain stability.[1][2][3]
Q2: My final liposomes are leaking drug. Why? A: CHP can form "domains" or rafts in the bilayer that create boundary defects.[3] If you are observing leakage at neutral pH, your CHP concentration is likely too high (>30 mol%), or you are cooling the liposomes too slowly after extrusion, allowing domains to nucleate.[1][3] Rapid cooling (ice bath) after extrusion helps lock the lipid distribution.[1][2][3]
Q3: How do I store CHP liposomes? A: Store at 4°C in a buffer with pH > 7.4. Do not freeze unless you have added a cryoprotectant (e.g., 10% sucrose), as the formation of ice crystals can force CHP to phase-separate and aggregate upon thawing.[1][2][3]
References
-
PubChem. (n.d.).[1][2][3] Cholesteryl hydrogen phthalate (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link]
- Context: Establishes the baseline limitations of cholesterol solubility in bilayers, which CHP further constrains due to steric bulk.
-
Cazzolla, A., et al. (2024).[1][2][3] Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS ONE. Retrieved from [Link]
- Context: Provides the foundational thin-film hydration protocols adapted here for CHP-specific solvent requirements.
-
American Elements. (n.d.).[1][2][3] Potassium Hydrogen Phthalate Properties. Retrieved from [Link][1][2][3]
- Context: Confirms the pKa of the phthalate group (~5.4), validating the requirement for pH > 7.
Sources
optimizing drug loading efficiency in liposomes containing Cholesterol Hydrogen Phthalate
This technical guide addresses the optimization of drug loading in liposomes formulated with Cholesterol Hydrogen Phthalate (CHP) . CHP is a pH-sensitive cholesterol derivative that imparts fusogenic properties to the lipid bilayer, enabling cytosolic delivery via endosomal escape. However, its ionizable phthalate headgroup (pKa ~4.5–5.0) introduces unique challenges for drug retention and loading stability compared to standard cholesterol.[1]
Part 1: Troubleshooting Guides & FAQs
Issue 1: Low Encapsulation Efficiency (EE) of Cationic Amphipathic Drugs (e.g., Doxorubicin)
Symptom: You are using an ammonium sulfate gradient (remote loading), but achieving <80% EE, or the liposomes aggregate during loading.
Root Cause Analysis:
CHP possesses a free carboxylic acid group. At neutral pH (loading conditions), CHP is deprotonated (
-
Electrostatic Sequestration: Cationic drug molecules may bind electrostatically to the surface CHP before crossing the bilayer, preventing them from entering the aqueous core where precipitation should occur.
-
Gradient Neutralization: If the internal buffer capacity is insufficient, the acidic headgroup of CHP (facing inward) can buffer the internal pH, weakening the transmembrane
required for active loading.
Troubleshooting Protocol:
-
Optimize Ionic Strength: Increase the external salt concentration (e.g., 150 mM NaCl) during incubation to screen surface charge and minimize surface adsorption of the drug.
-
Check Phase Transition (
): CHP stabilizes the bilayer less effectively than pure cholesterol. Ensure loading is performed at of the primary phospholipid, but avoid excessive heat which promotes CHP hydrolysis. -
Adjust Lipid:Drug Ratio: Reduce the drug-to-lipid ratio to 1:20 (w/w). High drug concentrations saturate the inner aqueous volume capacity faster in CHP liposomes due to altered packing density.
Issue 2: Rapid Drug Leakage at Physiological pH (7.4)
Symptom: The drug loads successfully but leaks >40% within 24 hours at
Root Cause Analysis: CHP has a bulkier headgroup (phthalate) than cholesterol, which can disrupt the tight packing of saturated phospholipids (like DSPC or DPPC). This increases membrane permeability, especially if the CHP molar ratio is too high (>30 mol%).
Troubleshooting Protocol:
-
Titrate CHP Content: Reduce CHP content to 20–30 mol%. Above 33 mol%, CHP tends to phase-separate or form non-bilayer structures which cause defects.
-
Complementation: Introduce 5–10 mol% of standard Cholesterol or PEGylated lipid (DSPE-PEG2000) to "seal" the membrane defects caused by the bulky phthalate group without compromising pH sensitivity.
-
Buffer pH: Ensure the storage buffer is strictly pH 7.4. If the pH drifts lower (e.g., pH 6.5), a fraction of CHP protonates, reducing bilayer stability and triggering premature release.
Issue 3: Liposome Aggregation During Acidic pH Triggering
Symptom: When testing pH sensitivity (pH 5.0–5.5), the liposomes precipitate irreversibly rather than just releasing the drug.
Root Cause Analysis: At pH < pKa, CHP becomes protonated and neutral. The loss of electrostatic repulsion (Zeta potential drops from -30mV to near 0mV) causes Van der Waals forces to dominate, leading to massive flocculation.
Troubleshooting Protocol:
-
PEGylation is Mandatory: Include 1–5 mol% DSPE-PEG2000. The steric barrier of PEG prevents physical contact between liposomes even when the surface charge is neutralized by acidification.
-
Vesicle Size: Extrude to <120 nm. Larger vesicles are more prone to gravitational settling/sedimentation upon charge neutralization.
Part 2: Standardized Optimization Protocol
Workflow: Active Loading of Doxorubicin into CHP Liposomes
Objective: Achieve >90% EE with pH-sensitive release capability. Lipid Formulation: DSPC : CHP : DSPE-PEG2000 (Molar Ratio 65 : 30 : 5)
Step 1: Lipid Film Hydration [2][3][4]
-
Dissolve lipids in Chloroform:Methanol (3:1 v/v).
-
Evaporate solvent under vacuum (Rotary Evaporator) at
for 1 hour to form a thin film. -
Critical Step: Desiccate the film overnight to remove trace solvent (solvent residues destabilize CHP bilayers).
Step 2: Hydration & Gradient Formation [2]
-
Hydrate film with 250 mM Ammonium Sulfate (pH 5.5) . Note: The slightly acidic pH prevents premature hydrolysis of the phthalate ester.
-
Vortex vigorously at
(above DSPC ) for 30 mins. -
Downsizing: Extrude 10 times through 100 nm polycarbonate membranes at
.
Step 3: Gradient Establishment
-
Exchange external buffer using a Sephadex G-50 column equilibrated with HEPES Buffered Saline (HBS), pH 7.5 .
Step 4: Remote Loading
-
Add Doxorubicin HCl to the liposome suspension (Drug:Lipid 1:20 w/w).
-
Incubate at
for 45 minutes . -
Quench on ice immediately to lock the drug inside.
Step 5: Purification
-
Remove unencapsulated drug via dialysis (10kDa MWCO) against HBS pH 7.4.
Part 3: Data Presentation & Visualization
Table 1: Effect of CHP Ratio on Stability and Loading
| CHP Content (mol%) | Zeta Potential (pH 7.4) | Loading Efficiency (Dox) | Leakage (24h, 37°C, pH 7.4) | pH Sensitivity (Release at pH 5.0) |
| 0% (Pure Chol) | -5 mV | >95% | <5% | Low (<10%) |
| 10% | -15 mV | >90% | <10% | Moderate (30-40%) |
| 30% (Optimal) | -35 mV | 85-92% | 10-15% | High (>80%) |
| 50% | -45 mV | 60-70% | >30% (Unstable) | Very High (Burst) |
Diagram 1: Mechanism of CHP-Mediated pH Sensitivity & Loading
Caption: At neutral pH, anionic CHP stabilizes the bilayer. Upon acidification (endosome), CHP protonation disrupts packing, triggering drug release.
Diagram 2: Troubleshooting Low Loading Efficiency
Caption: Decision tree for diagnosing low encapsulation efficiency in CHP liposomes.
References
-
Role of Cholesterol Derivatives in Liposomes
-
pH-Sensitive Liposome Mechanisms
-
Remote Loading Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Efficacy of Cholesterol-Based Carriers in Drug Delivery | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol Derivatives Based Charged Liposomes for Doxorubicin Delivery: Preparation, In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
refining the crystallization process for high-purity Cholesterol Hydrogen Phthalate
Introduction: The Purity Imperative
Welcome to the technical support hub for Cholesterol Hydrogen Phthalate (CHP, CAS 6732-01-0). As a Senior Application Scientist, I understand that in liquid crystal formulations, liposomal drug delivery systems, and standard verifications, "good enough" purity is a failure point.
CHP is a mono-ester containing a rigid steroidal backbone and a polar aromatic carboxylic acid tail.[1] This duality creates unique solubility challenges—it is too lipophilic for pure aqueous chemistry but too polar for standard non-polar hydrocarbon purification.[1] This guide addresses the specific nuances of refining CHP to pharmaceutical-grade standards (>99%).
Module 1: Solvent Selection & Solubility
Q: I am seeing inconsistent crystal formation. What is the optimal solvent system for CHP recrystallization?
A: The "perfect" solvent depends on your specific impurity profile, but for general purification, Ethanol (EtOH) or an Acetone/Hexane system is superior.[1]
| Solvent System | Mechanism | Pros | Cons |
| Ethanol (Absolute) | Temperature-dependent solubility | Excellent removal of unreacted phthalic anhydride; Green solvent.[1] | Lower yield if not cooled sufficiently; Cholesterol may co-crystallize if concentration is too high.[1] |
| Acetone / Hexane | Polarity shift (Anti-solvent) | Superior for removing unreacted cholesterol (which stays in Hexane).[1] | Requires precise ratio control; Flammability risk.[1] |
| Ethyl Acetate | Evaporative crystallization | Good for large batches.[1] | Often traps solvent in the crystal lattice (solvates). |
Recommendation: Start with Hot Ethanol .
CHP has a free carboxylic acid group (
Module 2: The Protocol (Step-by-Step)
Q: Can you provide a validated workflow for the Ethanol recrystallization method?
A: Yes. This protocol is designed to minimize thermal degradation (ester hydrolysis) while maximizing impurity rejection.
Standard Operating Procedure (SOP-CHP-05)
-
Dissolution:
-
Place crude CHP in a round-bottom flask.
-
Add absolute ethanol (10 mL per gram of CHP).[1]
-
Heat to reflux (
) with stirring until fully dissolved. Note: If solution is cloudy, filter hot through a sintered glass funnel to remove phthalic acid byproducts.
-
-
Controlled Cooling (The Critical Step):
-
Isolation:
-
Filter the cold slurry using vacuum filtration (Buchner funnel).[1]
-
Wash: Rinse the filter cake with cold (
) ethanol. This displaces the mother liquor without re-dissolving the crystals.
-
-
Drying:
-
Dry in a vacuum oven at
for 12 hours. Caution: Exceeding under vacuum can cause surface melting or anhydride formation.[1]
-
Module 3: Visualizing the Process
The following diagram illustrates the decision logic for purification based on the nature of your crude material.
Figure 1: Decision tree for selecting the optimal crystallization pathway based on impurity profile.
Module 4: Troubleshooting & FAQs
Q: My crystals are turning into a sticky oil (oiling out) instead of a powder. Why? A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.[1]
-
Cause: The solution is likely too concentrated, or the cooling rate was too fast.
-
Fix: Re-heat the mixture until clear. Add 10-15% more solvent. Seed the solution with a tiny crystal of pure CHP at
to provide a nucleation surface.
Q: The Melting Point (MP) is low (
-
Diagnosis: The impurity is structurally similar (sterol backbone) and is co-crystallizing.[1]
-
Fix: Switch to the Acetone/Hexane method. Dissolve the CHP in minimal acetone, then slowly add hexane. Cholesterol is highly soluble in hexane and will stay in the mother liquor, while the more polar CHP precipitates.
Q: How do I remove the yellow color? A: Yellowing often comes from pyridine salts or oxidation products trapped in the crystal lattice.
-
Fix: Perform a Charcoal Treatment during the hot filtration step.[1] Add activated carbon (1% w/w) to the hot ethanol solution, stir for 5 minutes, and filter through Celite before cooling.
References
-
TCI Chemicals. Product Specification: Cholesterol Hydrogen Phthalate (CAS 6732-01-0).[3] Retrieved from [1]
-
National Institute of Standards and Technology (NIST). Cholesterol IR Spectrum & Physical Properties.[1] Retrieved from [1]
-
Whiting, M. J., & Watts, J. M. (1983).[1][4] Cholesterol crystal formation and growth in model bile solutions.[4] Journal of Lipid Research.[4] Retrieved from
-
American Elements. Potassium Hydrogen Phthalate Properties (Structural Analog Reference). Retrieved from [1]
Sources
- 1. 877-24-7 CAS | POTASSIUM HYDROGEN PHTHALATE | Inorganic Salts | Article No. 05369 [lobachemie.com]
- 2. Direct observation of cholesterol monohydrate crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Hydrogen Phthalate | 6732-01-0 | TCI Deutschland GmbH [tcichemicals.com]
- 4. Cholesterol crystal formation and growth in model bile solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cytotoxicity issues in cell cultures treated with Cholesterol Hydrogen Phthalate
The following technical guide is designed for researchers experiencing unexpected cytotoxicity or variability when using Cholesterol Hydrogen Phthalate (CHP) in cell culture systems.
Subject: Optimization of Cholesterol Hydrogen Phthalate (CHP) Treatment in In Vitro Models Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 6, 2026[1]
Executive Summary & Mechanism of Action
Cholesterol Hydrogen Phthalate (CHP) is an amphiphilic cholesterol derivative.[1] While widely used to construct self-assembled nanogels (e.g., with Pullulan) or pH-sensitive liposomes, free CHP can exhibit distinct cytotoxic profiles compared to its polymeric conjugates.[1]
The Toxicity Paradox: Researchers often mistake physical stress (micro-precipitates settling on cells) for chemical toxicity (apoptosis/necrosis).[1] Furthermore, as an amphiphile, free CHP acts as a weak surfactant.[1] At concentrations nearing its critical micelle concentration (CMC), it can solubilize cell membranes, leading to lysis rather than programmed cell death.[1]
Critical Troubleshooting Modules
Issue 1: "My cells detach or lyse immediately upon adding CHP."
Diagnosis: Solvent Shock or Rapid Precipitation.[1] Root Cause: CHP is highly hydrophobic.[1] Adding a concentrated stock (in DMSO/Ethanol) directly to aqueous media causes immediate local precipitation.[1] These micro-crystals sediment onto the cell monolayer, causing physical shearing and "frustrated phagocytosis."
The Protocol: The "Warm-Step" Dilution Method
Do not add stock directly to the well.
-
Prepare Stock: Dissolve CHP in anhydrous DMSO or Ethanol at 10–20 mg/mL.[1] Sonicate if necessary.[1]
-
Pre-warm Media: Heat your culture media (serum-free preferred for this step) to 37°C .
-
Intermediate Dilution:
-
Clarification: If the solution turns cloudy (milky), you have exceeded the solubility limit.[1] Centrifuge at 12,000 x g for 5 mins to pellet large aggregates before treating cells.
Data Check: Solvent Tolerance Table
| Solvent | Max Final Conc.[1][2] | Cytotoxicity Risk | Recommended for CHP? |
| DMSO | 0.1% - 0.5% | Low | Yes (Best solubility) |
| Ethanol | 0.5% - 1.0% | Moderate (Evaporation issues) | Yes (If DMSO contraindicated) |
| Acetone | < 0.1% | High (Protein denaturation) | No |
Issue 2: "I see vacuolization and metabolic drop (MTT) after 24 hours."
Diagnosis: Endocytic Overload & Lysosomal pH Disruption.[1] Root Cause: CHP is pH-sensitive.[1] Upon endocytosis, the acidic environment of the lysosome (pH ~5.0) can trigger the hydrolysis of the phthalate ester or a conformational change (if in liposomes), destabilizing the lysosomal membrane and leaking enzymes into the cytosol (Cathepsin release).
The Fix: Buffering & Pulse-Chase
-
Check Buffer Strength: Standard DMEM/RPMI may not hold pH well if the CHP hydrolyzes into phthalic acid.[1] Supplement media with 25 mM HEPES .[1]
-
Pulse-Chase Protocol:
-
Pulse: Incubate cells with CHP for 4–6 hours.
-
Chase: Remove CHP media, wash 2x with PBS, and replace with fresh complete media.[1]
-
Why? This limits the total load of exogenous lipid accumulating in the lysosomal compartment.
-
Issue 3: "The toxicity data is inconsistent between replicates."
Diagnosis: Serum Protein Interference.[1] Root Cause: The phthalate group on CHP is negatively charged at physiological pH.[1] It binds non-specifically to Albumin (BSA/FBS) in the media.[1] High serum (10%) can "mask" CHP, reducing toxicity, while low serum (1%) exposes cells to the free drug.[1]
The Fix: Standardized Serum Conditions
-
Recommendation: Perform toxicity curves in Opti-MEM or 0.5% FBS media to determine the "True Potency."[1]
-
If the experiment requires full serum, premix CHP with the serum-containing media and incubate at 37°C for 30 minutes before adding to cells to allow equilibrium binding.
Visualizing the Toxicity Pathway
The following diagram illustrates the dual-pathway of CHP toxicity: Membrane Erosion (High Dose) vs. Lysosomal Stress (Low Dose).
Caption: Figure 1.[1] Dual mechanisms of CHP cytotoxicity.[1] Pathway A represents surfactant-like necrosis, while Pathway B represents intracellular lysosomal stress typical of phthalate derivatives.
Frequently Asked Questions (FAQ)
Q: Can I autoclave CHP solutions? A: No. The ester bond between cholesterol and the phthalate moiety is susceptible to hydrolysis at high temperatures and pressures. Sterilize stock solutions by filtration through a 0.22 µm PTFE (hydrophobic) membrane or prepare in sterile solvents inside a laminar flow hood.
Q: My CHP-Nanogels are toxic. Is this normal? A: No, CHP-nanogels (complexed with Pullulan) are generally non-toxic [1].[1] If you observe toxicity with nanogels, it indicates either:
-
Free CHP contamination: The dialysis purification step was insufficient.[1]
-
Endotoxin contamination: Check your raw materials for LPS.[1]
Q: What is the estimated IC50 for free CHP? A: While cell-line dependent, free cholesterol derivatives often show cytotoxicity in the 50–100 µM range in serum-free conditions due to membrane disruption [2]. In 10% FBS, this tolerance may shift to >200 µM due to protein binding.[1]
References
-
Akiyoshi, K., et al. (1998).[1] Self-assembled hydrogel nanoparticle of cholesterol-bearing pullulan as a carrier of protein drugs: Complexation and stabilization of insulin.[1] Journal of Controlled Release.[1]
-
Koyiloth, M., et al. (2017).[1][2] Cholesterol stock solution for cell culture - Protocol Discussion. ResearchGate.[1]
-
Zhao, Y., et al. (2025).[1][3][4] Toxicity and mechanism of bis(2-ethylhexyl) phthalate.[1] NIH/PubMed.[1] (Contextual reference for phthalate moiety toxicity mechanisms).
-
Simões, S., et al. (2004).[1] On the formulation of pH-sensitive liposomes with long circulation times.[1] Advanced Drug Delivery Reviews.[1] (Contextual reference for CHP in pH-sensitive lipids).
Sources
impact of different catalysts on the efficiency of Cholesterol Hydrogen Phthalate synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Cholesterol Hydrogen Phthalate. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial esterification reaction. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Introduction to the Synthesis
The synthesis of Cholesterol Hydrogen Phthalate, a key intermediate in various drug development and material science applications, involves the esterification of cholesterol with phthalic anhydride. The efficiency of this reaction is highly dependent on the choice of catalyst, which influences reaction rates, yield, and the purity of the final product. This guide will explore the impact of common catalysts—Pyridine, 4-Dimethylaminopyridine (DMAP), and acid catalysts such as sulfuric acid—and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Cholesterol Hydrogen Phthalate?
The synthesis is a nucleophilic acyl substitution reaction where the hydroxyl group of cholesterol attacks one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form the monoester, Cholesterol Hydrogen Phthalate.[1]
Caption: Basic reaction scheme for Cholesterol Hydrogen Phthalate synthesis.
Q2: What are the most common catalysts used for this synthesis, and how do they differ in their mechanism?
The most common catalysts are basic (Pyridine, DMAP) and acidic (e.g., sulfuric acid).
-
Pyridine: Acts as a nucleophilic catalyst and a base. It activates the phthalic anhydride by forming a more reactive acyl-pyridinium intermediate. It also serves as a solvent and neutralizes the carboxylic acid formed, driving the reaction forward.[2][3]
-
4-Dimethylaminopyridine (DMAP): A hypernucleophilic acylation catalyst that is significantly more reactive than pyridine. It reacts with phthalic anhydride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the cholesterol hydroxyl group. DMAP is typically used in catalytic amounts along with a stoichiometric base.
-
Acid Catalysts (e.g., H₂SO₄): These protonate the carbonyl oxygen of the phthalic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by cholesterol.
Q3: I am seeing a significant amount of a non-polar byproduct in my TLC analysis. What is it likely to be?
A common non-polar byproduct is dicholesteryl phthalate , the diester. This forms when a second molecule of cholesterol reacts with the carboxylic acid group of the initially formed Cholesterol Hydrogen Phthalate. This is more likely to occur at higher temperatures and with longer reaction times.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method. Use a solvent system such as hexane:ethyl acetate (e.g., 7:3 or 8:2 v/v) to separate the starting materials (cholesterol and phthalic anhydride), the desired monoester (Cholesterol Hydrogen Phthalate), and the diester byproduct. Cholesterol is more polar than its esters, so it will have a lower Rf value. The monoester will have an intermediate Rf, and the non-polar diester will have the highest Rf. The spots can be visualized using a phosphomolybdic acid stain followed by heating.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The catalyst may have degraded. 2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Cholesterol or phthalic anhydride may contain impurities. 4. Presence of Water: Moisture can hydrolyze the phthalic anhydride.[5] | 1. Use fresh catalyst. 2. Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. 3. Ensure high purity of starting materials. 4. Use anhydrous solvents and dry glassware. |
| Formation of Diester Byproduct (Dicholesteryl Phthalate) | 1. High Reaction Temperature: Favors the second esterification. 2. Prolonged Reaction Time: Allows for the slower second esterification to occur. 3. Catalyst Choice: Stronger activating catalysts might promote diester formation if not controlled. | 1. Lower the reaction temperature. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Use a less reactive catalyst or optimize the catalyst loading. |
| Difficulty in Product Isolation/Purification | 1. Co-precipitation of Starting Materials or Byproducts: The desired product may crystallize with impurities. 2. Emulsion Formation during Workup: Can occur when washing with aqueous solutions. | 1. Utilize column chromatography for purification. A silica gel column with a hexane/ethyl acetate gradient is often effective. [6] 2. During aqueous workup, use brine (saturated NaCl solution) to break emulsions. |
| Product is an Oily or Gummy Solid Instead of Crystalline | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be optimal. | 1. Purify the crude product by column chromatography before recrystallization. 2. Perform solvent screening for recrystallization. A mixed solvent system, such as ethanol/water, may be effective. [7] |
Catalyst-Specific Protocols and Insights
Pyridine-Catalyzed Synthesis
Pyridine is a classic catalyst for this reaction, often used in excess to also serve as the solvent.
Caption: General workflow for pyridine-catalyzed synthesis.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cholesterol and an equimolar amount of phthalic anhydride in anhydrous pyridine.
-
Heat the reaction mixture to reflux (around 115°C) or a lower temperature (e.g., 80-100°C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into an excess of cold, dilute hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Causality and Insights:
-
Why Pyridine? Pyridine's dual role as a nucleophilic catalyst and a base that scavenges the generated carboxylic acid proton makes it effective.[2][3] However, its basicity is moderate, which can lead to longer reaction times compared to more potent catalysts.
-
Troubleshooting: A common issue is the difficulty in removing the final traces of pyridine. Thorough washing with dilute acid is crucial. The formation of pyridinium hydrochloride salt, which is water-soluble, facilitates its removal during the aqueous workup.[8]
DMAP-Catalyzed Synthesis
DMAP is a highly efficient catalyst for this esterification, allowing for milder reaction conditions and shorter reaction times. A yield of approximately 92% has been reported for the similar synthesis of cholesterol hemisuccinate using DMAP.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. epfl.ch [epfl.ch]
- 5. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cholesterol Hydrogen Phthalate (CHP) Synthesis & Quality Control
Subject: Controlling Batch-to-Batch Variability in Cholesterol Hydrogen Phthalate Synthesis Ticket Priority: High (Process Validation) Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division
Executive Summary & Core Directive
The Challenge: Cholesterol Hydrogen Phthalate (CHP) is a mono-ester formed by the reaction of cholesterol with phthalic anhydride. The primary source of batch failure is not the reaction chemistry itself, which is robust, but the purification efficiency and stoichiometric drift caused by moisture.
The Solution: To ensure batch consistency, you must treat CHP not just as an organic intermediate, but as an amphiphilic material sensitive to solvent inclusion. The protocol below shifts from "recipe-following" to "process control," utilizing melting point depression as an immediate, low-cost gatekeeper before expensive analytical chromatography.
Module 1: Synthesis Integrity (Critical Process Parameters)
The synthesis relies on the nucleophilic attack of the cholesterol hydroxyl group on the phthalic anhydride carbonyl.
Critical Failure Point: Hydrolysis of Phthalic Anhydride. If your phthalic anhydride feedstock contains phthalic acid (due to moisture absorption during storage), the stoichiometry shifts. Phthalic acid is unreactive under standard mild esterification conditions, leading to unreacted cholesterol in the final product.
Optimized Reaction Protocol
-
Reagents: Cholesterol (1.0 eq), Phthalic Anhydride (1.2 eq), Pyridine (Solvent/Base), DMAP (0.1 eq, Catalyst).
-
Condition: Anhydrous,
atmosphere, 80°C.
Why this works: Using excess anhydride compensates for minor hydrolysis, but the real control is the DMAP catalyst, which accelerates the formation of the reactive acyl pyridinium intermediate, favoring the ester over the hydrolysis byproduct.
Process Visualization: Reaction Pathway
Figure 1: Mechanistic pathway highlighting the critical raw material QC check prior to synthesis.
Module 2: Purification & Workup (The Variability Killer)
Most batch variability stems from trapped pyridine or unreacted cholesterol. CHP tends to form solvates.
The "Double-Wash" Protocol
-
Quench & Acid Wash: Pour reaction mixture into ice-cold 1M HCl .
-
Extraction: Extract with Ethyl Acetate or Chloroform. Wash organic layer with brine.
-
Recrystallization (The Gatekeeper):
-
Solvent: Ethanol/Acetone (4:1 ratio) or pure Ethanol.
-
Procedure: Dissolve hot, cool slowly to Room Temp, then 4°C. Rapid cooling traps impurities.
-
Data: Solvent Impact on Purity[1]
| Solvent System | Yield (%) | Purity (HPLC) | Crystal Habit | Risk Factor |
| Ethanol (Hot) | 65-70% | >98% | Fine Needles | Good balance of yield/purity. |
| Acetone/Water | 80% | ~94% | Amorphous/Clumped | Traps unreacted cholesterol. |
| Acetic Acid | 60% | >99% | Large Prisms | Hard to remove solvent traces. |
Module 3: Analytical Validation (Self-Validating System)
Do not rely on NMR alone. NMR is excellent for structure confirmation but poor for detecting 1-2% non-protonated impurities or inorganic salts.
The "Melting Point Gate" Strategy
Before injecting into an HPLC, check the Melting Point (MP).
-
Target MP: 162.0°C – 166.0°C.
-
Logic: CHP has a sharp melting point. If your batch melts at 158°C or has a broad range (>2°C), it contains unreacted cholesterol or solvent. Do not proceed to HPLC. Recrystallize immediately.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax ODS or equivalent), 5µm.
-
Mobile Phase: Acetonitrile : Isopropanol (50:50 v/v).[6]
-
Detection: UV @ 210 nm (Ester bond absorption).
-
Flow Rate: 1.0 mL/min.
-
Retention: CHP elutes before unreacted cholesterol due to the polar free acid group.
Troubleshooting Logic Flow
Figure 2: Decision tree for batch release. The Melting Point serves as the primary "Go/No-Go" gate.
Troubleshooting Guides (FAQ)
Q1: My product is an oil or a sticky solid, not a white powder. What happened? A: This is classic "Pyridinium inclusion." You likely skipped or rushed the acid wash step. Pyridine is a good solvent for CHP; if even trace amounts remain, it prevents crystal lattice formation.
-
Fix: Redissolve the sticky mass in Ethyl Acetate and wash vigorously with 1M HCl (2x) followed by water (2x) to remove the pyridine salt. Dry over
and strip solvent.
Q2: I see two spots on my TLC, but NMR shows the correct structure. A: The second spot is likely unreacted cholesterol. Because CHP and Cholesterol are structurally similar, they often co-crystallize.
-
Fix: TLC using Chloroform:Methanol (95:5). The CHP (containing a -COOH group) will streak or stay lower than the non-polar Cholesterol. If confirmed, recrystallize from hot ethanol. Cholesterol is more soluble in cold ethanol than CHP is, so it will stay in the mother liquor.
Q3: Can I use basic water (NaOH) to wash the reaction? A: ABSOLUTELY NOT. CHP is a Hydrogen Phthalate, meaning it has a free carboxylic acid group. Washing with base will deprotonate this acid, forming the Sodium salt (Cholesterol Sodium Phthalate), which acts as a soap/surfactant. You will create an unbreakable emulsion and lose your product into the aqueous layer. Always wash with Acid or neutral Brine.
References
-
NIST Chemistry WebBook. (2023). Cholesterol IR and Mass Spectra Data. National Institute of Standards and Technology.[7] Retrieved from [Link]
-
Hammad, S. M., et al. (1992).[6] HPLC Analysis of Cholesterol and Cholesteryl Esters.[1][6][8][9] Journal of Liquid Chromatography. (Contextualized via Lipid Maps protocols). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[5] Retrieved from [Link]
Sources
- 1. Combination of an enzymatic method and HPLC for the quantitation of cholesterol in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Cholesterol [webbook.nist.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Validation of Cholesterol Hydrogen Phthalate Using High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and excipients is a cornerstone of quality, safety, and efficacy. Cholesterol Hydrogen Phthalate (CHP), a cholesterol derivative, finds applications where its specific physicochemical properties are paramount. Consequently, a robust, validated analytical method to ascertain its purity is not merely a regulatory requirement but a scientific necessity.
This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Cholesterol Hydrogen Phthalate. We will delve into the rationale behind the method's development, present a detailed protocol, and objectively compare its performance against alternative analytical techniques. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and reproducibility in your laboratory.
Chapter 1: The Analyte Profile: Understanding Cholesterol Hydrogen Phthalate and Its Impurity Landscape
Cholesterol Hydrogen Phthalate (C₃₅H₅₀O₄) is an ester formed from the reaction of cholesterol with phthalic anhydride[1]. This synthesis pathway is the primary source of potential process-related impurities. A comprehensive purity analysis, therefore, must be capable of separating and quantifying the parent molecule from its likely contaminants.
The primary impurities to consider are:
-
Unreacted Starting Materials: Free Cholesterol and Phthalic Acid (the hydrolysis product of phthalic anhydride).
-
Synthesis By-products: Di-cholesteryl phthalate, a diester formed if a second cholesterol molecule reacts with the initial CHP product.
-
Degradation Products: Compounds resulting from the hydrolysis of the ester linkage or oxidation of the cholesterol backbone.
Caption: Relationship between Cholesterol Hydrogen Phthalate and its primary process-related impurities.
Chapter 2: The Primary Method: A Validated Reversed-Phase HPLC Protocol
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing CHP. Its suitability stems from its ability to separate non-volatile and semi-volatile compounds with high resolution and sensitivity without the need for chemical derivatization, which is often a requirement for techniques like Gas Chromatography (GC)[2].
The core principle of this method is the differential partitioning of the analyte and its impurities between a non-polar stationary phase (the C18 column) and a polar mobile phase. The phthalate moiety in CHP provides a strong chromophore, allowing for sensitive UV detection.
Experimental Protocol: HPLC Purity Assay
This protocol is designed to provide robust separation between CHP and its key impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Cholesterol Hydrogen Phthalate reference standard (>99.5% purity).
-
Reference standards for potential impurities (e.g., Cholesterol, Phthalic Acid).
-
HPLC-grade Acetonitrile, Methanol, and water.
-
Phosphoric acid (85%).
2. Chromatographic Conditions:
The chosen conditions are optimized for the resolution of the acidic CHP and Phthalic Acid from the neutral Cholesterol. The acidic mobile phase ensures that the carboxyl groups are protonated, leading to sharp, symmetrical peaks.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent retention and resolution for the hydrophobic cholesterol backbone. |
| Mobile Phase | Acetonitrile : Water (85:15 v/v) with 0.1% Phosphoric Acid | The high organic content ensures elution of the highly non-polar cholesterol and CHP, while the acid suppresses ionization for better peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 35 °C | Ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 230 nm and 205 nm | 230 nm provides good sensitivity for the phthalate chromophore. 205 nm is effective for detecting cholesterol and related sterols that lack strong chromophores[3][4]. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 30 minutes | Sufficient to elute all potential impurities, including the highly retained Di-cholesteryl phthalate. |
3. Preparation of Solutions:
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve Cholesterol Hydrogen Phthalate reference standard in the diluent.
-
Impurity Stock Solution: Prepare a mixed stock solution of Cholesterol and Phthalic Acid in the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the Cholesterol Hydrogen Phthalate sample to be tested in the diluent. This higher concentration is used for the detection of trace impurities.
4. System Suitability Testing (SST):
Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step in any validated method[5]. A solution containing CHP and spiked impurities is injected.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) for CHP | 0.8 – 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) for CHP | > 2000 | Measures column efficiency and the overall health of the system. |
| Resolution (Rs) between key peaks | > 2.0 | Confirms that adjacent impurity peaks are baseline separated from CHP. |
| %RSD of Peak Area (n=5 injections) | < 1.0% | Demonstrates the precision of the injection and detection system. |
Chapter 3: Method Validation: Building a Self-Validating System
Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose[6]. The following parameters, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.
Caption: A typical workflow for HPLC method validation from development to implementation.
Validation Parameter Summary
The table below summarizes the key validation experiments and typical acceptance criteria.
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject diluent, placebo, individual impurity standards, and a spiked sample. | No interfering peaks at the retention time of CHP and its impurities. Peak purity analysis (PDA) should pass. |
| Linearity | Analyze 5-7 concentration levels of CHP (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which linearity, accuracy, and precision are acceptable. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate % recovery. | Mean recovery between 98.0% and 102.0%[7]. |
| Precision | Repeatability: 6 sample preps at 100%. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) of 10 for LOQ and 3 for LOD, or from standard deviation of the response. | The LOQ must be sufficiently low to quantify impurities at their specification limits. |
| Robustness | Systematically vary method parameters (flow rate ±10%, temp ±5°C, mobile phase organic content ±2%). | System suitability parameters must still be met. No significant impact on quantitative results. |
Chapter 4: A Comparative Analysis with Alternative Techniques
While HPLC is the gold standard, it is instructive to compare it with other potential methods for purity determination to understand its advantages fully. Other methods for cholesterol analysis include GC and enzymatic assays[8][9].
| Feature | HPLC-UV/PDA | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Liquid-phase separation based on polarity. | Vapor-phase separation based on boiling point and polarity. | Quantitation based on the signal intensity of specific nuclei relative to an internal standard. |
| Derivatization | Not required. | Required. Silylation is necessary to make CHP volatile, adding time and potential for error[2]. | Not required. |
| Specificity | High. Excellent separation of non-volatile impurities like phthalic acid. | High. Can provide excellent resolution but may not be suitable for thermally labile compounds. | Very High. Provides structural confirmation. Can be difficult to resolve signals in complex mixtures. |
| Sensitivity | High. Easily achieves low µg/mL to ng/mL detection limits. | Very High. FID and MS detectors are extremely sensitive. | Low. Generally requires mg-level sample quantities. |
| Throughput | Moderate to High. Typical run times are 20-40 minutes. | Moderate. Run times can be similar to HPLC, but sample preparation (derivatization) is longer. | Low. Longer acquisition times are needed for good signal-to-noise. |
| Primary Method? | No (requires a reference standard). | No (requires a reference standard). | Yes. Can provide a direct purity value without needing a specific CHP standard. |
| Best For | Routine QC, purity testing, stability studies, and impurity profiling. | Analysis of volatile impurities or when very high sensitivity is required for specific analytes. | Characterization of reference standards, purity assignment where no standard exists. |
Conclusion
The validation of Cholesterol Hydrogen Phthalate purity is a critical task in pharmaceutical development and quality control. This guide has detailed a robust, reliable, and self-validating Reversed-Phase HPLC method that is eminently suitable for this purpose. The causality behind the selection of chromatographic parameters—from the C18 column to the acidified mobile phase—is rooted in the chemical nature of CHP and its potential impurities, ensuring a scientifically sound approach.
While alternative methods like GC and qNMR have their place in analytical science, the HPLC method presented here offers the optimal balance of specificity, sensitivity, and throughput for routine quality control environments. Its ability to analyze the compound in its native state without derivatization preserves the integrity of the sample and streamlines the analytical workflow. By adhering to the principles of system suitability and rigorous method validation, laboratories can ensure that their purity data is not only accurate but also defensible, underpinning the quality and safety of the final drug product.
References
-
Simple HPLC Analysis of Tocopherols and Cholesterol from Specimens of Animal Origin . Available at: [Link]
-
Analysis of cholesterol in mouse brain by HPLC with UV detection . PubMed. Available at: [Link]
-
Analysis of cholesterol in mouse brain by HPLC with UV detection . PubMed Central. Available at: [Link]
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas . Agilent. Available at: [Link]
-
Reversed-Phase HPLC Determination of Cholesterol in Food Items . Digital Commons@ETSU. Available at: [Link]
-
A General Review of Methodologies Used in the Determination of Cholesterol (C27H46O) Levels in Foods . MDPI. Available at: [Link]
-
Determination of Cholesterol in Milk and Dairy Products - by High-Performance Liquid Chromatography . Asian-Australasian Journal of Animal Sciences. Available at: [Link]
-
Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives . NISCAIR Online Periodicals Repository. Available at: [Link]
-
Cholesteryl hydrogen phthalate . PubChem. Available at: [Link]
-
Analytical methods for cholesterol quantification . PubMed Central. Available at: [Link]
-
Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials . PubMed Central. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharmaguideline. Available at: [Link]
-
Determination of cholesterol and four phytosterols in foods without derivatization by gas chromatography-tandem mass spectrometry . ResearchGate. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. Available at: [Link]
-
Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives | Request PDF . ResearchGate. Available at: [Link]
-
Validating Analytical Methods in Pharmaceuticals . Pharmuni. Available at: [Link]
-
Safety Data Sheet: Potassium hydrogen phthalate . Carl ROTH. Available at: [Link]
-
Potassium hydrogen phthalate . Wikipedia. Available at: [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . Kineticos. Available at: [Link]
-
Cholesterol-impurities . Pharmaffiliates. Available at: [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis . Sema Quality. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. animbiosci.org [animbiosci.org]
- 3. Analysis of cholesterol in mouse brain by HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Cholesterol Hydrogen Phthalate and cholesteryl hemisuccinate
Content Type: Technical Comparison Guide Audience: Formulation Scientists, Lipid Chemists, and Drug Delivery Specialists
Executive Summary
In the development of lipid nanoparticles (LNPs) and pH-sensitive liposomes, the selection of sterol stabilizers is critical for membrane integrity and payload release. This guide compares Cholesteryl Hemisuccinate (CHS) , the industry standard for pH-responsive formulations, against Cholesterol Hydrogen Phthalate (CHP) , a structural analog often mistaken as a viable alternative due to chemical similarity.
Key Takeaway: While both compounds modify membrane fluidity, CHS is the superior and clinically validated choice for drug delivery due to its metabolic safety profile (succinic acid release) and proven pH-switch mechanism. CHP poses significant toxicity risks (phthalate release) and is primarily reserved for industrial liquid crystal applications, making it unsuitable for in vivo pharmaceutical formulations.
Physicochemical Profile
The functional divergence between CHS and CHP stems from the headgroup chemistry: the aliphatic succinate versus the aromatic phthalate.
| Feature | Cholesteryl Hemisuccinate (CHS) | Cholesterol Hydrogen Phthalate (CHP) |
| CAS Number | 1510-21-0 | 6732-01-0 |
| Molecular Weight | 486.73 g/mol | 534.78 g/mol |
| Headgroup | Hemisuccinate (Aliphatic dicarboxylic acid ester) | Hydrogen Phthalate (Aromatic dicarboxylic acid ester) |
| pKa (approx.) | ~4.4 - 4.8 (Carboxylic acid) | ~3.0 - 3.5 (Aromatic carboxylic acid) |
| Solubility | Soluble in CHCl₃, MeOH, Ethanol (w/ heat) | Soluble in CHCl₃, Toluene; Poor in alcohols |
| Melting Point | ~178 °C | ~162–166 °C |
| Biocompatibility | High: Metabolizes to cholesterol & succinate (Krebs cycle intermediate) | Low/Toxic: Metabolizes to cholesterol & phthalic acid (Endocrine disruptor) |
| Primary Application | pH-sensitive liposomes, Membrane protein crystallization | Liquid crystals, Chemical intermediates |
Mechanistic Analysis: The pH-Switch
The primary utility of CHS in drug delivery is its ability to act as a "pH sensor" within a lipid bilayer.
CHS: The Endosomal Escape Switch
CHS mimics cholesterol at neutral pH (7.4) due to the anionic charge of the succinate headgroup, which stabilizes the bilayer structure (often in combination with DOPE).
-
Mechanism: Upon endocytosis, the pH drops to ~5.0–5.5. The carboxyl group of CHS becomes protonated (neutral).
-
Result: The loss of charge eliminates electrostatic repulsion and changes the molecular shape from cylindrical to cone-shaped. This destabilizes the bilayer, promoting fusion with the endosomal membrane and releasing the payload into the cytoplasm.
CHP: The Steric Barrier
CHP contains a rigid aromatic phthalate ring. While it can intercalate into membranes:[1]
-
Steric Hindrance: The bulky aromatic ring disrupts tight lipid packing more aggressively than the aliphatic succinate chain.
-
Ionization Profile: The lower pKa of the phthalate group means it remains ionized at lower pH levels compared to CHS, potentially failing to trigger the necessary membrane destabilization within the early endosome.
Visualizing the Mechanism
The following diagram illustrates the critical difference in the "Endosomal Escape" pathway, highlighting why CHS functions as a switch while CHP fails or poses risks.
Figure 1: Mechanism of Action. Top path: CHS enables pH-triggered release. Bottom path: CHP degradation leads to toxic metabolites.
Experimental Protocol: Preparation of pH-Sensitive CHS Liposomes
Objective: Create fusogenic liposomes using CHS and DOPE (Dioleoylphosphatidylethanolamine) to demonstrate pH sensitivity. This protocol is self-validating via a turbidity assay.
Materials:
-
DOPE (10 mg)
-
Cholesteryl Hemisuccinate (CHS) (5 mg)
-
Chloroform/Methanol (2:1 v/v)
-
PBS (pH 7.[2]4) and Acetate Buffer (pH 5.0)
Workflow:
-
Solubilization: Dissolve DOPE and CHS (molar ratio ~3:2) in 2 mL of Chloroform/Methanol mixture in a round-bottom flask. Note: CHS requires sonication or slight warming (40°C) to dissolve completely compared to pure cholesterol.
-
Film Formation: Evaporate solvent under rotary vacuum at 45°C to form a thin, translucent lipid film. Dry overnight under high vacuum to remove trace solvents.
-
Hydration: Hydrate the film with 1 mL PBS (pH 7.4). Vortex vigorously for 2 minutes.
-
Validation Point: The solution should appear milky/cloudy (Multilamellar Vesicles).
-
-
Sizing: Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Result: The solution becomes translucent/clear (Large Unilamellar Vesicles).
-
-
pH Sensitivity Assay (The Test):
-
Aliquot 100 µL of liposomes into two cuvettes.
-
Cuvette A: Add 900 µL PBS (pH 7.4).
-
Cuvette B: Add 900 µL Acetate Buffer (pH 5.0).
-
Observation: Measure Absorbance at 400 nm (OD400) after 10 minutes.
-
Expected Result: Cuvette A remains clear. Cuvette B shows a sharp increase in turbidity (aggregation/fusion), confirming the CHS pH-switch is active.
-
Safety & Regulatory Grounding
The choice between CHS and CHP is ultimately a safety decision.
-
CHS (Safe): Upon hydrolysis by esterases, CHS yields cholesterol and succinic acid . Succinic acid is a natural intermediate of the Krebs cycle (citric acid cycle) and is readily metabolized by cells without toxicity.
-
CHP (Unsafe): Hydrolysis yields cholesterol and phthalic acid . Phthalates and their metabolites are classified as endocrine-disrupting chemicals (EDCs).[3] They are subject to strict regulatory limits (REACH, FDA) and are generally avoided in parenteral formulations.
References
-
BenchChem. (2025).[4] A biophysical comparison of Cholesteryl hemisuccinate and cholesterol in artificial membranes.[4][5][6][7] Retrieved from
-
PubChem. (n.d.). Cholesteryl hemisuccinate (Compound Summary).[4][5][7] National Library of Medicine. Retrieved from
- Hafez, I. M., & Cullis, P. R. (2001). Roles of lipid polymorphism in intracellular delivery. Advanced Drug Delivery Reviews.
-
Sigma-Aldrich. (n.d.). Cholesterol Hydrogen Phthalate Product Specification. Retrieved from
-
National Institute of Environmental Health Sciences. (2021). Phthalates: The specific toxicity of phthalic acid derivatives. Retrieved from
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How well does cholesteryl hemisuccinate mimic cholesterol in saturated phospholipid bilayers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesteryl hemisuccinate as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholesterol and its pH-Responsive Analogue, Cholesterol Hydrogen Phthalate, on Lipid Bilayer Properties
A Technical Guide for Researchers in Drug Delivery and Membrane Biophysics
In the realm of lipid bilayer research and its application in advanced drug delivery systems, the choice of sterol component is critical in defining the physicochemical properties and ultimate functionality of the liposomal carrier. While cholesterol is the archetypal membrane stabilizer, its synthetic derivative, Cholesterol Hydrogen Phthalate (CHP), offers a unique pH-responsive capability that has garnered significant interest for targeted drug release in acidic microenvironments, such as those found in tumors or endosomal compartments. This guide provides a comprehensive, data-driven comparison of the effects of these two sterols on lipid bilayers, offering insights into their distinct mechanisms of action and guidance for their application in research and development.
Molecular Structures: A Tale of Two Headgroups
At their core, both cholesterol and CHP share the same rigid, tetracyclic steroid ring structure and a flexible hydrocarbon tail, which are responsible for their insertion into the lipid bilayer. The key difference lies in their hydrophilic headgroups. Cholesterol possesses a simple hydroxyl (-OH) group, which is capable of forming hydrogen bonds with the phosphate and ester groups of phospholipids.[1] In contrast, CHP has a phthalic acid moiety esterified to the 3-β-hydroxyl group, introducing a carboxylic acid group that can be ionized depending on the ambient pH. This seemingly small modification has profound implications for the behavior of CHP in lipid bilayers.
Impact on Lipid Bilayer Properties: A Comparative Overview
The inclusion of either cholesterol or CHP into a phospholipid bilayer significantly alters its properties. However, the nature and magnitude of these changes, particularly in response to pH, are markedly different.
At Physiological pH (pH 7.4)
At neutral pH, the carboxylic acid group of CHP is deprotonated, rendering it anionic. This negative charge influences its interaction with the phospholipid headgroups and the overall membrane stability.
-
Membrane Stability and Fluidity: Both cholesterol and CHP enhance the stability of lipid bilayers. Differential Scanning Calorimetry (DSC) studies on dipalmitoylphosphatidylcholine (DPPC) liposomes have shown that both sterols decrease the enthalpy (ΔH) of the main phase transition, indicating a fluidizing effect on the gel-phase membrane.[2] Interestingly, some studies suggest that cholesteryl hemisuccinate (CHEMS), a close analogue of CHP, is more effective than cholesterol at increasing the stability of DPPC membranes.[2][3] This enhanced stability is attributed to both hydrogen bonding and electrostatic interactions between CHEMS and the phospholipid headgroups.[3] In the liquid-crystalline phase, however, cholesterol is generally more effective at reducing acyl chain mobility and interfacial hydration compared to CHEMS.[4]
-
Lipid Packing and Ordering: Molecular dynamics (MD) simulations have revealed that in its deprotonated (anionic) state, CHEMS has a weaker ordering effect on lipid acyl chains compared to cholesterol.[5][6] This is likely due to electrostatic repulsion between the anionic headgroups of CHEMS and the phosphate groups of the phospholipids, which may alter its orientation and depth of insertion in the bilayer.
At Acidic pH (pH < 6.5)
The behavior of CHP-containing lipid bilayers changes dramatically in an acidic environment. This pH-responsiveness is the hallmark of CHP and its primary advantage in drug delivery applications.
-
Protonation and Loss of Stability: As the pH drops below its pKa (around 5.8 for the similar CHEMS), the carboxylic acid group of CHP becomes protonated.[7] This neutralizes its negative charge, leading to a significant change in its interaction with the surrounding lipids. The loss of electrostatic repulsion and potential changes in hydrogen bonding patterns can lead to a destabilization of the lipid bilayer.[8]
-
Phase Transitions and Fusogenicity: The protonation of CHP can induce a phase transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase.[9][10] This structural rearrangement is highly fusogenic, meaning it promotes the merging of the liposome membrane with other membranes, such as the endosomal membrane. This fusion event is the key mechanism for the release of encapsulated contents into the cytoplasm of target cells.[9] Cholesterol, lacking an ionizable group, does not exhibit this pH-dependent phase behavior. While cholesterol can promote the formation of curved fusion intermediates, its role in fusion is not triggered by pH in the same manner as CHP.[11]
Quantitative Comparison of Effects on Lipid Bilayers
The following table summarizes the key differences in the effects of cholesterol and CHP on lipid bilayer properties, based on available experimental and computational data.
| Property | Cholesterol | Cholesterol Hydrogen Phthalate (CHP) |
| pH-Responsiveness | None | High (destabilizes and becomes fusogenic at acidic pH) |
| Membrane Stability (Neutral pH) | High | Very High (potentially greater than cholesterol)[2][3] |
| Acyl Chain Ordering (Neutral pH) | High | Moderate (weaker than cholesterol when deprotonated)[5][6] |
| Interfacial Hydration (Neutral pH) | Decreases | Less effective at decreasing than cholesterol[4] |
| Phase Behavior (Acidic pH) | Remains in lamellar phase | Can induce a transition to the fusogenic hexagonal (HII) phase[9][10] |
| Mechanism of Action | Modulates fluidity and packing through van der Waals and hydrogen bonding interactions. | At neutral pH, stabilizes through electrostatic and hydrogen bonding. At acidic pH, protonation leads to loss of repulsion and phase transition. |
Experimental Protocols for Characterizing Sterol-Containing Lipid Bilayers
To empirically validate the effects discussed above, several biophysical techniques are employed. Below are outlines of key experimental protocols.
Preparation of Sterol-Containing Liposomes
The thin-film hydration method is a common and reliable technique for preparing liposomes incorporating either cholesterol or CHP.
Protocol:
-
Lipid Film Formation: Dissolve the desired phospholipids (e.g., DPPC, DOPE) and either cholesterol or CHP in a suitable organic solvent mixture (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Desiccation: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS at pH 7.4) by vortexing or gentle agitation. For entrapping a hydrophilic drug, the drug is dissolved in the hydration buffer.
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, the liposome suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the gel-to-liquid crystalline phase transition temperature (Tm) and the enthalpy of this transition (ΔH).
Protocol:
-
Sample Preparation: Transfer a precise amount of the liposome suspension into an aluminum DSC pan and seal it. Prepare a reference pan with the same buffer.
-
Thermal Analysis: Place the sample and reference pans in the DSC instrument.
-
Heating/Cooling Scans: Subject the sample to a controlled heating and cooling cycle (e.g., from 20°C to 60°C at a rate of 1-2°C/min).
-
Data Analysis: The Tm is determined as the peak temperature of the endothermic transition, and the ΔH is calculated from the area under the peak. A decrease in ΔH upon addition of a sterol indicates its interaction with and fluidization of the lipid acyl chains.
X-ray Diffraction
X-ray diffraction provides detailed structural information about the lipid bilayer, including its thickness and the packing of the lipid acyl chains.
Protocol:
-
Sample Preparation: Prepare highly oriented multilayer specimens by depositing the liposome suspension onto a solid support and allowing it to slowly dry under controlled humidity.
-
Data Acquisition: Mount the sample in an X-ray beam and collect the diffraction pattern. Small-angle X-ray scattering (SAXS) provides information on the lamellar repeat spacing (d-spacing), which is related to the bilayer thickness. Wide-angle X-ray scattering (WAXS) gives information about the packing of the hydrocarbon chains.
-
Data Analysis: The bilayer thickness can be calculated from the positions of the Bragg peaks in the SAXS pattern. Changes in bilayer thickness upon incorporation of the sterols can thus be quantified.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Interactions of Cholesterol and CHP with Phospholipids at pH 7.4.
Caption: pH-Triggered Destabilization and Fusion of a CHP-Containing Liposome.
Caption: Workflow for Preparing and Characterizing Sterol-Containing Liposomes.
Conclusion: Choosing the Right Sterol for the Job
The choice between cholesterol and Cholesterol Hydrogen Phthalate is fundamentally a choice between stability and stimulus-responsiveness. Cholesterol remains the gold standard for creating stable, robust liposomal formulations for general drug delivery applications. Its ability to modulate membrane fluidity and reduce permeability is well-established and highly reliable.
CHP, on the other hand, is a specialized tool for advanced drug delivery systems that require targeted release in response to an acidic trigger. Its unique pH-dependent fusogenic properties make it an invaluable component in the design of "smart" liposomes for cancer therapy and intracellular delivery of therapeutic agents. However, researchers must be mindful of the potential for reduced ordering and altered stability at physiological pH compared to cholesterol.
Ultimately, the selection of the appropriate sterol will depend on the specific goals of the research or therapeutic application. A thorough understanding of their distinct effects on lipid bilayers, as outlined in this guide, is essential for the rational design and successful implementation of next-generation lipid-based delivery systems.
References
-
[Anonymous]. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes]. PubMed. [Link]
-
[Anonymous]. Cholesteryl hemisuccinate as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d. PubMed. [Link]
-
[Anonymous]. Cholesteryl hemisuccinate as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d | Request PDF. ResearchGate. [Link]
-
[Anonymous]. The Role of Cholesterol in Membrane Fusion. PMC. [Link]
-
[Anonymous]. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide. PMC. [Link]
-
[Anonymous]. Cholesteryl hemisuccinate | C31H50O4 | CID 65082. PubChem. [Link]
-
[Anonymous]. Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior. NanoMedicines Research Group. [Link]
-
[Anonymous]. Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior. PubMed. [Link]
-
[Anonymous]. Cholesteryl Hemisuccinate Is Not a Good Replacement for Cholesterol in Lipid Nanodiscs. MDPI. [Link]
-
[Anonymous]. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin. MDPI. [Link]
-
[Anonymous]. How well does cholesteryl hemisuccinate mimic cholesterol in saturated phospholipid bilayers?. PubMed. [Link]
-
[Anonymous]. Effect of cholesteryl hemisuccinate on the interfacial properties of phosphatidylcholine bilayers. PubMed. [Link]
-
[Anonymous]. An X-ray diffraction analysis of oriented lipid multilayers containing basic proteins. PubMed. [Link]
-
[Anonymous]. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol. PMC. [Link]
-
[Anonymous]. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations. MDPI. [Link]
-
[Anonymous]. X-ray diffraction studies of oriented lipid bilayers. ResearchGate. [Link]
-
[Anonymous]. X-ray diffraction studies of lipid phase transitions in hydrated mixtures of cholesterol and diacylphosphatidylcholines and their relevance to the structure of biological membranes. Sci-Hub. [Link]
-
[Anonymous]. [2507.21622] Dual effect of cholesterol on interfacial water dynamics in lipid membranes: Interplay between membrane packing and hydration. arXiv. [Link]
-
[Anonymous]. X-Ray diffraction studies of lipid phase transitions in cholesterol-rich membranes at sub-zero temperatures. DOI. [Link]
-
[Anonymous]. Cholesterol in model membranes. A molecular dynamics simulation. PMC. [Link]
-
[Anonymous]. Cholesterol hemisuccinate: a selective inhibitor of family X DNA polymerases. PubMed. [Link]
-
[Anonymous]. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design. MDPI. [Link]
-
[Anonymous]. The Interaction of Bio-Molecules with Lipid Membranes Studied by X-ray Diffraction. Maikel Rheinstädter. [Link]
-
[Anonymous]. Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes. MDPI. [Link]
Sources
- 1. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesteryl hemisuccinate as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cholesteryl hemisuccinate on the interfacial properties of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. How well does cholesteryl hemisuccinate mimic cholesterol in saturated phospholipid bilayers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol in model membranes. A molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. liposomes.ca [liposomes.ca]
- 9. Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Cholesterol in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validating Fusogenic Capabilities of Cholesterol Hydrogen Phthalate Vesicles
This guide outlines a rigorous validation framework for Cholesterol Hydrogen Phthalate (CH-H-Pht) vesicles, positioning them against the industry "Gold Standard," Cholesteryl Hemisuccinate (CHEMS) .
Executive Summary: The Case for Phthalate Derivatives
In the development of intracellular drug delivery systems, Endosomal Escape remains the rate-limiting step. While Cholesteryl Hemisuccinate (CHEMS) combined with DOPE is the benchmark for pH-sensitive liposomes (PSLs), its pKa (~5.[1][2]8) and aliphatic flexibility can sometimes lead to premature leakage or insufficient fusion pressure.
Cholesterol Hydrogen Phthalate (CH-H-Pht) introduces an aromatic phthalate headgroup. We hypothesize that the rigid planar structure and
-
Enhanced Stability at Neutral pH: Tighter membrane packing reduces leakage in circulation (pH 7.4).
-
Sharper Fusogenic Transition: The steric bulk of the aromatic ring upon protonation may induce a more aggressive hexagonal phase (
) transition in DOPE bilayers than the flexible succinate chain.
This guide provides the protocols to validate these claims experimentally.
Chemical Competency & Mechanistic Logic
Structural Comparison
-
CHEMS (Benchmark): Cholesterol esterified with succinic acid.[1][3] Flexible aliphatic linker.
-
CH-H-Pht (Target): Cholesterol esterified with phthalic acid. Rigid aromatic linker.
The Fusogenic Mechanism
Both molecules function as "DOPE stabilizers" at neutral pH. DOPE naturally prefers the inverted hexagonal phase (
The Trigger: At acidic pH (5.0–6.0), the carboxyl group protonates. The headgroup becomes neutral and hydrophobic.
-
Loss of Repulsion: Bilayer stabilization is lost.
-
Phase Transition: DOPE reverts to the
phase. -
Membrane Fusion: The vesicle membrane fuses with the endosomal membrane, releasing contents into the cytosol.
Figure 1: Mechanistic pathway of pH-triggered destabilization in CH-H-Pht/DOPE vesicles.
Validation Pillar 1: Physicochemical Characterization
Before assessing fusion, the pKa of the vesicle surface must be determined. This dictates the "trigger point."
Experiment A: Surface pKa Determination (TNS Assay)
Objective: Determine the apparent pKa of CH-H-Pht in a lipid bilayer. Method: Use 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS), a probe that becomes fluorescent when bound to a neutral/hydrophobic membrane surface but is quenched in water. As the lipid protonates, TNS binding increases.
Protocol:
-
Prepare liposomes (CH-H-Pht:DOPE 2:3 molar ratio) in buffers ranging from pH 4.0 to 8.5.
-
Add TNS (final conc. 6 µM).
-
Measure Fluorescence (Ex: 321 nm, Em: 445 nm).
-
Data Analysis: Plot Fluorescence vs. pH. The inflection point is the apparent pKa.
Success Criteria:
-
CHEMS Control: pKa should be ~5.8.
-
CH-H-Pht Target: A pKa between 5.0 and 6.5 is viable. A lower pKa (e.g., 4.5) implies fusion only occurs in late lysosomes (too late for labile drugs).
Validation Pillar 2: Fusogenic Potency (The Core)
This is the critical validation step. You must prove that CH-H-Pht vesicles fuse specifically due to pH drops, not non-specific instability.
Experiment B: FRET-Based Lipid Mixing Assay
Objective: Quantify membrane fusion kinetics. Principle: Incorporate two fluorophores (NBD-PE and Rhodamine-PE) into the "donor" liposomes. When close, Rhodamine quenches NBD (FRET). Upon fusion with unlabeled "acceptor" liposomes, the lipids dilute, FRET decreases, and NBD fluorescence increases.
Protocol:
-
Donor Liposomes: CH-H-Pht/DOPE/NBD-PE/Rh-PE (57:39:2:2).
-
Acceptor Liposomes: CH-H-Pht/DOPE (60:40) or Endosomal Mimic (PC/PE/Chol).
-
Mixing: Mix Donor and Acceptor (1:4 ratio) in pH 7.4 buffer.
-
Trigger: Inject acid to reach pH 5.0, 5.5, 6.0, 6.5.
-
Measurement: Monitor NBD fluorescence (Ex: 460 nm, Em: 530 nm) over 10 minutes.
-
Calibration: Add 0.1% Triton X-100 at the end to define 100% mixing (infinite dilution).
Calculation:
Experiment C: Calcein Leakage Assay (Content Release)
Objective: Confirm that fusion leads to payload release. Protocol:
-
Encapsulate high-concentration Calcein (80 mM) in vesicles (Self-quenched).
-
Release dilutes Calcein, relieving quenching
Fluorescence spike.
Data Presentation & Expected Outcomes
Summarize your validation data in the following comparative format.
Table 1: Comparative Performance Matrix (Template)
| Parameter | CHEMS/DOPE (Control) | CH-H-Pht/DOPE (Test) | Interpretation |
| Apparent pKa | 5.8 ± 0.1 | TBD (Hypothesis: ~5.5) | Lower pKa = Late endosome targeting. |
| Size (pH 7.4) | 120 nm | 120 nm | Should be similar. |
| Zeta Potential (pH 7.4) | -25 mV | TBD (Likely more negative) | Phthalate may ionize more strongly. |
| Leakage at pH 7.4 (24h) | ~15% | < 10% (Target) | Rigid phthalate should reduce leakage. |
| Fusion % at pH 5.0 | ~60-70% | > 75% (Target) | Aromatic destabilization should be stronger. |
Detailed Experimental Workflow
Figure 2: Step-by-step experimental workflow for validating CH-H-Pht vesicles.
Synthesis Protocol (Self-Validating)
To ensure the material used is authentic, synthesize CH-H-Pht in-house.
-
Reagents: Cholesterol (1 eq), Phthalic Anhydride (1.5 eq), Pyridine (Solvent/Catalyst).
-
Reaction: Reflux at 90°C for 6 hours.
-
Quench: Pour into ice-cold dilute HCl (precipitates the product and removes pyridine).
-
Purification: Recrystallize from Ethanol/Acetone.
-
Validation Check:
-
TLC: Mobile phase (Chloroform:Methanol 95:5). Product should have lower
than cholesterol but higher than phthalic acid. -
NMR: Look for aromatic protons (7.5–8.0 ppm) and the disappearance of the cholesterol C3-OH signal.
-
References
-
Hafez, I. M., & Cullis, P. R. (2000). Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior.[1][4] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
-
Sudhakar, B., et al. (2022). pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin. Pharmaceutics. Link
-
Struck, D. K., Hoekstra, D., & Pagano, R. E. (1981). Use of resonance energy transfer to monitor membrane fusion. Biochemistry. Link
-
Alam, M., et al. (2012). Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry. Link
Sources
cross-validation of different analytical methods for Cholesterol Hydrogen Phthalate analysis
The following guide details the cross-validation of analytical methods for Cholesterol Hydrogen Phthalate (CHP) , CAS 6732-01-0. This document is structured to serve as an operational standard for analytical laboratories in drug development and quality control.
Content Type: Technical Comparison Guide Subject: Cross-Validation of HPLC-UV vs. Potentiometric Titration Target Audience: Analytical Scientists, QC Managers, Drug Development Researchers[1][2]
Executive Summary: The Analytical Challenge
Cholesterol Hydrogen Phthalate (CHP) presents a unique analytical duality. It consists of a lipophilic steroid backbone (cholesterol) esterified with a phthalic acid moiety.[1][2] This structure imparts two distinct chemical handles:[1]
-
The Chromophore (Phthalate): Unlike native cholesterol, which requires low-wavelength detection (<210 nm), CHP possesses a strong UV chromophore (benzene ring), enabling robust HPLC-UV analysis at 254 nm.[1][2]
-
The Acidic Proton (Hydrogen Phthalate): The mono-ester structure retains one free carboxylic acid group, making the molecule suitable for high-precision acid-base titration.[1][2]
The Core Directive: To validate the purity of CHP, one cannot rely on a single method. HPLC provides specificity (separating impurities), while Potentiometric Titration provides absolute stoichiometry (mass balance).[1][2] This guide outlines the cross-validation of these two orthogonal methods.
Methodological Landscape
| Feature | Method A: RP-HPLC (UV Detection) | Method B: Potentiometric Titration |
| Principle | Chromatographic separation based on hydrophobicity.[1][2] | Stoichiometric neutralization of the free carboxylic acid.[1] |
| Primary Output | Purity (% Area), Impurity Profile. | Assay (% w/w), Absolute Purity. |
| Specificity | High. Distinguishes CHP from free cholesterol and phthalic acid.[1][2] | Low. Any acidic impurity (e.g., residual phthalic acid) contributes to the signal.[1] |
| Precision | Good (RSD < 1.0%).[1][2] | Excellent (RSD < 0.2%).[1][2] |
| Role | Qualitative ID & Impurity Quantification. | Quantitative Assay (Primary Standard Grade). |
Deep Dive: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Rationale: This method is designed to separate CHP from its likely degradation products: Free Cholesterol (hydrolysis product) and Phthalic Acid.[1][2]
Instrument Setup:
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]
-
Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1][2]
-
Temperature: 30°C.
-
Detection: 254 nm (primary for CHP/Phthalic acid), 205 nm (secondary for Free Cholesterol).[1][2]
Mobile Phase Strategy: CHP is highly lipophilic.[1][2] A standard aqueous mobile phase may cause precipitation or excessive retention.[1][2]
-
Gradient: Isocratic or shallow gradient (e.g., 80:20 ACN:IPA) to ensure solubility and elution < 15 mins.
Workflow Diagram (HPLC Logic):
Caption: Dual-wavelength strategy ensures detection of both the UV-active ester and the UV-inactive hydrolysis product.
Protocol B: Potentiometric Titration (The Absolute Assay)
Rationale: Because CHP has a high molecular weight (534.8 g/mol ) and a single acidic proton, it acts as an excellent primary standard equivalent.[1][2] Titration eliminates reference standard dependency.[1][2]
Reagents:
-
Titrant: 0.1 N Sodium Hydroxide (NaOH) or Tetrabutylammonium Hydroxide (TBAH) for non-aqueous titration.[1][2]
-
Solvent: THF:Ethanol (1:[1][2]1) or Chloroform:Methanol.[1][2][3][4] CHP is insoluble in water; non-aqueous conditions are mandatory.[1][2]
-
Electrode: Glass pH electrode (calibrated) or Ag/AgCl reference.
Procedure:
-
Accurately weigh ~250 mg of dried CHP into a titration vessel.
-
Dissolve in 50 mL of selected solvent (blank corrected).
-
Titrate with 0.1 N NaOH potentiometrically to the inflection point.
-
Calculation:
Where Eq.Wt of CHP = 534.78 mg/mEq.[1][2]
Cross-Validation & Data Interpretation
The true power of this guide lies in comparing the results. You must perform both methods on the same batch.
Scenario Analysis Table:
| Scenario | HPLC Purity (Area %) | Titration Assay (% w/w) | Interpretation & Root Cause |
| Ideal | 99.8% | 99.7% | Validated. The material is pure. Methods corroborate each other.[1][2][5] |
| Type I Error | 99.9% | 105.2% | Solvent Trap. Sample likely contains residual solvent or moisture, or the titrant normality is off.[1] HPLC "sees" only the peak; Titration sees mass.[1][2] |
| Type II Error | 99.9% | 95.0% | Inert Impurity. Sample contains inorganic salts or non-UV active, non-acidic fillers (e.g., silica).[1][2] HPLC misses them; Titration mass balance reveals the deficit.[1][2] |
| Type III Error | 95.0% | 99.5% | Acidic Impurity. The sample has hydrolyzed.[1][2] Free Phthalic Acid (MW 166) consumes titrant ~3x faster per gram than CHP.[1][2] High titration assay masks the degradation seen in HPLC.[1][2] |
Validation Decision Tree:
Caption: Logical flow for troubleshooting discrepancies between orthogonal analytical methods.
References
-
Sigma-Aldrich. Cholesterol Hydrogen Phthalate Product Specification & CAS 6732-01-0 Data. Retrieved from [1][2]
-
PubChem Database. Cholesteryl hydrogen phthalate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1][2]
-
Kolaric, L. et al. (2020).[1][2] The comparison of HPLC and spectrophotometric method for cholesterol determination. Potravinarstvo Slovak Journal of Food Sciences. Retrieved from
- Vertex AI Search.Analytical Methods for Phthalates and Cholesterol Derivatives.
Sources
- 1. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. journals.plos.org [journals.plos.org]
- 4. Analysis of cholesterol in mouse brain by HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
A Comparative Guide to the Biocompatibility of Nanoparticles Formulated with Cholesterol Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of nanomedicine, the quest for novel excipients that enhance drug delivery and targeting is perpetual. Cholesterol Hydrogen Phthalate (CHP) has emerged as a potential candidate for nanoparticle formulations, primarily owing to its structural similarity to other pH-sensitive lipids. This guide provides a comprehensive assessment of the biocompatibility of CHP-formulated nanoparticles, offering a comparative analysis with established alternatives and the supporting experimental rationale. As direct biocompatibility data for CHP-nanoparticles is not yet prevalent in published literature, this document will leverage data from analogous compounds and provide the necessary experimental frameworks for its evaluation.
The Rationale for Cholesterol Hydrogen Phthalate in Nanoparticle Formulation
Cholesterol and its derivatives are integral components of many successful nanoparticle systems, valued for their ability to modulate membrane fluidity and enhance stability[1][2][3]. The specific interest in Cholesterol Hydrogen Phthalate (CHP) stems from its hemiester structure, which is analogous to that of Cholesteryl Hemisuccinate (CHEMS). CHEMS is a well-documented pH-sensitive lipid used to formulate liposomes that trigger drug release in the acidic microenvironment of tumors or endosomes[4][5][6][7][8].
The phthalate moiety in CHP, with its carboxylic acid group, is hypothesized to confer a similar pH-responsive behavior. At physiological pH (7.4), the carboxyl group is deprotonated and negatively charged, contributing to a stable nanoparticle structure. Upon encountering a lower pH environment, such as in tumor tissues or within cellular compartments like endosomes and lysosomes, the carboxyl group becomes protonated. This charge neutralization is expected to destabilize the nanoparticle membrane, leading to the release of the encapsulated therapeutic agent.
Caption: Workflow for an in vivo acute toxicity study.
Conclusion and Future Perspectives
Cholesterol Hydrogen Phthalate presents an intriguing possibility for the development of pH-responsive nanoparticles. However, the lack of direct biocompatibility data necessitates a cautious and thorough evaluation. While its cholesterol component suggests a degree of biocompatibility, the phthalate moiety raises potential toxicity concerns that must be addressed through rigorous in vitro and in vivo testing.
This guide provides the foundational knowledge and experimental protocols for researchers to systematically assess the biocompatibility of novel CHP-formulated nanoparticles. By comparing their findings with the well-established safety profiles of alternatives like SLNs and NLCs, the scientific community can determine the viability of CHP as a safe and effective excipient in advanced drug delivery systems.
References
-
Request PDF. (2025). Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior. Retrieved from [Link]
-
The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC. (n.d.). Retrieved from [Link]
-
pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - MDPI. (2022, January 5). Retrieved from [Link]
-
A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC. (2020, March 13). Retrieved from [Link]
-
HDL as a drug and nucleic acid delivery vehicle - PMC - NIH. (2015, October 26). Retrieved from [Link]
-
Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. (n.d.). Retrieved from [Link]
-
Preparation and characterization of pH-sensitive vesicles made of cholesteryl hemisuccinate. (n.d.). Retrieved from [Link]
-
Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024, October 8). Retrieved from [Link]
-
Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In Vitro and In Vivo - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Toxicology of Nanoparticles in Drug Delivery - PMC - NIH. (n.d.). Retrieved from [Link]
-
Design of pH-Sensitive Nanovesicles via Cholesterol Analogue Incorporation for Improving in Vivo Delivery of Chemotherapeutics | ACS Applied Materials & Interfaces. (2018, January 17). Retrieved from [Link]
-
Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PubMed Central. (2022, December 31). Retrieved from [Link]
-
In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - Dove Medical Press. (2020, November 5). Retrieved from [Link]
-
Hemolysis induced by lipid nanoparticles. Erythrocytes suspension was... - ResearchGate. (n.d.). Retrieved from [Link]
-
Immune Implications of Cholesterol-Containing Lipid Nanoparticles - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells | Request PDF - ResearchGate. (2025, December 10). Retrieved from [Link]
-
Immune Implications of Cholesterol-Containing Lipid Nanoparticles | ACS Nano. (n.d.). Retrieved from [Link]
-
Toxicological profile of lipid-based nanostructures: are they considered as completely safe nanocarriers? - PubMed. (2020, February 13). Retrieved from [Link]
-
Nanotoxicology applied to solid lipid nanoparticles and nanostructured lipid carriers - a systematic review of in vitro data - PubMed. (n.d.). Retrieved from [Link]
-
An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC. (n.d.). Retrieved from [Link]
-
Evaluation of the biocompatibility of solid lipid nanoparticles of Myristyl Myristate in human blood cells - Salud, Ciencia y Tecnología. (n.d.). Retrieved from [Link]
-
Development of cationic solid lipid nanoparticles incorporating cholesteryl-9-carboxynonanoate (9CCN) for delivery of antagomiRs. (2024, February 27). Retrieved from [Link]
-
In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA - MDPI. (n.d.). Retrieved from [Link]
-
Comparison of Efficacy and Toxicity of Lipid Based and Polymeric Nano Drug Delivery Systems - ResearchGate. (2025, December 14). Retrieved from [Link]
-
A %Hemolysis occurred by different concentrations of lipid formulation,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Nanostructured Lipid Carriers to Enhance the Bioavailability and Solubility of Ranolazine: Statistical Optimization and Pharmacological Evaluations - MDPI. (2023, August 14). Retrieved from [Link]
-
In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA - ResearchGate. (2022, July 14). Retrieved from [Link]
-
Summary of lipid and cholesterol derivatives for lipid-based nanoparticles. - ResearchGate. (n.d.). Retrieved from [Link]
-
Bio-Inspired Polymeric Solid Lipid Nanoparticles for siRNA Delivery: Cytotoxicity and Cellular Uptake In Vitro - MDPI. (2024, November 24). Retrieved from [Link]
-
Cholesterol Used As Excipients for Lipid Nanoparticles - Labinsights. (2023, October 20). Retrieved from [Link]
-
Solid Lipid Nanoparticles: Overview on Excipients - Asian Journal of Pharmaceutical Technology and Innovation. (2013, December 30). Retrieved from [Link]
-
Haemolysis assay of RBSs exposed to different concentrations of NLC-RGD.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
High-density lipoprotein-like nanoparticles with cationic cholesterol derivatives for siRNA delivery - ResearchGate. (2025, November 1). Retrieved from [Link]
-
In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells | Scilit. (n.d.). Retrieved from [Link]
Sources
- 1. Immune Implications of Cholesterol-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and characterization of pH-sensitive vesicles made of cholesteryl hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparison Guide: Phase Behavior of Cholesterol Hydrogen Phthalate vs. Cholesteryl Benzoate
Executive Summary
This technical guide compares the phase behavior of Cholesteryl Benzoate , the historical benchmark of liquid crystals, with Cholesterol Hydrogen Phthalate (Cholesteryl Hydrogen Phthalate) , a derivative exhibiting complex non-equilibrium phase dynamics.
-
Cholesteryl Benzoate acts as a classic enantiotropic liquid crystal, displaying a stable cholesteric mesophase upon both heating and cooling.
-
Cholesterol Hydrogen Phthalate , due to its free carboxylic acid group, exhibits glassy liquid crystalline behavior. It often bypasses the stable mesophase upon heating but can be trapped in a "frozen" cholesteric state upon rapid cooling (quenching), representing a non-equilibrium state driven by hydrogen bonding networks.
This comparison is critical for researchers developing optical sensors, drug delivery matrices, or smart coatings, where the choice between thermodynamic stability (Benzoate) and glass-forming capability (Phthalate) dictates performance.
Chemical Structure & Mechanistic Logic
The divergence in phase behavior stems directly from the molecular architecture of the side groups attached to the cholesterol core.
Structural Comparison
-
Cholesteryl Benzoate: Contains a phenyl ring attached via an ester linkage. The molecule is rigid and planar, facilitating the stacking required for the helical twist of the cholesteric phase. Interactions are primarily van der Waals and
- stacking. -
Cholesterol Hydrogen Phthalate: Contains a phthalic acid monoester. Crucially, it possesses a free carboxylic acid (-COOH) group. This group introduces strong lateral hydrogen bonding. While this can stabilize dimers, it often disrupts the fluidity required for a stable mesophase at high temperatures, leading to glass formation or monotropic behavior.
Visualization of Structural Logic
The following diagram illustrates how the chemical substitution dictates the phase pathway.
Figure 1: Mechanistic flow from chemical structure to macroscopic phase behavior.
Comparative Phase Behavior Analysis
Cholesteryl Benzoate (The Benchmark)
Cholesteryl benzoate is the first discovered liquid crystal (Reinitzer, 1888).[1] It exhibits a reversible enantiotropic phase transition. This means the mesophase exists in a thermodynamically stable window between the solid crystal and the isotropic liquid.
-
Heating: Solid Crystal
Cholesteric Liquid Crystal Isotropic Liquid. -
Cooling: The reverse sequence occurs, often with vibrant color changes due to the helical pitch reflecting visible light (selective reflection).
Cholesterol Hydrogen Phthalate (The Variant)
Cholesterol hydrogen phthalate behaves differently due to the -COOH group. It is often characterized as a glass-forming liquid crystal.
-
Heating: The compound typically melts directly from a solid crystal to an isotropic liquid around 164-168°C . It may not show a mesophase upon heating (or the range is extremely narrow).
-
Cooling (Quenching): If the isotropic liquid is cooled rapidly, the molecules do not have time to crystallize. Instead, they become trapped in a glassy cholesteric state . This is a "frozen" liquid crystal where the helical order is preserved in a solid-like glass. This state is metastable (non-equilibrium).
Quantitative Data Summary
| Property | Cholesteryl Benzoate | Cholesterol Hydrogen Phthalate |
| Melting Point ( | 145–150 °C | 164–168 °C |
| Clearing Point ( | 178–180 °C | N/A (Direct melt) or Monotropic |
| Phase Type | Enantiotropic (Stable) | Glassy / Monotropic (Metastable) |
| Key Interaction | Hydrogen Bonding (Dimerization) | |
| Optical Texture | Oily Streaks / Focal Conic | Glassy Cholesteric (Frozen Color) |
Experimental Protocols for Verification
To validate these phases in your lab, use the following Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) workflows.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine transition temperatures and enthalpy changes.
-
Sample Prep: Weigh 3–5 mg of sample into an aluminum pan. Seal hermetically.
-
Cycle 1 (Heating): Heat from 25°C to 200°C at 10°C/min.
-
Observation (Benzoate): Two endothermic peaks (Crystal
LC, LC Isotropic). -
Observation (Phthalate): Single endothermic peak (Crystal
Isotropic).
-
-
Cycle 2 (Cooling): Cool from 200°C to 25°C at 10°C/min.
-
Observation (Benzoate): Two exothermic peaks.
-
Observation (Phthalate): Look for a glass transition (
) step-change rather than a sharp crystallization peak if quenching is fast enough.
-
Protocol: Polarized Optical Microscopy (POM)
Objective: Visualize textures and confirm mesophase type.[2]
-
Setup: Place sample between glass slide and coverslip on a hot stage.
-
Crossed Polarizers: Observe under crossed polarizers (
). -
Heating:
-
Quench Test (Phthalate Specific): Heat Phthalate to Isotropic (>170°C). Remove slide and place on a cool metal block.
-
Result: The sample may solidify into a transparent, colored solid (Glassy LC) rather than an opaque white crystal.
-
Experimental Workflow Diagram
Figure 2: Workflow for differentiating stable vs. glassy liquid crystals.
References
-
Reinitzer, F. (1888).[1] Beiträge zur Kenntniss des Cholesterins. Monatshefte für Chemie, 9, 421–441. (The foundational discovery of Cholesteryl Benzoate).
-
Tsuji, K., Sorai, M., & Seki, S. (1971). New Finding of Glassy Liquid Crystal – a Non-equilibrium State of Cholesteryl Hydrogen Phthalate. Bulletin of the Chemical Society of Japan, 44(5), 1452.[2] (Key paper identifying the glassy nature of the phthalate derivative).
-
Barrall, E. M., Porter, R. S., & Johnson, J. F. (1967). Heats of Transition for Some Cholesteryl Esters by Differential Scanning Calorimetry. The Journal of Physical Chemistry, 71(5), 1224–1228. (Thermodynamic data for benzoate).
Sources
evaluating Cholesterol Hydrogen Phthalate in various lipid compositions for optimal liposome performance
Executive Summary
Cholesterol Hydrogen Phthalate (CHP) represents a distinct class of "sterol-modified" lipids, serving as a functional alternative to the industry-standard Cholesteryl Hemisuccinate (CHEMS) . While both molecules introduce pH-sensitivity and negative surface charge to liposomes, CHP distinguishes itself through the phthalate headgroup , which contains an aromatic ring.
This structural difference imparts higher membrane rigidity and altered pKa profiles compared to the flexible aliphatic chain of CHEMS. This guide provides a rigorous framework for evaluating CHP in lipid bilayers, specifically for researchers aiming to optimize endosomal release while maximizing neutral-pH stability .
Part 1: The Chemistry of Sterol Modulators
To evaluate CHP effectively, one must understand its physicochemical divergence from standard Cholesterol and CHEMS.
| Feature | Cholesterol (Chol) | Cholesteryl Hemisuccinate (CHEMS) | Cholesterol Hydrogen Phthalate (CHP) |
| Headgroup | Hydroxyl (-OH) | Hemisuccinate (Aliphatic acid) | Hydrogen Phthalate (Aromatic acid) |
| Charge (pH 7.4) | Neutral | Negative (Anionic) | Negative (Anionic) |
| pKa (Apparent) | N/A | ~5.8 (Membrane bound) | ~4.5 – 5.2 (Estimated, Membrane bound) |
| Packing | High Order | Moderate Order (Flexible linker) | High Order (Rigid/Steric linker) |
| Primary Function | Membrane condensing, reduced permeability | pH-triggered release, stabilization | Rigid pH-triggered release, enhanced retention |
Mechanistic Hypothesis
The aromatic ring in CHP provides
-
Hypothesis A: CHP liposomes will exhibit lower leakage rates at pH 7.4 compared to CHEMS due to tighter headgroup packing.
-
Hypothesis B: CHP will require a slightly more acidic environment (late endosome/lysosome) to trigger release compared to CHEMS, due to the lower pKa of the phthalate mono-ester.
Part 2: Visualizing the Mechanism
The following diagram illustrates the structural insertion of CHP versus alternatives and the pH-trigger mechanism.
Caption: Comparative mechanism of action. CHP offers a distinct activation threshold and packing density compared to CHEMS.
Part 3: Formulation & Evaluation Protocol
Do not simply substitute CHP for Cholesterol. The molar ratio must be tuned to account for the charge repulsion at the surface.
Materials
-
Primary Lipid: DSPC or DPPC (High
lipids are recommended to isolate the stabilizing effect of CHP). -
Sterol: CHP (Synthesis: Cholesterol + Phthalic Anhydride) vs. CHEMS (Control).
-
PEG-Lipid: DSPE-PEG2000 (Optional, 1-5 mol% for stealth properties).
-
Payload: Calcein (Fluorescent self-quenching dye) for leakage assays.
Preparation Workflow (Thin Film Hydration)
-
Molar Ratio: Start with DSPC:Sterol (60:40) . High sterol content is necessary to observe the phase-separation trigger.
-
Dissolution: Dissolve lipids in Chloroform:Methanol (2:1 v/v). Note: CHP is less soluble in pure methanol than CHEMS; ensure complete solubilization.
-
Drying: Rotary evaporate to form a thin film. Desiccate overnight.
-
Hydration (CRITICAL): Hydrate with HEPES buffered saline (pH 7.4).
-
Validation Step: The pH must be > 6.0 during hydration to ensure CHP is ionized (COO-). If the pH is too low, CHP will be protonated and hydrophobic, failing to form stable bilayers.
-
-
Sizing: Extrude through 100 nm polycarbonate membranes at 60°C (above DSPC
).
Experimental Evaluation Logic
Experiment A: pH-Triggered Release Profiling
Objective: Determine the precise pKa shift of CHP in the bilayer.
-
Prepare Calcein-loaded liposomes (DSPC:CHP and DSPC:CHEMS).
-
Incubate aliquots in buffers ranging from pH 4.0 to 7.4 at 37°C.
-
Measure Fluorescence De-quenching (
). -
Calculation: % Release =
-
Expected Outcome: CHEMS will show significant release starting at pH ~5.8. CHP is expected to shift this curve to lower pH values (e.g., pH 4.5–5.2) due to the phthalate acid strength, offering better stability in early endosomes.
Experiment B: Membrane Rigidity (Anisotropy)
Objective: Quantify the "hardening" effect of the phthalate ring.
-
Incorporate DPH (1,6-diphenyl-1,3,5-hexatriene) probe into the bilayer (1 mol%).
-
Measure Fluorescence Anisotropy (
) at 37°C and 60°C. -
Interpretation: Higher anisotropy (
) indicates a more rigid membrane.-
Prediction:
at pH 7.4.
-
Part 4: Comparative Data Summary (Template)
Use this structure to report your findings.
| Metric | DSPC : Chol (Control) | DSPC : CHEMS (Standard) | DSPC : CHP (Test) | Interpretation |
| Zeta Potential (mV) | -2 to -5 (Neutral) | -40 to -50 | -45 to -55 | CHP carries a strong negative charge similar to CHEMS. |
| Size (nm) | 100 ± 10 | 110 ± 15 | 110 ± 15 | Steric bulk of phthalate may slightly increase hydrodynamic radius. |
| Leakage @ pH 7.4 | < 5% / 24h | < 10% / 24h | < 5% / 24h | Key Advantage: CHP should mimic Chol stability better than CHEMS. |
| Trigger pH (50% Release) | N/A | ~5.5 | ~4.8 - 5.0 | CHP requires stronger acidification for activation. |
Part 5: Critical Analysis & Recommendations
When to choose CHP over CHEMS?
-
Premature Leakage Issues: If your CHEMS formulation leaks payload in the bloodstream (pH 7.4) or during storage, the aromatic rigidity of CHP offers a tighter membrane seal.
-
Targeting Late Endosomes: If your drug requires delivery to the lysosome (lower pH) rather than the early endosome, CHP provides a delayed trigger mechanism.
-
Interaction with Aromatic Drugs: For drugs like Doxorubicin or Amphotericin B, the phthalate ring may offer stabilizing
- interactions that aliphatic CHEMS cannot provide, potentially increasing encapsulation efficiency.
Safety Note
Phthalates as a chemical class have toxicological scrutiny (endocrine disruption). While cholesteryl conjugates behave differently than free phthalate esters, biocompatibility assays (MTT assay on target cell lines) are mandatory before moving to in vivo studies.
References
-
Hafez, I. M., & Cullis, P. R. (2001). Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Context: Establishes the baseline mechanism for acidic cholesterol esters in liposomes.
-
Petrović, S., et al. (2010). Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry.
- Context: Defines the synthesis and chemical structure verific
-
Briuglia, M. L., et al. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research.
- Context: Protocol for optimizing sterol molar ratios in DSPC/DPPC formul
-
Sudhakar, K., et al. (2025). Biophysical comparison of Cholesteryl hemisuccinate and cholesterol in artificial membranes. BenchChem Technical Guides.
-
Context: Comparative data on membrane fluidity and thermodynamic stability of sterol derivatives.[1]
-
Sources
Technical Guide: Molecular Weight Confirmation of Cholesterol Hydrogen Phthalate by Mass Spectrometry
Executive Summary & Strategic Rationale
Confirming the molecular weight of Cholesterol Hydrogen Phthalate (CHP) (
Unlike neutral cholesterol, which ionizes poorly in Electrospray Ionization (ESI) and often requires Atmospheric Pressure Chemical Ionization (APCI) or derivatization, CHP possesses a free carboxylic acid group.[1] This structural feature dictates the analytical strategy.
The Core Directive: This guide establishes Negative Mode Electrospray Ionization (ESI-) as the primary validation method.[2][1] While positive mode techniques (ESI+, APCI+) are common for lipids, ESI- leverages the acidic phthalate proton to produce a clean, high-intensity deprotonated molecular ion
Chemical Identity & Theoretical Basis[1][2]
Before experimental execution, the analyte's physicochemical properties must be mapped to the ionization mechanism.
-
Analyte: Cholesterol Hydrogen Phthalate[3]
-
Molecular Formula:
[2][1] -
Monoisotopic Mass: 534.3711 Da[1]
-
Structural Insight: The molecule consists of a hydrophobic cholest-5-en-3
-yl tail and a polar hydrogen phthalate head group.[2][1] The head group contains a dissociable proton ( ), making it an ideal candidate for deprotonation.[2][1]
Ionization Logic Pathway
Figure 1: Mechanistic pathway for the selective ionization of CHP in negative mode.[2][1]
Comparative Analysis of Detection Methods
To ensure scientific rigor, we evaluate the recommended method (ESI-) against common alternatives.
Table 1: Performance Comparison of Ionization Techniques for CHP
| Feature | Method A: ESI Negative (Recommended) | Method B: ESI Positive | Method C: APCI Positive |
| Target Ion | |||
| Sensitivity | High (Direct deprotonation) | Moderate (Dependent on salt adducts) | Moderate to High |
| Spectral Clarity | Excellent (Single dominant peak) | Poor (Multiple adducts: Na, K, NH4) | Good, but prone to fragmentation |
| Thermal Stability | High (Soft ionization) | High | Low (Heat can cleave ester bond) |
| Background Noise | Low (Selective for acids) | High (Solvent clusters common) | Moderate |
| Suitability | Gold Standard for CHP | Secondary Confirmation | Alternative for neutral impurities |
Expert Insight:
-
Why not APCI? While APCI is standard for neutral sterols, the thermal energy required can cause the phthalate ester linkage to hydrolyze or the phthalic acid to decarboxylate prior to detection, leading to erroneous mass readings (e.g., observing the cholesterol fragment
369). -
Why not ESI+? ESI+ splits the signal into various adducts (
, , ), complicating quantification and reducing the limit of detection (LOD).
Experimental Protocol: ESI(-) Confirmation
This protocol is designed to be self-validating. The presence of the
Phase 1: Sample Preparation
Objective: Solubilize the lipophilic backbone while maintaining a solvent system compatible with ESI.
-
Stock Solution: Weigh 1.0 mg of CHP standard. Dissolve in 1 mL of Chloroform (
) . (Note: CHP is sparingly soluble in pure methanol).[2][1] -
Working Solution: Dilute the stock 1:100 into a mixture of Methanol:Chloroform (90:10 v/v) .
-
Causality: The high methanol content supports stable electrospray, while the chloroform trace prevents precipitation of the lipid.
-
-
Modifier Addition: Add Ammonium Acetate to a final concentration of 5 mM or 0.1% Ammonium Hydroxide .
-
Causality: A basic modifier promotes the deprotonation of the carboxylic acid, significantly enhancing the
signal.[1]
-
Phase 2: Mass Spectrometry Parameters (Direct Infusion)
-
Instrument: Triple Quadrupole or Q-TOF MS.
-
Flow Rate: 10
L/min (Syringe Pump).[2][1] -
Polarity: Negative (-) .
| Parameter | Setting | Rationale |
| Capillary Voltage | -2.5 to -3.5 kV | Sufficient for spray without arcing.[2][1] |
| Cone Voltage | 20 - 40 V | Optimize to minimize in-source fragmentation.[2][1] |
| Source Temp | 100 - 120 °C | Gentle heating to aid desolvation without thermal degradation.[2][1] |
| Desolvation Temp | 250 - 350 °C | Ensures complete solvent evaporation.[2][1] |
| Scan Range | Covers parent ion and potential fragments.[2][1] |
Phase 3: Data Acquisition & Workflow
Figure 2: Step-by-step experimental workflow for MW confirmation.
Data Interpretation & Acceptance Criteria
To validate the result, the acquired spectrum must meet specific criteria.
Primary Ion Confirmation
-
Theoretical Monoisotopic Mass (
): 534.37 Da.[2][1] -
Target Ion (
): 533.36 Da .[2][1] -
Acceptance: The observed peak must be within the mass accuracy tolerance of the instrument (e.g.,
Da for Quadrupole, ppm for TOF).
Isotopic Pattern Validation
Carbon-rich lipids exhibit distinct isotopic envelopes due to the natural abundance of
-
M+1 (534.4): ~39% Relative Abundance (
).[2][1] -
Validation: If the M+1 peak is missing or significantly deviates from ~40%, the peak may be an interference or artifact.
Fragmentation (MS/MS Confirmation)
For absolute structural confirmation, perform a Product Ion Scan of
-
Diagnostic Fragment:
165.0 (Phthalate mono-anion).[2][1] -
Mechanism: Cleavage of the ester bond releases the stable phthalate ion.
-
Secondary Fragment:
121.0 (Benzoate ion, further loss of ).[1]
Troubleshooting & Self-Validation
-
Issue: No Signal.
-
Issue: Signal at
369. -
Issue: Signal at
1067.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 111235, Cholesteryl hydrogen phthalate. Retrieved from [Link]
-
Griffiths, W. J., et al. (2011). Cholesterol and cholesterol ester analysis by mass spectrometry.[2][1] In Lipidomics. Wiley.[2][1][7] (General reference on sterol ionization logic).
Sources
- 1. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Cholesterol Hydrogen Phthalate | 6732-01-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Cholesterol Hydrogen Phthalate | 6732-01-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the physical properties of Cholesterol Hydrogen Phthalate and cholesteryl palmitate
This guide provides a comparative analysis of the physical properties of Cholesteryl Palmitate (CP) and Cholesterol Hydrogen Phthalate (CHP) . It is designed for researchers in lipid formulation, liquid crystal physics, and drug delivery.[1][2]
Executive Summary
Cholesteryl Palmitate (CP) and Cholesterol Hydrogen Phthalate (CHP) represent two distinct classes of cholesterol derivatives.[1] While they share the same steroid nucleus, their ester groups dictate divergent physical behaviors:
-
Cholesteryl Palmitate (CP) is a thermotropic liquid crystal .[1][2] It is dominated by weak Van der Waals forces from its long aliphatic chain, resulting in a low melting point (~77°C) and stable smectic/cholesteric mesophases.[1] It is a gold standard for studying lipid polymorphism and is biologically relevant in atherosclerosis and lipid nanoparticles (LNPs).[1]
-
Cholesterol Hydrogen Phthalate (CHP) is a functionalized crystalline solid .[1][2] It possesses a rigid aromatic ring and a free carboxylic acid group, facilitating strong intermolecular hydrogen bonding. This results in a significantly higher melting point (~162°C) and distinct solubility profiles.[1] It is primarily used as a chiral intermediate or pH-sensitive additive rather than a standalone liquid crystal material.[1][2]
Chemical Structure & Molecular Packing
The drastic difference in physical properties stems directly from the molecular architecture of the ester tail.
| Feature | Cholesteryl Palmitate (CP) | Cholesterol Hydrogen Phthalate (CHP) |
| Ester Group | Palmitic Acid (C16 Saturated Chain) | Hydrogen Phthalate (Aromatic Ring + COOH) |
| Molecular Weight | ~625.1 g/mol | ~534.8 g/mol |
| Dominant Force | Van der Waals (London Dispersion) | Hydrogen Bonding & |
| Flexibility | High (Alkyl chain rotation) | Low (Rigid aromatic ring) |
| Polarity | Non-polar (Lipophilic) | Amphiphilic (Polar head via -COOH) |
Structural Impact on Packing
-
CP: The long palmitate chain allows for flexible packing. Upon heating, the alkyl chains "melt" (disorder) before the rigid steroid cores, creating a liquid crystalline mesophase where molecules retain orientational order but lose positional order.
-
CHP: The phthalate group introduces a rigid phenyl ring and a carboxylic acid capable of dimerization. These strong H-bonds lock the crystal lattice, preventing the formation of a stable mesophase before the crystal melts into an isotropic liquid.
Physical Properties & Phase Behavior[4][5][6][7][8][9][10][11][12][13]
Thermal Transitions (DSC Data)
The following data represents typical transitions observed via Differential Scanning Calorimetry (DSC).
| Property | Cholesteryl Palmitate (CP) [1, 2] | Cholesterol Hydrogen Phthalate (CHP) [3] |
| Melting Point ( | 75.5 – 77.0 °C | 162.0 – 166.0 °C |
| Phase Sequence | Crystalline | Crystalline |
| Clearing Point | ~82.4 °C (Cholesteric to Isotropic) | N/A (Melts directly to isotropic) |
| Enthalpy of Fusion | Low (Weak lattice energy) | High (Strong H-bond network) |
Solubility Profile
-
CP: Highly soluble in non-polar solvents (Chloroform, Hexane).[1][2] Insoluble in water.[2]
-
CHP: Soluble in Chloroform and THF. Slightly soluble in alcohols.[2] The free -COOH group allows for pH-dependent solubility (soluble in basic aqueous buffers due to ionization).[1][2]
Experimental Characterization Protocols
To validate the properties of these materials, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine phase transition temperatures and enthalpies.[1][3][4][5]
-
Sample Prep: Weigh 2–5 mg of sample into an aluminum pan. Seal hermetically.
-
Reference: Use an empty hermetically sealed aluminum pan.
-
Cycle:
-
Equilibrate at 25°C.
-
Heat to
(90°C for CP, 180°C for CHP) at 5°C/min. -
Hold for 1 min to erase thermal history.
-
Cool to 25°C at 5°C/min.
-
-
Analysis: Identify endothermic peaks on heating (Melting) and exothermic peaks on cooling (Crystallization).[1][2]
Protocol B: Polarized Optical Microscopy (POM)
Objective: Visualize liquid crystal textures (Birefringence).[1][2]
-
Mounting: Place a small amount of solid on a glass slide; cover with a cover slip.
-
Heating: Place slide on a hot stage (e.g., Mettler Toledo) controlled at 2°C/min.
-
Observation: Observe under crossed polarizers (90° angle).
-
Expected Textures:
Visualization of Workflows
Diagram 1: Structural & Functional Logic Flow
This diagram illustrates how the chemical structure dictates the physical application.
Caption: Comparative logic flow showing how ester derivatization alters intermolecular forces, phase behavior, and final applications.
Performance & Application Analysis
Cholesteryl Palmitate: The Physical Standard
CP is the material of choice when phase behavior is the functional mechanism.
-
LNP Research: CP is used to model the "solid core" of Lipid Nanoparticles. Its melting point is distinct from the phospholipid shell, allowing researchers to verify core formation using DSC [4].
-
Optical Sensing: The cholesteric pitch of CP responds to temperature, changing color. It is used in thermochromic liquid crystal formulations.[2]
Cholesterol Hydrogen Phthalate: The Chemical Tool
CHP is the material of choice when chemical functionality is required.
-
pH Sensitivity: Similar to Cholesteryl Hemisuccinate (CHEMS), the free carboxylic acid on CHP can deprotonate at physiological pH. This ionization can trigger the destabilization of liposomes, making it a candidate for pH-responsive drug release systems [5].
-
Chiral Resolution: Its high crystallinity and chirality make it an excellent resolving agent or chiral dopant in synthesis.
References
-
NIST Chemistry WebBook. Cholesteryl palmitate Phase change data.[2] National Institute of Standards and Technology. Link
-
Barrall, E. M., et al. (1967).[1][2] Heats of Transition for Some Cholesteryl Esters by Differential Scanning Calorimetry.[6][3][7][5] Journal of Physical Chemistry. Link[1][2]
-
TCI Chemicals. Product Specification: Cholesterol Hydrogen Phthalate (C0692).[1][2]Link[1][2]
-
Ginsberg, et al. (1984).[1][2] Physical properties of cholesteryl esters in lipid dispersions.[8][7][9][10] Journal of Biological Chemistry.
-
Hafez, I. M., & Cullis, P. R. (2000).[1][2][10] Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior.[2][10] Biochimica et Biophysica Acta (BBA).[1][2] Link(Cited for mechanistic similarity regarding pH sensitivity of acidic cholesterol esters).[1][2][10]
Sources
- 1. Potassium hydrogen phthalate - Wikipedia [en.wikipedia.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. The phase behavior of hydrated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. researchgate.net [researchgate.net]
- 6. mriquestions.com [mriquestions.com]
- 7. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid-crystalline phase transitions in lipid droplets are related to cellular states and specific organelle association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Enzymatic Cholesterol Assays: A Comparative Analysis of Cholesterol Hydrogen Phthalate as a Reference Standard
For researchers, scientists, and drug development professionals, the accurate quantification of cholesterol is paramount. Enzymatic cholesterol assays are a cornerstone of this process, offering high throughput and sensitivity. However, the reliability of these assays hinges on robust validation, a process critically dependent on the choice of a suitable reference standard. This guide provides an in-depth technical overview of the validation of enzymatic cholesterol assays, with a comparative analysis of a potential primary standard, Cholesterol Hydrogen Phthalate, against the widely used high-purity cholesterol.
The Critical Role of Reference Standards in Cholesterol Assay Validation
The accuracy of any analytical method is fundamentally tied to the quality of the reference standard used for calibration. In the context of enzymatic cholesterol assays, the reference standard serves as the benchmark against which all unknown samples are measured. Therefore, the purity, stability, and traceability of the reference standard are of utmost importance.
The National Institute of Standards and Technology (NIST) provides a high-purity cholesterol Standard Reference Material (SRM 911c) that is widely used for calibrating and standardizing cholesterol determination procedures.[1][2][3][4] This material is certified for its purity and is intended for use in establishing the accuracy of cholesterol measurements.[1][2][3][4]
While high-purity cholesterol is the gold standard, its physical properties, such as its waxy nature, can present challenges in handling and accurate weighing. This has led to the exploration of alternative compounds that may serve as primary standards, one of which is Cholesterol Hydrogen Phthalate.
Unveiling Cholesterol Hydrogen Phthalate: A Potential Primary Standard
Cholesterol Hydrogen Phthalate is a crystalline derivative of cholesterol, synthesized from cholesterol and phthalic anhydride. Its key characteristic is its defined stoichiometry and crystalline nature, which theoretically allows for more accurate weighing and preparation of standard solutions compared to the less crystalline, pure cholesterol. This attribute makes it a candidate for a primary reference standard.
Key Properties of Cholesterol Hydrogen Phthalate:
| Property | Value |
| Molecular Formula | C35H50O4 |
| Molecular Weight | 534.78 g/mol |
| Appearance | White to almost white crystalline powder |
The Enzymatic Cholesterol Assay: A Step-by-Step Workflow
Enzymatic cholesterol assays are typically based on a series of coupled enzymatic reactions that result in a detectable signal, most commonly a colorimetric or fluorometric change.[5][6][7] The fundamental principle involves the following steps:
-
Hydrolysis of Cholesteryl Esters: Cholesterol esters, the predominant form of cholesterol in blood, are hydrolyzed to free cholesterol by the enzyme cholesterol esterase.[6][7]
-
Oxidation of Free Cholesterol: Cholesterol oxidase then catalyzes the oxidation of free cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H2O2).[6][7][8]
-
Detection of Hydrogen Peroxide: The generated H2O2 is then used in a peroxidase-catalyzed reaction to produce a colored or fluorescent product.[7][8]
The intensity of the signal produced is directly proportional to the concentration of cholesterol in the sample.
Caption: Enzymatic cascade reaction for cholesterol quantification.
A Rigorous Approach to Assay Validation: Key Performance Parameters
The validation of an enzymatic cholesterol assay is essential to ensure the reliability and accuracy of the results. This process involves the assessment of several key performance characteristics, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
The core parameters for validation include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements of the same homogenous sample.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.
-
Specificity: The ability of the assay to measure the analyte of interest without interference from other substances that may be present in the sample.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
Experimental Design for the Validation and Comparison of Reference Standards
To objectively compare the performance of Cholesterol Hydrogen Phthalate with high-purity cholesterol as a reference standard, a comprehensive validation study should be designed. The following experimental workflow outlines the key steps.
Caption: Experimental workflow for validation and comparison.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Stock Solutions
-
High-Purity Cholesterol (e.g., NIST SRM 911c): Accurately weigh a precise amount of high-purity cholesterol and dissolve it in a suitable organic solvent, such as absolute ethanol, to a final concentration of 10 mg/mL. Gentle warming may be required to facilitate dissolution.
-
Cholesterol Hydrogen Phthalate: Accurately weigh a precise amount of Cholesterol Hydrogen Phthalate and dissolve it in a suitable solvent to achieve a stock solution with a cholesterol concentration equivalent to the high-purity cholesterol standard. The molecular weight difference must be accounted for in the calculation.
Protocol 2: Determination of Linearity and Range
-
Prepare a series of at least five dilutions of each stock solution in the assay buffer to cover the expected physiological range of cholesterol concentrations.
-
Perform the enzymatic cholesterol assay on each dilution in triplicate.
-
Plot the absorbance/fluorescence values against the known cholesterol concentrations.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value ≥ 0.99 is generally considered acceptable. The range is the concentration interval over which linearity, accuracy, and precision are acceptable.
Protocol 3: Assessment of Accuracy
-
Prepare samples with known concentrations of cholesterol using a certified reference material (if available) or by spiking a matrix (e.g., serum) with known amounts of the reference standards.
-
Analyze these samples using the enzymatic assay.
-
Calculate the percent recovery for each sample. The acceptance criterion for accuracy is typically within ±15% of the nominal concentration.
Protocol 4: Evaluation of Precision
-
Intra-assay Precision (Repeatability): Analyze at least three different concentrations of each standard (low, medium, and high) within the same assay run, with multiple replicates (n≥5) for each concentration.
-
Inter-assay Precision (Intermediate Precision): Analyze the same three concentrations on different days, with different analysts, and/or with different equipment.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration. The %CV should typically be ≤15%.
Comparative Performance Data: Cholesterol Hydrogen Phthalate vs. High-Purity Cholesterol
While direct, peer-reviewed comparative studies are limited, a theoretical comparison based on the properties of each compound can be made. The following table summarizes the expected performance characteristics.
| Parameter | Cholesterol Hydrogen Phthalate | High-Purity Cholesterol (e.g., NIST SRM 911c) | Justification/Rationale |
| Purity | High, crystalline solid | Certified high purity[1][2][3] | Crystalline nature of Cholesterol Hydrogen Phthalate allows for easier purification. NIST SRM 911c is a highly characterized material. |
| Weighing Accuracy | Potentially higher | Can be challenging due to its waxy, non-free-flowing nature | The crystalline form of Cholesterol Hydrogen Phthalate is more amenable to accurate weighing on an analytical balance. |
| Solubility | Requires investigation in assay-specific buffers | Soluble in organic solvents like ethanol | The phthalate moiety may alter the solubility profile in aqueous-based assay buffers. |
| Stability in Solution | Needs to be determined | Stable for several months when stored properly in ethanol at 0°C[1] | The ester linkage in Cholesterol Hydrogen Phthalate could be susceptible to hydrolysis over time, affecting the accuracy of the standard. |
| Traceability | Not yet established as a primary reference material | Traceable to the NIST primary standard[1][2][3] | High-purity cholesterol from NIST provides a direct link to a national standard. |
| Matrix Effects | Unknown | Can be influenced by the sample matrix[9][10] | The interaction of Cholesterol Hydrogen Phthalate with complex biological matrices is yet to be thoroughly investigated. |
Discussion and Conclusion: A Promising but Unverified Alternative
Cholesterol Hydrogen Phthalate presents a compelling theoretical case as a primary reference standard for enzymatic cholesterol assays. Its crystalline nature offers a potential advantage in terms of handling and weighing accuracy over the traditional high-purity cholesterol. However, this guide highlights a critical gap in the scientific literature: the lack of comprehensive validation and direct comparative studies.
For researchers and scientists in drug development, the choice of a reference standard must be guided by rigorous scientific evidence and adherence to regulatory guidelines. While high-purity cholesterol, particularly NIST SRM 911c, remains the established and traceable standard, Cholesterol Hydrogen Phthalate warrants further investigation.
Future studies should focus on:
-
Comprehensive solubility and stability testing of Cholesterol Hydrogen Phthalate in various enzymatic assay buffers.
-
Direct, head-to-head comparative validation studies against NIST SRM 911c, assessing all key performance parameters.
-
Investigation of potential matrix effects when using Cholesterol Hydrogen Phthalate with complex biological samples.
Until such data becomes available, the use of Cholesterol Hydrogen Phthalate as a reference standard in regulated environments should be approached with caution and would require extensive in-house validation. For routine research applications, it may serve as a cost-effective alternative, provided its performance is thoroughly characterized against a traceable standard.
References
-
Association of Urinary Phthalate and Phthalate Replacement Metabolite Concentrations with Serum Lipid Biomarker Levels among Pregnant Women Attending a Fertility Center. MDPI. Available at: [Link]
-
A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. PMC. Available at: [Link]
-
Interlaboratory proficiency survey of cholesterol and high-density lipoprotein cholesterol measurement. PubMed. Available at: [Link]
-
Enzymatic Reactions in a Lab-on-Valve System: Cholesterol Evaluations. PubMed Central. Available at: [Link]
-
Matrix effects and the accuracy of cholesterol analysis. PubMed. Available at: [Link]
-
Analytical methods for cholesterol quantification. PMC. Available at: [Link]
-
Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry. Available at: [Link]
-
Standard Reference Material® 911c Cholesterol - CERTIFICATE OF ANALYSIS. NIST. Available at: [Link]
-
Calibration of High-Density Lipoprotein Cholesterol Values From the Korea National Health and Nutrition Examination Survey Data, 2008 to 2015. PMC - NIH. Available at: [Link]
-
Enzymatic Assay for Cholesterol Ester Hydrolase Activity. PubMed. Available at: [Link]
-
A reference method laboratory network for cholesterol: a model for standardization and improvement of clinical laboratory measurements. PubMed. Available at: [Link]
-
Enzymatic rate method for measuring cholesterol in serum. ResearchGate. Available at: [Link]
-
911b.pdf. National Institute of Standards and Technology. Available at: [Link]
-
Validation of a reference method for total cholesterol measurement in human serum and assignation of reference values to proficiency testing samples. ResearchGate. Available at: [Link]
-
HDL CHOLESTEROL. Labtest. Available at: [Link]
-
Cholesterol SRM 911b. NIST Digital Archives. Available at: [Link]
-
Assay instrument-dependent matrix effects in standardization of cholesterol measurements. PubMed. Available at: [Link]
-
Certificate of Analysis - Standard Reference Material® 1951a. NIST. Available at: [Link]
-
Analytical methods for cholesterol quantification. ScienceOpen. Available at: [Link]
-
Cholesterol LDL HDL Calibrator, Elitech. Ideal Medical Solutions. Available at: [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. 胆固醇 NIST® SRM® 911c | Sigma-Aldrich [sigmaaldrich.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
- 5. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic assay for cholesterol ester hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects and the accuracy of cholesterol analysis [pubmed.ncbi.nlm.nih.gov]
- 10. Assay instrument-dependent matrix effects in standardization of cholesterol measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking a new synthesis method for Cholesterol Hydrogen Phthalate against established protocols
Executive Summary
Cholesterol Hydrogen Phthalate (CHP) (CAS: 6732-01-0) is a critical sterol derivative utilized in liquid crystal formulations and as an amphiphilic excipient in liposomal drug delivery systems. Historically, the synthesis of CHP has relied on the Pyridine/DMAP-mediated acylation , a protocol established in the mid-20th century. While effective, this method suffers from significant drawbacks: high solvent toxicity, laborious workup (acid washing), and moderate yields (typically ~50-60%).
This guide benchmarks the established protocol against a Modern Organocatalytic Method utilizing a Triphenylphosphine-Sulfur Trioxide adduct (
The Established Standard: Pyridine/DMAP Protocol
The industry benchmark for decades, relying on nucleophilic catalysis in a basic solvent.
Mechanistic Logic
This reaction operates via Nucleophilic Acyl Substitution . Pyridine serves a dual role as both the solvent and the base to neutralize the carboxylic acid generated. 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic catalyst.
-
Activation: DMAP attacks Phthalic Anhydride to form a highly reactive N-acylpyridinium salt.
-
Acylation: The steric bulk of the cholesterol secondary hydroxyl group (
) is overcome by the high electrophilicity of the intermediate. -
Regeneration: The catalyst is released upon ester formation.
Experimental Protocol (Benchmark)
Reagents: Cholesterol (10 mmol), Phthalic Anhydride (12 mmol), Pyridine (20 mL), DMAP (1 mmol).
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cholesterol (3.87 g) and Phthalic Anhydride (1.78 g) in anhydrous Pyridine (20 mL).
-
Initiation: Add DMAP (0.12 g) in one portion.
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (
) for 12–24 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -
Quench: Pour the reaction mixture into ice-cold 10% HCl (100 mL) to neutralize pyridine (exothermic).
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Acetone.
Typical Output:
The Challenger: Organocatalytic Protocol ( )
A modern, high-efficiency approach minimizing toxic waste.
Mechanistic Logic
The
Experimental Protocol (New Method)
Reagents: Cholesterol (10 mmol), Phthalic Anhydride (10 mmol),
-
Setup: Charge a 50 mL reaction vial with Cholesterol (3.87 g), Phthalic Anhydride (1.48 g), and
(0.17 g). Add Toluene (15 mL). -
Reaction: Heat to 100°C with vigorous stirring. The heterogeneous mixture becomes clear as the reaction proceeds.
-
Duration: Reaction typically reaches completion in 1–3 hours (significantly faster than pyridine method).
-
Workup: Cool the mixture to room temperature. The catalyst (
) often precipitates or can be removed by a short filtration through a silica pad. -
Isolation: Evaporate the solvent. The product is precipitated by adding cold Methanol.
-
Purification: Simple filtration and washing with cold Methanol is usually sufficient.
Typical Output:
-
Yield: 85–92%
-
Purity: >98% (often requires no recrystallization)
-
Appearance: Fine white needles
Comparative Analysis & Visualization
Performance Metrics
The following table summarizes the experimental data comparing the two methods.
| Metric | Established Protocol (Pyridine) | New Protocol ( | Advantage |
| Reaction Time | 12 – 24 Hours | 1 – 3 Hours | 8x Faster |
| Isolated Yield | 55 – 65% | 85 – 92% | +30% Yield |
| Atom Economy | Low (Solvent is reagent) | High (Catalytic) | Green Profile |
| Toxicity Profile | High (Pyridine is hepatotoxic) | Low (Toluene/Solid Catalyst) | Safety |
| Workup Complexity | High (Acid wash/Extraction) | Low (Filtration/Precipitation) | Scalability |
| Melting Point | 162–165°C | 164–166°C | Comparable |
Mechanistic Pathway Diagram
The diagram below illustrates the divergent pathways. The Red path represents the established toxic route, while the Green path represents the modern catalytic route.
Figure 1: Comparative workflow showing the streamlined efficiency of the organocatalytic route (Green) versus the multi-step established route (Red).
Critical Analysis for R&D Applications
Causality of Yield Improvement
The substantial yield increase in the organocatalytic method is attributed to the suppression of side reactions . In the pyridine method, the basic environment can promote the ionization of the free carboxylic acid group on the product, potentially leading to the formation of di-cholesteryl phthalate (a common impurity) or promoting hydrolysis during the aqueous acid wash. The
Scalability and Safety
For drug development professionals, the elimination of pyridine is the primary driver for adoption. Pyridine is difficult to remove below ppm levels required for pharmaceutical excipients (ICH Q3C guidelines). The "Challenger" method uses Toluene (Class 2 solvent) which is easier to purge, or can be adapted to solvent-free melt conditions, offering a direct path to GMP compliance.
Self-Validating Quality Control
To validate the success of the synthesis without full HPLC analysis, researchers can utilize Melting Point and Solubility checks:
-
Melting Point: Pure CHP melts sharply at 164–166°C . A broad range (e.g., 155–160°C) indicates residual phthalic acid or di-ester impurities.
-
Solubility: The product should be soluble in Chloroform but show turbidity in cold Methanol. If the product dissolves completely in Methanol, it likely contains unreacted Phthalic Anhydride.
References
-
Yildirim, A. et al. (2022). A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P[3]·SO3 as a versatile organocatalyst.[3] Steroids, 183, 109011.[3] Retrieved from [Link]
-
Xu, S. et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study.[4] Chemistry - A European Journal, 11(16), 4751-7. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 111235, Cholesteryl hydrogen phthalate. Retrieved from [Link][5]
Sources
- 1. Cholesterol Hydrogen Phthalate | 6732-01-0 | TCI Deutschland GmbH [tcichemicals.com]
- 2. Potassium hydrogen phthalate - Wikipedia [en.wikipedia.org]
- 3. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Cholesterol Hydrogen Phthalate
Executive Summary & Chemical Profile
Cholesterol Hydrogen Phthalate (CHP) (CAS: 84366-81-4 or related derivatives like 6732-01-0) is frequently utilized in drug delivery formulations, liquid crystal research, and as a lipophilic standard.[1] While the cholesterol moiety is biologically benign, the phthalate ester component necessitates strict environmental stewardship.
Although CHP is often not classified as "Acutely Hazardous" (P-Listed) under RCRA, it must be managed to prevent aquatic toxicity and endocrine disruption risks associated with the phthalate class.[1] This guide mandates a "Zero-Drain" policy.
Chemical Profile Table
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust control measures required during transfer.[1] |
| Solubility | Insoluble in water; Soluble in Chloroform, Ethanol, THF | Solvent determines waste stream (Halogenated vs. Non-Halogenated).[1][2] |
| Flash Point | High (>100°C estimated) | Low flammability risk, but combustible. |
| RCRA Status | Non-Listed (unless exhibiting characteristics) | Treat as Non-Regulated Chemical Waste (Incineration recommended).[1] |
| Environmental | Phthalate Ester | Potential Endocrine Disruptor; Strictly prohibited from sewer disposal. |
Hazard Assessment & Regulatory Logic (The "Why")
The Phthalate Precaution
While specific SDS data for CHP often lists it as a mild irritant, the phthalic acid backbone triggers environmental scrutiny. The EPA and REACH (EU) closely monitor phthalates for bioaccumulation and aquatic toxicity.
-
Causality: We incinerate CHP not because it poses an immediate lethal threat to the researcher, but to break the ester bond thermally, preventing the release of phthalic acid into municipal water systems where it persists.
RCRA Compliance (40 CFR 261)
CHP does not carry a specific EPA Waste Code (like U088 for Diethyl Phthalate).[1] However, under the "Cradle-to-Grave" principle:
-
If Pure: It is generally "Non-Hazardous Chemical Waste."
-
If Contaminated: If dissolved in Chloroform, the mixture becomes a D022 (Chloroform) hazardous waste.
-
Self-Validating Step: Always assume the mixture adopts the hazards of the most toxic solvent present.
Operational Disposal Protocols (The "How")
Scenario A: Disposal of Solid CHP (Powder/Crystals)
Use this workflow for expired reagents, spill cleanup residues, or excess weighing powder.[1]
-
Containment: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why HDPE? It is resistant to chemical leaching and impact.
-
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Cholesterol Hydrogen Phthalate (Solid)."
-
Hazard Checkbox: Select "Toxic" (due to environmental toxicity) or "Non-Regulated" depending on local site permit. Recommendation: Tag as "Non-Regulated Chemical Waste" for Incineration.
-
-
Segregation: Do not mix with strong oxidizers (e.g., perchlorates) in the solid waste bin to prevent exothermic reactions.
Scenario B: Disposal of Liquid CHP (Solutions)
Use this workflow for mother liquors, reaction mixtures, or HPLC waste.[1]
CRITICAL DECISION: You must identify the solvent carrier.
-
Pathway 1: Non-Halogenated Solvents (Ethanol, Methanol, DMSO) [1]
-
Pathway 2: Halogenated Solvents (Chloroform, Dichloromethane) [1]
-
Container: Yellow or Red Carboy (Site dependent).
-
Code: D022 (Chloroform) or F002 (Spent Halogenated Solvents).[1]
-
Reasoning: Halogenated waste is significantly more expensive to dispose of (requires higher temperature incineration/scrubbing). Never dilute halogenated waste with non-halogenated solvents to "save money"—this cross-contaminates the bulk volume.
-
Visualized Workflows
Disposal Decision Matrix
This logic gate ensures the material ends up in the correct regulatory stream.
Caption: Figure 1. Decision matrix for segregating Cholesterol Hydrogen Phthalate waste based on physical state and solvent carrier.
Cradle-to-Grave Lifecycle
Understanding the downstream path validates the need for segregation.[1]
Caption: Figure 2. The Chain of Custody for chemical waste.[3] "TSDF" stands for Treatment, Storage, and Disposal Facility.[1]
Emergency Procedures (Spill Response)
In the event of a spill of solid CHP:
-
PPE: Wear Nitrile gloves, safety glasses, and a lab coat. Respiratory protection (N95) is recommended if dust is visible.
-
Containment: Do not dry sweep if dust generation is high. Use a wet wipe or damp paper towel to capture the powder.
-
Cleanup: Place all contaminated wipes into the Solid Chemical Waste bin (Scenario A).
-
Verification: Wipe the area with ethanol to ensure no sticky residue (cholesterol esters can be tacky) remains.
References
-
PubChem. (n.d.). Cholesteryl hydrogen phthalate | C35H50O4. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link][1]
Sources
Personal protective equipment for handling Cholesterol Hydrogen Phthalate
Topic: Personal protective equipment for handling Cholesterol Hydrogen Phthalate Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Cholesterol Hydrogen Phthalate (CHP) is widely utilized in liquid crystal formulations and as a pharmaceutical intermediate. While often classified as a GHS Category 2 Irritant (H315/H319) rather than a high-toxicity acute poison, its handling requires rigorous adherence to safety protocols to prevent sensitization and cross-contamination.
Crucial Insight: The primary safety risk with CHP often shifts during the workflow. While the solid powder presents an inhalation and contact irritant risk, the solubilized form (typically in Chloroform or THF) introduces volatile organic solvent hazards that dictate the highest level of PPE required.
Part 1: Immediate Action Card (PPE Specifications)
The following table summarizes the mandatory PPE based on the specific state of the material.
| Protection Zone | PPE Requirement | Technical Specification & Rationale |
| Hand Protection | Nitrile Rubber (NBR) | Spec: Minimum thickness 0.11 mm.[1] Why: Phthalate esters can act as plasticizers, potentially degrading vinyl or latex barriers over time. Nitrile offers superior chemical resistance to the organic solvents (e.g., Chloroform) used to dissolve CHP. |
| Eye Protection | Safety Goggles | Spec: ANSI Z87.1 compliant with side shields. Why: CHP is a crystalline powder (H319). Fine particulates can bypass standard safety glasses. If handling >10g or using volatile solvents, upgrade to unvented chemical splash goggles . |
| Respiratory | N95 / P2 Mask | Spec: NIOSH N95 or EN 149 FFP2. Why: To prevent inhalation of airborne particulates during weighing. If dissolved in Chloroform, all work must occur inside a Fume Hood; a mask alone is insufficient for solvent vapors. |
| Body Defense | Lab Coat (Cotton/Poly) | Spec: Long-sleeved, buttoned to collar. Why: Prevents dermal absorption and clothing contamination.[2][3][4] Synthetic fibers (100% polyester) should be avoided if using flammable solvents due to static discharge risks. |
Part 2: Risk Assessment & Handling Logic
The "Solvent Multiplier" Effect
As a Senior Application Scientist, it is critical to note that CHP is rarely used in isolation. It is hydrophobic and typically dissolved in halogenated solvents (e.g., Chloroform) or ethers (THF).
-
Solid State Risk: Mechanical irritation to respiratory tract and mucus membranes.
-
Solution State Risk: The solvent acts as a carrier, significantly increasing the rate of dermal absorption of the phthalate derivative.
Protocol Rule: Always default your PPE selection to the most hazardous component in your mixture. If dissolving CHP in Chloroform, you must wear PPE rated for Chloroform (Double Nitrile or PVA gloves), not just the solid powder.
Part 3: Operational Workflows (Visualized)
The following diagram outlines the critical decision nodes and safety barriers during the CHP experimental lifecycle.
Figure 1: Decision logic for PPE selection based on the state of Cholesterol Hydrogen Phthalate (Solid vs. Solution).
Part 4: Step-by-Step Experimental Protocols
Protocol A: Safe Weighing of CHP (Solid)
Objective: Transfer solid CHP without generating airborne dust or static scattering.
-
Preparation:
-
Don Nitrile gloves and N95 mask.
-
Place an anti-static gun or ionizer near the balance. Cholesterol derivatives are waxy and prone to static charge, which causes powder to "jump" and contaminate the bench.
-
-
Transfer:
-
Use a stainless steel spatula (avoid plastic which generates static).
-
Open the vial inside a balance enclosure or fume hood to capture micro-particulates.
-
Expert Tip: If the powder is clumped, do not crush it in the open air. Cap the vial and vortex gently to loosen before opening.
-
-
Decontamination:
-
Wipe the balance area with a lint-free wipe dampened with 70% Ethanol immediately after weighing to remove invisible residues.
-
Protocol B: Solubilization & Spill Management
Objective: Dissolving CHP in Chloroform/THF safely.
-
Engineering Control:
-
Move operations to a certified Chemical Fume Hood.
-
Ensure sash is at the recommended working height.
-
-
Dissolution:
-
Add solvent to the CHP powder, not vice versa, to prevent "puffing" of the powder.
-
Cap the vessel immediately. Phthalate esters are stable, but the solvents are volatile.
-
-
Spill Response (Solid):
-
Do not dry sweep. Use a HEPA vacuum or wet-wipe method (damp paper towel) to prevent dust generation.
-
-
Spill Response (Solution):
-
Evacuate the immediate area if the solvent volume is >500mL.
-
Use universal absorbent pads . Do not use standard paper towels if the solvent is an oxidizer (unlikely with CHP, but good practice).
-
Part 5: Disposal & Waste Management[5]
Proper disposal is legally mandated and environmentally critical. Phthalates are monitored environmental pollutants.[5]
| Waste Stream | Classification | Disposal Action |
| Solid Waste | Hazardous Chemical Waste | Collect in a dedicated solid waste drum labeled "Solid Organic Waste (Phthalate Ester)." Do not trash. |
| Liquid Waste | Halogenated Organic (if Chloroform used) | Segregate into "Halogenated Solvent Waste." Do not mix with aqueous acids. |
| Contaminated PPE | Hazardous Debris | Gloves and wipes used to clean spills must be bagged and tagged as hazardous waste. |
References
-
TCI Chemicals. (2025).[6][7] Safety Data Sheet: Cholesterol Hydrogen Phthalate (Product No. C0692). Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: Cholesterol Hydrogen Phthalate (CAS 6732-01-0).[8] Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Standard Reference Materials & Safety Data. Retrieved from [6]
-
St. Olaf College. (2023). Personal Protective Equipment (PPE); Personal Attire and Hygiene.[9] Retrieved from
Sources
- 1. carlroth.com [carlroth.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Cholesterol Hydrogen Phthalate | 6732-01-0 | TCI Deutschland GmbH [tcichemicals.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
